Product packaging for Ambroxol(Cat. No.:CAS No. 18683-91-5)

Ambroxol

货号: B1667023
CAS 编号: 18683-91-5
分子量: 378.10 g/mol
InChI 键: JBDGDEWWOUBZPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ambroxol (CAS 18683-91-5), a potent metabolite of Bromhexine, is a versatile compound with multiple research applications. It is primarily known as a secretolytic and mucolytic agent, functioning by stimulating the synthesis and release of pulmonary surfactant from type II pneumocytes. This action reduces mucus viscosity and adhesion, improving mucociliary clearance in models of respiratory diseases . Beyond its mucolytic properties, this compound is a recognized chaperone for the lysosomal enzyme glucocerebrosidase (GCase), increasing its activity and stability. This mechanism has generated significant research interest in its potential application for Parkinson's disease and neuronopathic Gaucher disease . Its pharmacological profile also includes sodium channel blocking activity, which contributes to local anesthetic effects, as well as documented anti-inflammatory and antioxidant properties . Further research indicates that this compound can induce autophagy and enhance the penetration of various antibiotics (e.g., amoxicillin, cefuroxime, erythromycin) into lung tissue, making it a valuable compound in studies related to infectious diseases . This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18Br2N2O B1667023 Ambroxol CAS No. 18683-91-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Ambroxol's Mechanism of Action in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Gaucher disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to lysosomal dysfunction as a central player in the pathophysiology of these disorders. The lysosome, the cell's primary recycling center, is responsible for the degradation of cellular waste products, including misfolded proteins. Impaired lysosomal function can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative conditions.

Ambroxol, a drug traditionally used as a mucolytic agent to treat respiratory conditions, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1] Its neuroprotective effects are primarily attributed to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound in the context of neurodegeneration, with a focus on its chaperone activity, impact on lysosomal function and autophagy, and its role in mitigating alpha-synuclein pathology.

This compound as a Pharmacological Chaperone for Glucocerebrosidase (GCase)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a significant genetic risk factor for Parkinson's disease.[1] These mutations can lead to the misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome.

This compound acts as a pharmacological chaperone by directly binding to the mutant GCase enzyme in the ER.[2] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide.

Signaling Pathway of this compound's Chaperone Activity

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant GBA1 mRNA Mutant GBA1 mRNA Misfolded GCase Misfolded GCase Mutant GBA1 mRNA->Misfolded GCase Translation This compound-GCase Complex This compound-GCase Complex Misfolded GCase->this compound-GCase Complex Binding & Stabilization ER-associated degradation ER-associated degradation Misfolded GCase->ER-associated degradation Targeted for degradation This compound This compound This compound->this compound-GCase Complex Trafficking Trafficking This compound-GCase Complex->Trafficking Transport Functional GCase Functional GCase Trafficking->Functional GCase Delivery This compound (dissociated) This compound (dissociated) Functional GCase->this compound (dissociated) Dissociation in acidic pH Ceramide + Glucose Ceramide + Glucose Functional GCase->Ceramide + Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide + Glucose

This compound's chaperone activity on mutant GCase.
Quantitative Data on GCase Activity Enhancement

Cell Line/ModelGBA1 MutationThis compound ConcentrationIncrease in GCase ActivityReference
Gaucher Disease FibroblastsN370S/N370S5-60 µMSignificant enhancement
Gaucher Disease FibroblastsF213I/L444P5-60 µMSignificant enhancement
Gaucher Disease FibroblastsMultiple variantsIncreasing concentrations15-50% increase
GBA-PD Patient MacrophagesVariousNot specified~3.5-fold increase
Cholinergic NeuronsN370S/WTNot specifiedSignificant enhancement
Experimental Protocol: Fluorometric GCase Activity Assay

This protocol is adapted from methods described for measuring GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysates

  • Assay buffer: 0.2 M phosphate-citrate buffer, pH 5.4

  • Substrate solution: 5.02 mM 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) in assay buffer

  • Stop solution: 0.1 M glycine, 0.1 M NaOH, pH 10.0

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 360 nm, Emission: 445 nm)

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) from each lysate to triplicate wells.

  • Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer.

  • Generate a standard curve using known concentrations of 4-MU to quantify the amount of product generated.

  • Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.

Impact on Lysosomal Function and Autophagy

The this compound-mediated increase in GCase activity has profound effects on overall lysosomal health and the process of autophagy. Autophagy is a cellular degradation pathway that delivers cytoplasmic components to the lysosome for breakdown and recycling. This process is essential for clearing damaged organelles and misfolded protein aggregates.

This compound treatment has been shown to enhance lysosomal biogenesis, the process of generating new lysosomes. This is, in part, mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. The resulting increase in the number and function of lysosomes improves the cell's capacity to clear autophagic cargo, including pathogenic protein aggregates.

Signaling Pathway of this compound's Effect on Lysosomal Function

This compound This compound Increased GCase Activity Increased GCase Activity This compound->Increased GCase Activity TFEB Activation TFEB Activation This compound->TFEB Activation Promotes nuclear translocation Enhanced Autophagic Flux Enhanced Autophagic Flux Increased GCase Activity->Enhanced Autophagic Flux Lysosomal Biogenesis Lysosomal Biogenesis TFEB Activation->Lysosomal Biogenesis Increased Lysosomal Mass Increased Lysosomal Mass Lysosomal Biogenesis->Increased Lysosomal Mass Increased Lysosomal Mass->Enhanced Autophagic Flux Clearance of Protein Aggregates Clearance of Protein Aggregates Enhanced Autophagic Flux->Clearance of Protein Aggregates

This compound's influence on lysosomal biogenesis and autophagy.
Quantitative Data on Lysosomal and Autophagic Markers

Cell Line/ModelThis compound ConcentrationMarkerChangeReference
Primary Cortical Neurons30 µMLAMP1 proteinIncreased
Primary Cortical Neurons10 µM and 30 µMAcidic vesicles (Lyso ID)Increased
Primary Cortical Neurons10 µM and 30 µMLC3B-II basal levelsIncreased
Primary Cortical Neurons30 µMTFEB nuclear translocationIncreased
Experimental Protocol: Immunofluorescence for LC3 Puncta

This protocol provides a general framework for the immunofluorescent staining of LC3, a marker for autophagosomes.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 or 50 µg/ml digitonin in PBS

  • Blocking solution: 5% goat serum in PBS

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI or Hoechst

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound and/or autophagy modulators (e.g., bafilomycin A1) as required.

  • Wash cells with PBS.

  • Fix cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization solution for 5-10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate cells with the primary anti-LC3 antibody diluted in blocking solution overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify LC3 puncta using a fluorescence microscope and image analysis software.

Reduction of Alpha-Synuclein Aggregation

The accumulation and aggregation of alpha-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. There is a well-established inverse relationship between GCase activity and alpha-synuclein levels. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which can promote the formation of toxic alpha-synuclein oligomers.

By enhancing GCase activity and improving lysosomal function, this compound facilitates the clearance of alpha-synuclein. Furthermore, recent studies suggest that this compound may also have a direct effect on alpha-synuclein by displacing it from membranes and inhibiting the initial steps of its aggregation.

Logical Relationship of this compound in the GCase/Alpha-Synuclein Pathway

GBA1 Mutation GBA1 Mutation Reduced GCase Activity Reduced GCase Activity GBA1 Mutation->Reduced GCase Activity Lysosomal Dysfunction Lysosomal Dysfunction Reduced GCase Activity->Lysosomal Dysfunction Alpha-synuclein Aggregation Alpha-synuclein Aggregation Lysosomal Dysfunction->Alpha-synuclein Aggregation Alpha-synuclein Aggregation->Reduced GCase Activity Feedback loop This compound This compound Increased GCase Activity Increased GCase Activity This compound->Increased GCase Activity Improved Lysosomal Function Improved Lysosomal Function Increased GCase Activity->Improved Lysosomal Function Reduced Alpha-synuclein Aggregation Reduced Alpha-synuclein Aggregation Improved Lysosomal Function->Reduced Alpha-synuclein Aggregation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Models Cell Culture Models GCase Activity Assay GCase Activity Assay Cell Culture Models->GCase Activity Assay Alpha-synuclein Aggregation Assay Alpha-synuclein Aggregation Assay Cell Culture Models->Alpha-synuclein Aggregation Assay Lysosomal Function Assays Lysosomal Function Assays Cell Culture Models->Lysosomal Function Assays Toxicity Assays Toxicity Assays Cell Culture Models->Toxicity Assays Animal Models Animal Models Toxicity Assays->Animal Models Lead to Behavioral Tests Behavioral Tests Animal Models->Behavioral Tests Histopathological Analysis Histopathological Analysis Animal Models->Histopathological Analysis Biochemical Analysis Biochemical Analysis Animal Models->Biochemical Analysis

References

The Multifaceted Role of Ambroxol in Lysosomal Function and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol, a long-established mucolytic agent, has garnered significant scientific interest for its potential as a therapeutic agent in lysosomal storage disorders and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on lysosomal function and autophagy. We delve into its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), its capacity to stimulate lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), and its complex and context-dependent modulation of the autophagic pathway. This document synthesizes key preclinical and clinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: this compound as a Pharmacological Chaperone

This compound's primary and most well-characterized role in the context of lysosomal function is its action as a pharmacological chaperone for β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease.[1][2][3]

  • Binding and Stabilization: this compound binds to both wild-type and mutant forms of GCase in the endoplasmic reticulum (ER).[1][2] This binding helps to stabilize the protein's conformation, preventing its premature degradation by the ER-associated degradation (ERAD) pathway.

  • Enhanced Trafficking: By promoting proper folding, this compound facilitates the trafficking of GCase from the ER to the Golgi apparatus and subsequently to the lysosome, its site of action.

  • Increased Enzymatic Activity: Once in the acidic environment of the lysosome, this compound dissociates from GCase, leaving a functional enzyme. This leads to a significant increase in lysosomal GCase activity, aiding in the clearance of its substrate, glucosylceramide.

Induction of Lysosomal Biogenesis via TFEB Activation

Beyond its chaperone activity, this compound actively promotes the biogenesis of new lysosomes through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.

  • TFEB Translocation: this compound treatment has been shown to induce the translocation of TFEB from the cytoplasm to the nucleus in neuronal cells.

  • CLEAR Network Activation: Nuclear TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the increased transcription of genes involved in lysosomal structure and function. This includes lysosomal enzymes, membrane proteins (e.g., LAMP1), and components of the autophagy machinery.

Modulation of Autophagy: A Complex Interplay

The effect of this compound on autophagy is multifaceted and appears to be cell-type and context-dependent. Autophagy is a critical cellular process for the degradation of aggregated proteins and damaged organelles, and its dysregulation is a hallmark of many neurodegenerative diseases.

  • Induction of Autophagy: In some models, this compound has been shown to induce autophagy, which would be beneficial for clearing pathological protein aggregates.

  • Blockade of Autophagic Flux: Conversely, in primary cortical neurons, this compound has been reported to block autophagic flux. This is characterized by an accumulation of autophagosomes (indicated by increased LC3-II levels) that do not efficiently fuse with lysosomes for degradation. This effect may be linked to alterations in lysosomal membrane properties or pH.

  • Inhibition of Late-Stage Autophagy: In multiple myeloma cells, this compound has been found to inhibit late-stage autophagy, specifically the fusion of autophagosomes with lysosomes.

This dual role highlights the need for further research to delineate the precise conditions under which this compound either promotes or inhibits autophagic clearance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on GCase Activity

Cell/Model SystemThis compound Concentration/Dose% Increase in GCase Activity (Mean ± SD/SEM or Range)Reference
Gaucher Disease Patient Fibroblasts10 µM15-50%
Parkinson's Disease Patient Fibroblasts10 µMSignificant increase (p=0.0001)
Primary Mouse Cortical Neurons10 µM39% (p=0.05)
Primary Mouse Cortical Neurons30 µM47% (p=0.05)
Parkinson's Disease Patients (Phase 2 Trial)1050 mg/day (High Dose)Higher than placebo (12.45 vs 8.50 nmol/h/mg)
Gaucher and GBA-PD Patient MacrophagesNot specified3.3-fold and 3.5-fold increase, respectively

Table 2: Effect of this compound on Protein and mRNA Levels

Protein/mRNACell/Model SystemThis compound ConcentrationChange in Level (Mean ± SD/SEM or Fold Change)Reference
GCase ProteinControl FibroblastsNot specified30% median increase
GCase ProteinGaucher Disease FibroblastsNot specified100% median increase
GCase ProteinParkinson's Disease (GBA) FibroblastsNot specified50% median increase
GCase Protein (in CSF)Parkinson's Disease PatientsNot specified35% increase
LAMP1 ProteinControl, Gaucher, PD-GBA FibroblastsNot specified100% median increase
LIMP2 ProteinPrimary Mouse Cortical Neurons30 µM56% increase (p=0.04)
LC3B-II ProteinPrimary Mouse Cortical Neurons10 µM199% increase (p=0.02)
LC3B-II ProteinPrimary Mouse Cortical Neurons30 µM203% increase (p=0.003)
TFEB (Nuclear)Primary Mouse Cortical Neurons10 µM181% increase (p=0.006)
TFEB (Nuclear)Primary Mouse Cortical Neurons30 µM137% increase (p=0.01)
Gba1 mRNAPrimary Mouse Cortical Neurons10 µM & 30 µMIncreased
Cathepsin D mRNAPrimary Mouse Cortical Neurons10 µM114% increase (p=0.01)
Cathepsin D mRNAPrimary Mouse Cortical Neurons30 µM138% increase (p=0.01)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

GCase Activity Assay in Cultured Cells

This protocol describes a fluorometric assay to measure GCase activity.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4).

    • Incubate on ice for 10 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 2.5 mM.

    • To determine non-lysosomal GCase activity, include control wells with the specific GCase inhibitor conduritol-B-epoxide (CBE).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculation:

    • Calculate GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol outlines the detection of key autophagy-related proteins.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin or GAPDH) is often used as a measure of autophagosome formation.

Immunofluorescence for TFEB Nuclear Translocation

This protocol allows for the visualization of TFEB localization within cells.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips.

    • Treat cells with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against TFEB overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to determine the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Ambroxol_Mechanism cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome This compound This compound Mutant_GCase Misfolded GCase This compound->Mutant_GCase Binds & Stabilizes ERAD ERAD (Degradation) Mutant_GCase->ERAD Default Pathway Correctly_Folded_GCase Correctly Folded GCase Mutant_GCase->Correctly_Folded_GCase Promotes Folding Active_GCase Active GCase Correctly_Folded_GCase->Active_GCase Trafficking Glucosylceramide Glucosylceramide Active_GCase->Glucosylceramide Hydrolyzes Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose

Caption: this compound's chaperone activity on GCase.

TFEB_Activation_Pathway This compound This compound Unknown_Mechanism Unknown Upstream Signal This compound->Unknown_Mechanism TFEB_Cytoplasm TFEB (Cytoplasm) Unknown_Mechanism->TFEB_Cytoplasm Inhibits Phosphorylation (?) TFEB_Nucleus TFEB (Nucleus) TFEB_Cytoplasm->TFEB_Nucleus Translocation CLEAR_Element CLEAR Element (DNA) TFEB_Nucleus->CLEAR_Element Binds Lysosomal_Genes Lysosomal & Autophagy Gene Transcription CLEAR_Element->Lysosomal_Genes Activates Lysosomal_Biogenesis Lysosomal Biogenesis & Enhanced Autophagy Capacity Lysosomal_Genes->Lysosomal_Biogenesis

Caption: this compound-induced TFEB activation pathway.

Autophagy_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Control Vehicle Control Cell_Lysis Cell Lysis Control->Cell_Lysis Ambroxol_Treat This compound Ambroxol_Treat->Cell_Lysis Bafilomycin_A1 Bafilomycin A1 Bafilomycin_A1->Cell_Lysis Ambroxol_Baf This compound + Bafilomycin A1 Ambroxol_Baf->Cell_Lysis Western_Blot Western Blot (LC3B, p62) Cell_Lysis->Western_Blot Quantification Densitometry Quantification Western_Blot->Quantification

Caption: Experimental workflow for autophagy flux assay.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent for diseases characterized by lysosomal dysfunction. Its ability to enhance GCase activity, coupled with its potential to boost lysosomal biogenesis via TFEB activation, provides a strong rationale for its continued investigation in Gaucher disease, GBA-associated Parkinson's disease, and other synucleinopathies. However, the complex and sometimes contradictory effects of this compound on autophagy underscore the need for further research. Future studies should aim to elucidate the cell-type-specific mechanisms that govern its impact on autophagic flux. A deeper understanding of these processes will be crucial for the strategic development and application of this compound-based therapies. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this repurposed molecule.

References

Ambroxol's Neuroprotective Potential in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol, a well-established mucolytic agent, is gaining significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). A growing body of preclinical and clinical evidence suggests that this compound may exert neuroprotective effects by addressing key pathological mechanisms underlying the disease. This technical guide provides an in-depth overview of the scientific rationale for repurposing this compound for PD, detailing its proposed mechanisms of action, summarizing key experimental findings, and outlining the methodologies employed in pivotal studies. The primary focus is on this compound's role as a chaperone for the enzyme β-glucocerebrosidase (GCase), its impact on lysosomal function, and its ability to mitigate the accumulation of α-synuclein, a hallmark of Parkinson's pathology.

Introduction: The GBA1-Parkinson's Disease Connection

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), represent the most common genetic risk factor for Parkinson's disease.[1][2][3] Reduced GCase activity, observed in both individuals with GBA1 mutations and a subset of sporadic PD patients, is believed to impair the lysosomal degradation pathway.[1][4] This dysfunction leads to the accumulation of toxic substrates, including α-synuclein, which aggregates to form Lewy bodies, the pathological hallmark of PD. This link between GCase deficiency and α-synuclein accumulation provides a compelling therapeutic target for interventions aimed at slowing or halting disease progression.

This compound's Proposed Mechanism of Action

This compound's potential neuroprotective effects in Parkinson's disease are multifaceted, primarily revolving around its ability to enhance GCase function and restore lysosomal homeostasis.

2.1. Chaperone Activity and GCase Enhancement: this compound acts as a pharmacological chaperone, binding to the GCase enzyme and stabilizing its correct conformation. This chaperoning effect facilitates the proper trafficking of GCase from the endoplasmic reticulum to the lysosome, increasing its overall levels and enzymatic activity within the lysosome.

2.2. Promotion of Lysosomal Function and Autophagy: By boosting GCase activity, this compound enhances the overall efficiency of the lysosomal degradation pathway. This includes the process of autophagy, the cellular "waste disposal" system responsible for clearing misfolded proteins and damaged organelles. Improved lysosomal function is critical for reducing the burden of toxic protein aggregates.

2.3. Reduction of α-Synuclein Pathology: A key consequence of enhanced GCase activity and lysosomal function is the increased clearance of α-synuclein. Both in vitro and in vivo studies have demonstrated that this compound treatment leads to a reduction in both total and phosphorylated α-synuclein levels.

2.4. Anti-inflammatory and Antioxidant Effects: Beyond its direct effects on the GCase pathway, this compound has also been shown to possess anti-inflammatory and antioxidant properties, which may further contribute to its neuroprotective profile.

Signaling Pathway of this compound's Neuroprotective Effects

This compound This compound GCase_misfolded Misfolded GCase (in Endoplasmic Reticulum) This compound->GCase_misfolded Acts as chaperone GCase_folded Correctly Folded GCase GCase_misfolded->GCase_folded Promotes correct folding and trafficking Lysosome Lysosome GCase_folded->Lysosome Translocates to GCase_activity Increased GCase Activity Lysosome->GCase_activity Lysosomal_function Enhanced Lysosomal Function (Autophagy) GCase_activity->Lysosomal_function alpha_synuclein α-synuclein accumulation Lysosomal_function->alpha_synuclein Increases clearance of Neuronal_health Improved Neuronal Health and Survival Lysosomal_function->Neuronal_health PD_pathology Parkinson's Disease Pathology alpha_synuclein->PD_pathology Contributes to Neuronal_health->PD_pathology Reduces

Caption: this compound's mechanism of action in Parkinson's disease.

Summary of Preclinical and Clinical Evidence

The neuroprotective potential of this compound has been investigated in a range of preclinical models and is currently being evaluated in late-stage clinical trials.

In Vitro Studies
Model SystemKey FindingsReference
Fibroblasts from GBA-PD patientsIncreased GCase activity and protein levels; Reduced oxidative stress.
Human iPSC-derived dopaminergic neurons with GBA mutationsIncreased GCase activity; Reduced α-synuclein levels.
Cholinergic neurons with N370S GBA1 mutationEnhanced GCase activity; Decreased tau and α-synuclein levels.
HT-22 hippocampal neuronal cellsImproved cell viability; Reduced apoptosis; Restored GCase activity; Promoted autophagy.
In Vivo Studies
Animal ModelKey FindingsReference
Wild-type miceIncreased brain GCase activity.
Transgenic mice with L444P GBA mutationIncreased brain GCase activity.
Transgenic mice overexpressing human α-synucleinReduced α-synuclein and phosphorylated α-synuclein levels.
Non-human primatesIncreased GCase levels in the brain.
Clinical Trials
Trial Name / PhaseKey FindingsReference
AiM-PD (Phase II)Safe and well-tolerated; Penetrated the blood-brain barrier; Increased CSF GCase levels by 35%; Showed potential improvement in motor symptoms.
Phase II (Ontario)Safe and well-tolerated; Improved GCase function; Showed possible benefits for psychiatric and cognitive symptoms.
ASPro-PD (Phase III)Ongoing; Investigating if this compound can slow the progression of Parkinson's disease in 330 participants over 2 years.
AMBITIOUS (Phase II)Ongoing; Investigating this compound as a disease-modifying therapy to reduce the risk of cognitive impairment in GBA-associated PD.

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in studies investigating the neuroprotective effects of this compound. For specific details, readers are encouraged to consult the original research articles.

In Vitro Experimental Workflow

Cell_culture Cell Culture (e.g., Fibroblasts, iPSC-derived neurons) Ambroxol_treatment This compound Treatment (Varying concentrations and durations) Cell_culture->Ambroxol_treatment Cell_lysis Cell Lysis and Protein Extraction Ambroxol_treatment->Cell_lysis Biochemical_assays Biochemical Assays Cell_lysis->Biochemical_assays GCase_activity_assay GCase Activity Assay Biochemical_assays->GCase_activity_assay Western_blot Western Blot (GCase, α-synuclein, etc.) Biochemical_assays->Western_blot Immunocytochemistry Immunocytochemistry (Protein localization) Biochemical_assays->Immunocytochemistry Data_analysis Data Analysis Biochemical_assays->Data_analysis

Caption: Generalized workflow for in vitro studies of this compound.

4.1.1. Cell Culture and Treatment:

  • Cell Lines: Patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived dopaminergic and cholinergic neurons, and immortalized cell lines (e.g., HT-22) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • This compound Administration: this compound hydrochloride is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations.

4.1.2. GCase Activity Assay:

  • Principle: Measures the enzymatic activity of GCase by incubating cell lysates with a fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside). The fluorescence generated is proportional to GCase activity.

4.1.3. Western Blotting:

  • Principle: Used to quantify the protein levels of GCase, α-synuclein, phosphorylated α-synuclein, and other proteins of interest. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

4.1.4. Immunocytochemistry:

  • Principle: Allows for the visualization of protein localization and expression within cells. Cells are fixed, permeabilized, and incubated with specific antibodies, followed by fluorescently labeled secondary antibodies and imaging via microscopy.

In Vivo Experimental Workflow

Animal_model Animal Model Selection (e.g., Transgenic mice) Ambroxol_admin This compound Administration (e.g., Oral gavage, diet) Animal_model->Ambroxol_admin Behavioral_testing Behavioral Testing (Motor function) Ambroxol_admin->Behavioral_testing Tissue_collection Tissue Collection (Brain, CSF) Behavioral_testing->Tissue_collection Biochemical_analysis Biochemical Analysis Tissue_collection->Biochemical_analysis GCase_activity_assay GCase Activity Assay Biochemical_analysis->GCase_activity_assay Immunohistochemistry Immunohistochemistry (Protein expression in tissue) Biochemical_analysis->Immunohistochemistry Data_analysis Data Analysis Biochemical_analysis->Data_analysis

Caption: Generalized workflow for in vivo studies of this compound.

4.2.1. Animal Models:

  • Selection: Transgenic mouse models expressing human α-synuclein or carrying GBA1 mutations are frequently used. Wild-type animals are used as controls.

4.2.2. This compound Administration:

  • Routes: Oral gavage or incorporation into the diet are common methods of administration.

  • Dosage and Duration: Dosing regimens vary between studies.

4.2.3. Behavioral Assessments:

  • Tests: A battery of tests is used to assess motor function, including the rotarod test, open field test, and pole test.

4.2.4. Tissue Processing and Analysis:

  • Collection: Brain tissue and cerebrospinal fluid (CSF) are collected following the treatment period.

  • Analysis: Similar to in vitro studies, GCase activity assays, Western blotting, and immunohistochemistry are performed on tissue homogenates or sections to assess protein levels and localization.

Future Directions and Conclusion

References

The Potential of Ambroxol in Treating Gaucher Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide range of clinical manifestations. While enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) are established treatments, they have limitations, particularly in addressing the neurological symptoms of the disease. The repurposing of existing drugs has emerged as a promising therapeutic strategy, with ambroxol, a widely used mucolytic agent, showing significant potential as a pharmacological chaperone for mutant GCase.[1][2] This technical guide provides an in-depth overview of the discovery and preclinical evaluation of this compound for the treatment of Gaucher disease, focusing on its mechanism of action, key experimental findings, and detailed methodologies.

Mechanism of Action: this compound as a Pharmacological Chaperone

This compound acts as a pharmacological chaperone that binds to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[2] This chaperone activity is pH-dependent; this compound binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[1][3] Beyond its chaperone activity, this compound has been shown to modulate cellular pathways that are crucial for lysosomal health and function.

Key Mechanistic Insights:
  • Increased GCase Activity and Protein Levels: In vitro studies using fibroblasts from Gaucher disease patients have consistently demonstrated that this compound treatment leads to a significant increase in both the activity and protein levels of mutant GCase. This effect is mutation-dependent, with some GCase variants showing a more robust response than others.

  • Enhanced Lysosomal Trafficking: this compound facilitates the translocation of mutant GCase from the ER to the lysosome, as confirmed by immunofluorescence studies showing colocalization of GCase with lysosomal markers like LAMP1.

  • Activation of the TFEB-CLEAR Pathway: this compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. TFEB activation leads to the coordinated expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, enhancing overall lysosomal function.

  • Modulation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER can trigger the UPR, a cellular stress response. This compound treatment has been shown to reduce markers of ER stress, suggesting it helps alleviate the burden of misfolded GCase.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and clinical studies on the effects of this compound in Gaucher disease.

Table 1: In Vitro Efficacy of this compound in Patient-Derived Fibroblasts
GBA1 MutationThis compound Concentration (µM)Incubation TimeIncrease in GCase ActivityReference
N370S/N370S10, 30, 605 daysSignificant increase
F213I/L444P10, 30, 605 daysSignificant increase
L444P/L444PNot specifiedNot specifiedNo significant increase
N188S/IVS2+1G>A10024 hours67% increase
N370S, F213I, N188S/G193W, R120WNot specifiedNot specifiedSignificant increase
GD (general)Not specified4 days3.3-fold increase in macrophages
GBA-PD (general)Not specified4 days3.5-fold increase in macrophages
Table 2: Clinical Efficacy of this compound in Gaucher Disease Patients
Study PopulationThis compound DosageTreatment DurationKey OutcomesReference
12 Naïve Type 1 GD Patients150 mg/day6 monthsPatient 1: Platelet count +32.9%, Hemoglobin +16.2%, Spleen volume -2.9%, Liver volume -14.4%
28 Type 1 GD Patients (Suboptimal response to ERT/SRT) & 12 Naïve Patients600 mg/day12 months31.2% of completers had >20% increase in platelet count; 18.7% had >20% decrease in Lyso-Gb1
28 GD Patients12.7 ± 3.9 mg/kg/day2.6 yearsHemoglobin +1.6 g/dL, Platelet count +9 x 10³/µL, Spleen volume -5.16 MN, Liver volume -0.39 MN, Chitotriosidase -43.1%, Glucosylsphingosine -34.1%
2 GD Patients (Neuronopathic)20-25 mg/kg/day>6 monthsPatient 1: Chitotriosidase from 247.5 to 37.2 nmol/ml/h, Lyso-Gb1 from 11.4 to 3.8 ng/ml

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is for measuring GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysate

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Substrate Solution: 4 mM 4-MUG in Assay Buffer.

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

  • 96-well black, flat-bottom plates.

  • Fluorometer (Excitation: 365 nm, Emission: 445 nm).

Procedure:

  • Prepare cell lysates by homogenizing cells in lysis buffer (e.g., RIPA buffer) on ice.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • In a 96-well plate, add 10-20 µg of protein from each cell lysate to individual wells. Bring the total volume in each well to 50 µL with Assay Buffer.

  • Initiate the reaction by adding 50 µL of the 4-MUG Substrate Solution to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence on a fluorometer.

  • Calculate GCase activity based on a standard curve generated with 4-methylumbelliferone.

Western Blot for GCase Protein Levels

This protocol describes the detection of GCase protein levels in cell lysates by Western blotting.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-GCase antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody (e.g., anti-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration as described above.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Immunofluorescence for GCase Lysosomal Localization

This protocol details the visualization of GCase colocalization with lysosomes using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Secondary antibodies: fluorescently labeled anti-rabbit and anti-mouse antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate the cells with a mixture of primary anti-GCase and anti-LAMP1 antibodies overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.

Visualizations

Signaling Pathways and Experimental Workflows

Ambroxol_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome cluster_Nucleus Nucleus Misfolded GCase Misfolded GCase Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Promotes Folding UPR Unfolded Protein Response (UPR) Misfolded GCase->UPR ER-Associated\nDegradation (ERAD) ER-Associated Degradation (ERAD) Misfolded GCase->ER-Associated\nDegradation (ERAD) Functional GCase Functional GCase Correctly Folded GCase->Functional GCase Trafficking This compound This compound This compound->Misfolded GCase Binds & Stabilizes This compound->UPR Reduces Stress TFEB TFEB This compound->TFEB Activates Glucosylceramide Glucosylceramide Functional GCase->Glucosylceramide Hydrolyzes Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose CLEAR Genes CLEAR Genes TFEB->CLEAR Genes Activates Transcription Lysosomal Biogenesis\n& Autophagy Lysosomal Biogenesis & Autophagy CLEAR Genes->Lysosomal Biogenesis\n& Autophagy

Caption: this compound's multifaceted mechanism of action in Gaucher disease.

Experimental_Workflow Patient-Derived\nFibroblasts Patient-Derived Fibroblasts This compound Treatment This compound Treatment Patient-Derived\nFibroblasts->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence GCase Activity Assay GCase Activity Assay Cell Lysis->GCase Activity Assay Western Blot Western Blot Cell Lysis->Western Blot Quantitative Data\nAnalysis Quantitative Data Analysis GCase Activity Assay->Quantitative Data\nAnalysis Western Blot->Quantitative Data\nAnalysis Immunofluorescence->Quantitative Data\nAnalysis

Caption: A typical experimental workflow for evaluating this compound's efficacy in vitro.

TFEB_Activation_Pathway This compound This compound Cytosolic TFEB-P Cytosolic TFEB (Phosphorylated) This compound->Cytosolic TFEB-P Promotes Dephosphorylation Nuclear TFEB Nuclear TFEB (Active) Cytosolic TFEB-P->Nuclear TFEB Translocation CLEAR Gene\nExpression CLEAR Gene Expression Nuclear TFEB->CLEAR Gene\nExpression Upregulates Lysosomal Biogenesis\n& Autophagy Lysosomal Biogenesis & Autophagy CLEAR Gene\nExpression->Lysosomal Biogenesis\n& Autophagy

Caption: The signaling pathway of TFEB activation by this compound.

Conclusion

The discovery of this compound's potential as a pharmacological chaperone for mutant GCase represents a significant advancement in the search for novel therapeutic strategies for Gaucher disease. Its ability to increase GCase activity, enhance lysosomal trafficking, and modulate key cellular pathways highlights its multifaceted mechanism of action. The in vitro and clinical data summarized in this guide provide a strong rationale for its continued investigation and development as a treatment for Gaucher disease, particularly for patients with neurological involvement who have limited therapeutic options. Further research is warranted to optimize dosing regimens, identify patient populations most likely to respond, and fully elucidate its long-term safety and efficacy.

References

Preliminary Studies on Ambroxol for Amyotrophic Lateral Sclerosis (ALS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet medical need for effective therapies. Recent preliminary studies have identified Ambroxol, a widely used mucolytic agent, as a potential therapeutic candidate for ALS. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into this compound for ALS. It details the proposed mechanisms of action, summarizes key quantitative data from animal models, outlines the methodologies of pivotal experiments, and presents the design of an ongoing Phase 2 clinical trial. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for ALS.

Introduction

This compound hydrochloride, a derivative of the Adhatoda vasica plant, has a long-standing clinical history as a secretolytic agent used in the treatment of respiratory diseases.[1] Its favorable safety profile and ability to cross the blood-brain barrier have made it an attractive candidate for drug repurposing in neurodegenerative disorders.[1][2] The rationale for investigating this compound in the context of ALS stems from its multifaceted pharmacological activities, including the modulation of lysosomal function, anti-inflammatory effects, and antioxidant properties.[1][3] This guide will delve into the preliminary evidence that supports the further investigation of this compound as a potential disease-modifying therapy for ALS.

Proposed Mechanisms of Action

This compound's neuroprotective effects are believed to be mediated through several interconnected pathways, with the modulation of glucocerebrosidase (GCase) activity being a central theme.

Glucocerebrosidase (GCase) Modulation

Dysregulation of sphingolipid metabolism has been implicated in the pathophysiology of ALS. Glucosylceramide is a key precursor of complex glycosphingolipids and is degraded by the lysosomal enzyme GBA1 and the non-lysosomal enzyme GBA2.

  • GBA1 Chaperone Activity: this compound is known to act as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GBA1). In the cytosol, it binds to GBA1, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, thereby increasing the levels and activity of functional GBA1. Enhanced GBA1 activity is thought to improve the clearance of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.

  • GBA2 Inhibition: Studies in the SOD1G86R mouse model of familial ALS have shown a marked increase in the activity of the non-lysosomal glucocerebrosidase GBA2 in the spinal cord, even before disease onset. This compound has been identified as an inhibitor of GBA2. By inhibiting GBA2, this compound may prevent the aberrant hydrolysis of glucosylceramide outside the lysosome, thus helping to restore lipid homeostasis.

Lysosomal Function and Autophagy

The proper functioning of the autophagy-lysosome pathway is critical for cellular homeostasis and the degradation of aggregated proteins. This compound has been shown to enhance lysosomal function, which is often impaired in neurodegenerative diseases. By increasing GCase activity, this compound promotes the efficient clearance of cellular waste and pathological protein aggregates through autophagy.

Anti-inflammatory and Antioxidant Properties

Neuroinflammation and oxidative stress are key contributors to the progressive loss of motor neurons in ALS. This compound has demonstrated anti-inflammatory and antioxidant effects. It can reduce the activation of microglia, the resident immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. Additionally, this compound has direct antioxidant properties, which may help to mitigate the oxidative damage observed in ALS.

Proposed Mechanism of Action of this compound in ALS cluster_0 This compound's Dual Action on GCase cluster_1 Cellular Consequences cluster_2 Neuroprotective Outcomes This compound This compound GBA1 GBA1 (Lysosomal) This compound->GBA1 Chaperone GBA2 GBA2 (Non-lysosomal) This compound->GBA2 Inhibitor Neuroinflammation Reduced Neuroinflammation This compound->Neuroinflammation Oxidative_Stress Decreased Oxidative Stress This compound->Oxidative_Stress Lysosomal_Function Enhanced Lysosomal Function GBA1->Lysosomal_Function Lipid_Homeostasis Restored Lipid Homeostasis GBA2->Lipid_Homeostasis Autophagy Improved Autophagy Lysosomal_Function->Autophagy Protein_Clearance Increased Misfolded Protein Clearance Autophagy->Protein_Clearance Motor_Neuron_Survival Motor Neuron Survival Lipid_Homeostasis->Motor_Neuron_Survival Protein_Clearance->Motor_Neuron_Survival Neuroinflammation->Motor_Neuron_Survival Oxidative_Stress->Motor_Neuron_Survival

Proposed Mechanism of Action of this compound in ALS

Preclinical Evidence in a Familial ALS Mouse Model

The therapeutic potential of this compound has been investigated in the SOD1G86R transgenic mouse model, which recapitulates key features of familial ALS.

Quantitative Data Summary
Outcome MeasureTreatment GroupResultSignificanceReference
Disease Onset This compound (presymptomatic administration)Delayed decline of motor functionsp < 0.05
Motor Function This compound (administration at disease onset)Delayed motor function decline-
Survival This compound (administration at disease onset)Extended overall survival-
Neuromuscular Junctions This compoundProtected neuromuscular junctions-
Spinal Motor Neurons This compoundMaintained the functionality of spinal motor neurons-
Experimental Protocols

Animal Model:

  • Strain: FVB/N mice overexpressing the human SOD1G86R mutation.

  • Housing: Maintained in a controlled environment with ad libitum access to food and water.

Drug Administration:

  • Route: Oral, in drinking water.

  • Dosage: Not explicitly stated in the provided search results.

  • Treatment Paradigms:

    • Presymptomatic: Administration started before the onset of motor symptoms.

    • Symptomatic: Administration initiated at the time of disease onset.

Behavioral and Functional Assessments:

  • Motor Function: Assessed through tests such as grip strength and rotarod performance to measure muscle strength and coordination.

  • Disease Onset: Defined as the age at which a significant decline in motor performance is first observed.

  • Survival: Monitored daily, with the endpoint defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

Histological and Molecular Analysis:

  • Neuromuscular Junction Integrity: Staining of neuromuscular junctions to assess their morphology and innervation status.

  • Motor Neuron Counts: Quantification of motor neurons in the spinal cord.

  • GBA2 Activity Assay: Measurement of GBA2 enzymatic activity in spinal cord tissue.

Clinical Investigation: The AMBALS Trial

The promising preclinical findings have led to the initiation of a Phase 2 clinical trial, AMBALS (this compound for ALS), to evaluate the safety, tolerability, and efficacy of high-dose this compound in patients with ALS.

Quantitative Data Summary
ParameterDescription
Phase 2
Study Design Double-blind, randomised, placebo-controlled
Number of Participants 50
Randomization Ratio 2:1 (this compound:Placebo)
Treatment Duration 24 weeks
Follow-up Duration 4 weeks
Total Study Duration 32 weeks
Experimental Protocol

Patient Population:

  • Inclusion Criteria:

    • Diagnosis of ALS according to the Gold Coast diagnostic criteria.

    • First symptom of ALS ≤ 18 months prior to screening.

    • Forced vital capacity (FVC) ≥ 60%.

  • Exclusion Criteria:

    • Use of non-invasive ventilation (NIV) support for ALS.

    • Presence of a gastrostomy tube.

Treatment Regimen:

  • Drug Formulation: this compound hydrochloride solution.

  • Route of Administration: Oral, three times a day.

  • Dosage: Dose-escalation design with the following daily doses: 180mg, 260mg, 540mg, 900mg, and 1260mg. Doses are increased weekly based on safety and tolerability assessments.

  • Control: Placebo solution.

Outcome Measures:

  • Primary Outcome: Time to a composite event of death, need for tracheostomy, need for gastrostomy feeding, or need for non-invasive ventilation support (≥12 hours a day).

  • Secondary Outcomes:

    • Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

    • Electrophysiological measures of motor unit preservation.

    • Assessment of blood biomarkers.

Safety Monitoring:

  • Weekly blood tests to assess tolerance to the escalating doses.

  • Monitoring of adverse events throughout the study.

AMBALS Phase 2 Clinical Trial Workflow Screening Screening (4 weeks) - Inclusion/Exclusion Criteria - Baseline Assessments Randomization Randomization (2:1) Screening->Randomization Ambroxol_Arm This compound Arm (n=34) - Dose Escalation (180-1260 mg/day) - Oral Solution, 3x Daily Randomization->Ambroxol_Arm Placebo_Arm Placebo Arm (n=16) - Matching Placebo Solution - 3x Daily Randomization->Placebo_Arm Treatment_Period Treatment Period (24 weeks) - Regular Clinic Visits - Safety Monitoring (Weekly Blood Tests) - Efficacy Assessments (ALSFRS-R, etc.) Ambroxol_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up End-of-Study Safety Follow-up (4 weeks) Treatment_Period->Follow_Up Data_Analysis Data Analysis - Primary and Secondary Endpoints Follow_Up->Data_Analysis

AMBALS Phase 2 Clinical Trial Workflow

Logical Progression of Research

The investigation of this compound for ALS has followed a logical and well-defined path from preclinical discovery to clinical evaluation.

Logical Flow of this compound Research in ALS Preclinical_Rationale Preclinical Rationale - Known safety profile - Crosses blood-brain barrier - GCase modulator In_Vivo_Model In Vivo Proof-of-Concept - SOD1G86R Mouse Model Preclinical_Rationale->In_Vivo_Model Preclinical_Outcomes Positive Preclinical Outcomes - Delayed disease onset - Improved motor function - Increased survival In_Vivo_Model->Preclinical_Outcomes Clinical_Trial_Design Phase 2 Clinical Trial Design (AMBALS) - Randomized, placebo-controlled - Dose-escalation - Defined patient population Preclinical_Outcomes->Clinical_Trial_Design Clinical_Investigation Clinical Investigation - Assessment of safety, tolerability, and efficacy in ALS patients Clinical_Trial_Design->Clinical_Investigation Future_Development Future Clinical Development - Potential for Phase 3 trials based on Phase 2 results Clinical_Investigation->Future_Development

Logical Flow of this compound Research in ALS

Conclusion and Future Directions

The preliminary studies on this compound for ALS provide a compelling rationale for its continued investigation as a potential therapeutic agent. The preclinical data in a relevant animal model are encouraging, and the ongoing AMBALS Phase 2 clinical trial is a critical next step in evaluating its safety and efficacy in patients. The multifaceted mechanism of action of this compound, targeting key pathological pathways in ALS, including lysosomal dysfunction, neuroinflammation, and oxidative stress, makes it a promising candidate for further development. The results of the AMBALS trial are eagerly awaited and will be instrumental in determining the future trajectory of this compound as a potential treatment for this devastating disease. Future research should also focus on elucidating the precise molecular interactions of this compound with its targets and exploring potential biomarkers to identify patients who are most likely to respond to this therapy.

References

Ambroxol's Impact on Microglial Activation and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of this inflammatory response.[1][2] While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and cognitive decline.[1] Ambroxol, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant effects.[3] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates microglial activation and mitigates neuroinflammation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound's Attenuation of Pro-Inflammatory Microglial Activation

This compound has been shown to effectively suppress the pro-inflammatory M1 phenotype of microglia. This is achieved through the modulation of several key signaling pathways that are activated in response to inflammatory stimuli such as lipopolysaccharide (LPS) or intracerebral hemorrhage (ICH).

Inhibition of the TLR4/NF-κB/JNK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, primarily through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade involving the activation of c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB), leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound treatment has been demonstrated to significantly downregulate the expression of TLR4, phosphorylated JNK (p-JNK), and phosphorylated NF-κB (p-NF-κB), thereby inhibiting this pro-inflammatory cascade.

Suppression of the IRE1α/TRAF2 Endoplasmic Reticulum Stress Pathway

In the context of intracerebral hemorrhage (ICH), endoplasmic reticulum (ER) stress is a significant contributor to microglial activation. This compound has been shown to mitigate M1-like microglial activation by suppressing ER stress through the IRE1α/TRAF2 signaling pathway. Treatment with this compound leads to a downregulation of IRE1α and TRAF2 expression, resulting in reduced pro-inflammatory cytokine accumulation and enhanced neuronal survival.

Quantitative Effects of this compound on Microglial and Neuroinflammatory Markers

The following tables summarize the quantitative data from various studies, demonstrating the significant impact of this compound on key markers of microglial activation and neuroinflammation.

Table 1: Effect of this compound on Pro-Inflammatory Markers in LPS-Induced Neuroinflammation in Mice

MarkerTreatment GroupChange vs. LPS GroupReference
TLR4 LPS + this compound (30 mg/kg)Significantly downregulated
Iba-1 LPS + this compound (30 mg/kg)Significantly downregulated
GFAP LPS + this compound (30 mg/kg)Significantly downregulated
p-NF-κB LPS + this compound (30 mg/kg)Significantly downregulated
p-JNK LPS + this compound (30 mg/kg)Significantly downregulated
TNF-α LPS + this compound (30 mg/kg)Significantly decreased
IL-1β LPS + this compound (30 mg/kg)Significantly decreased

Table 2: Effect of this compound on Microglial Activation and Pro-Inflammatory Cytokines in a Mouse Model of Intracerebral Hemorrhage (ICH)

MarkerTreatment GroupChange vs. ICH GroupReference
CD16/32+ Microglia ICH + this compound (35 mg/kg)Reduced activation and number
CD16/32+ Microglia ICH + this compound (70 mg/kg)Reduced activation and number
TNF-α ICH + this compound (35 mg/kg)Decreased accumulation
TNF-α ICH + this compound (70 mg/kg)Decreased accumulation
IL-1β ICH + this compound (35 mg/kg)Decreased accumulation
IL-1β ICH + this compound (70 mg/kg)Decreased accumulation
IRE1α ICH + this compound (35 mg/kg)Downregulated expression
IRE1α ICH + this compound (70 mg/kg)Downregulated expression
TRAF2 ICH + this compound (35 mg/kg)Downregulated expression
TRAF2 ICH + this compound (70 mg/kg)Downregulated expression

Table 3: Effect of this compound on Antioxidant and Synaptic Markers

MarkerTreatment GroupChange vs. Control/Disease GroupReference
Nrf-2 LPS + this compound (30 mg/kg)Upregulated
HO-1 LPS + this compound (30 mg/kg)Upregulated
SOD LPS + this compound (30 mg/kg)Upregulated
Malondialdehyde (MDA) LPS + this compound (30 mg/kg)Inhibited lipid peroxidation
PSD-95 LPS + this compound (30 mg/kg)Upregulated
SNAP-23 LPS + this compound (30 mg/kg)Upregulated

This compound's Role in Modulating Glucocerebrosidase Activity and Lysosomal Function

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. This compound acts as a pharmacological chaperone for GCase, increasing its activity in the brain. In non-human primates, oral administration of this compound (100 mg) for 28 days resulted in a notable increase in GCase activity in the midbrain (16%), cortex (20%), and striatum (24%). Enhanced GCase activity is believed to improve lysosomal function, leading to better clearance of cellular waste and a reduction in α-synuclein levels, a key pathological hallmark of Parkinson's disease. In patient-derived macrophages, this compound treatment significantly increased GCase activity by 3.3-fold in Gaucher disease patients and 3.5-fold in GBA-Parkinson's disease patients. Furthermore, this compound has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, in microglia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.

G cluster_LPS LPS-Induced Pro-inflammatory Signaling cluster_this compound This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB p_JNK p-JNK JNK->p_JNK p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p_JNK->Cytokines p_NFkB->Cytokines Microglial_Activation Microglial Activation (M1 Phenotype) Cytokines->Microglial_Activation This compound This compound This compound->TLR4 Inhibits This compound->JNK Inhibits This compound->NFkB Inhibits

This compound's inhibition of LPS-induced pro-inflammatory signaling in microglia.

G cluster_ER_Stress ER Stress-Induced Microglial Activation in ICH cluster_Ambroxol_Intervention This compound's Protective Effect ICH Intracerebral Hemorrhage (ICH) ER_Stress Endoplasmic Reticulum Stress ICH->ER_Stress IRE1a IRE1α ER_Stress->IRE1a TRAF2 TRAF2 IRE1a->TRAF2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TRAF2->Pro_inflammatory_Cytokines M1_Microglia M1-like Microglial Activation Pro_inflammatory_Cytokines->M1_Microglia This compound This compound This compound->IRE1a Suppresses This compound->TRAF2 Suppresses

This compound's suppression of the ER stress pathway in microglia following ICH.

G cluster_workflow Experimental Workflow cluster_assays Assays Model In Vitro / In Vivo Model (e.g., Primary Microglia, LPS-injected mice) Treatment Treatment Groups: - Vehicle Control - Stimulant (e.g., LPS) - Stimulant + this compound Model->Treatment Analysis Analysis of Microglial Activation and Neuroinflammation Treatment->Analysis WB Western Blot (TLR4, p-JNK, p-NF-κB, Iba-1) Analysis->WB IF Immunofluorescence (Iba-1, GFAP, TNF-α) Analysis->IF ELISA ELISA / Multiplex (TNF-α, IL-1β) Analysis->ELISA Behavior Behavioral Tests (Y-maze, Morris Water Maze) Analysis->Behavior

A generalized experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature.

Animal Models and Drug Administration
  • LPS-Induced Neuroinflammation Model: Mice are administered intraperitoneal (i.p.) injections of LPS (e.g., 250 µg/kg) to induce systemic inflammation and subsequent neuroinflammation. This compound (e.g., 30 mg/kg/day) is typically co-administered, and brain tissues (cortex and hippocampus) are collected for analysis after a specified period (e.g., 14 days).

  • Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice via collagenase injection into the striatum. This compound (e.g., 35 mg/kg or 70 mg/kg) is administered, and brain tissue surrounding the hematoma is analyzed at various time points post-ICH.

  • Scopolamine-Induced Alzheimer's-like Pathology: Scopolamine is used to induce cognitive deficits and neuroinflammation. This compound's neuroprotective effects are assessed by co-treatment and subsequent behavioral and molecular analyses.

Cell Culture
  • Primary Microglia Isolation and Culture: Microglia are isolated from the brains of neonatal or adult mice. Brains are dissociated into single-cell suspensions, and microglia are purified using magnetic-activated cell sorting (MACS) or flow cytometry, often targeting markers like CD11b. Purified microglia are cultured in appropriate media, often supplemented with factors from astrocyte-conditioned media to maintain a resting state. For activation studies, cells are stimulated with agents like LPS (e.g., 1 µg/ml for 24 hours).

Assays for Microglial Activation and Neuroinflammation
  • Immunohistochemistry and Immunofluorescence: Brain sections or cultured cells are fixed and stained with antibodies against specific markers. Iba-1 is a commonly used marker to identify microglia, while GFAP is used for astrocytes. The expression and morphology of these cells can be visualized and quantified using microscopy. Antibodies against pro-inflammatory cytokines like TNF-α can also be used to assess their expression levels.

  • Western Blotting: This technique is used to quantify the expression levels of specific proteins. Brain tissue or cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., TLR4, p-JNK, p-NF-κB, Iba-1, GFAP, Nrf-2, HO-1, PSD-95, SNAP-23). β-actin is often used as a loading control. Densitometric analysis of the protein bands allows for quantification.

  • Cytokine and Chemokine Measurement: The levels of secreted cytokines and chemokines in culture supernatants or brain homogenates are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays (e.g., Bio-Plex).

  • Flow Cytometry: This method can be used to identify and quantify different microglial populations based on the expression of cell surface markers. For instance, resting microglia can be identified as CD11b+/CD45int, while activated microglia/macrophages are CD11b+/CD45high.

Behavioral Tests
  • Y-Maze Test: This test is used to assess spatial working memory. The percentage of spontaneous alternations between the three arms of the maze is measured.

  • Morris Water Maze (MWM): This test evaluates spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded over several trials.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its multifaceted mechanism of action involves the suppression of pro-inflammatory signaling pathways in microglia, such as the TLR4/NF-κB/JNK and IRE1α/TRAF2 pathways, leading to a reduction in the production of harmful inflammatory mediators. Concurrently, this compound promotes cellular resilience through the upregulation of the Nrf-2 antioxidant response and enhances lysosomal function by acting as a chaperone for GCase. The comprehensive data from in vitro and in vivo studies strongly support the continued investigation of this compound for the treatment of neurological disorders characterized by microglial activation and neuroinflammation. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals in this field.

References

Ambroxol's ability to cross the blood-brain barrier in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol, a widely used mucolytic agent, has garnered significant interest for its potential neuroprotective effects and as a therapeutic candidate for neurodegenerative diseases such as Parkinson's and Gaucher disease. A critical prerequisite for its central nervous system (CNS) activity is the ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's capacity to penetrate the CNS, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Physicochemical Properties Predicting CNS Penetration

This compound possesses favorable physicochemical properties that predict good CNS penetration. Its lipophilicity (cLogP = 2.8) and low polar surface area (PSA 58 Ų) suggest it can readily diffuse across the lipid-rich membranes of the BBB.

In Vivo Evidence of Blood-Brain Barrier Penetration

A substantial body of preclinical evidence from various animal models, including rats, mice, and non-human primates, confirms that this compound effectively crosses the BBB and distributes into the brain tissue.

Quantitative Analysis of Brain Penetration in Rats

In vivo microdialysis studies in rats have provided robust quantitative data on the extent of this compound's brain penetration. These studies measure the unbound drug concentration in the brain extracellular fluid and blood, allowing for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB permeability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

Dose (mg/kg, i.v.)Brain RegionAUCbrain/AUCblood Ratio (%)Tmax in Striatum (min)Reference
10Striatum~30-34~60[1]
30Striatum~30-34~60[1]

AUCbrain/AUCblood: Area under the concentration-time curve ratio between brain and blood. Tmax: Time to reach maximum concentration.

Unpublished data cited in clinical trial protocols further support these findings, indicating that in both single and multiple dose experiments in rats, this compound rapidly crossed into the brain, exhibiting brain-to-plasma concentration ratios greater than 10, signifying excellent CNS penetration.

Indirect Evidence in Mice and Non-Human Primates

Studies in mice and non-human primates have provided indirect yet compelling evidence of this compound's brain penetration by demonstrating its pharmacological activity within the CNS. The primary mechanism of action investigated is the enhancement of β-glucocerebrosidase (GCase) activity, an enzyme implicated in the pathophysiology of Parkinson's and Gaucher disease.

Table 2: Effect of this compound on GCase Activity in the Brain of Preclinical Models

Animal ModelDoseDurationBrain RegionChange in GCase ActivityReference
Wild-type Mice4mM in drinking water12 daysBrainstem, Midbrain, Cortex, StriatumSignificant Increase[2]
L444P/+ GBA1 mutant mice4mM in drinking water12 daysBrainstem, Midbrain, Cortex, StriatumSignificant Increase[2]
Cynomolgus Monkey100 mg (oral)28 daysMidbrain, Cortex, Striatum~20% Increase[3]

These findings strongly suggest that this compound reaches pharmacologically relevant concentrations in the brains of these species.

In Vitro Permeability Data

Table 3: Apparent Permeability (Papp) of Ambroxlo across Caco-2 Cell Monolayers

Concentration (µmol/L)DirectionpHPapp (x 10-6 cm/s)Efflux RatioReference
100Apical to Basolateral7.437.7~1
300Apical to Basolateral7.443.1 - 45.9~1
1000Apical to Basolateral7.443.1 - 45.9~1
300Basolateral to Apical7.443.1 - 45.9~1
300Apical to Basolateral6.0 (apical) vs 7.4 (basolateral)5.1-

The high Papp values at physiological pH and an efflux ratio of approximately 1 suggest that this compound has high permeability and is not a significant substrate for efflux transporters like P-glycoprotein in this model, further supporting its potential for good brain penetration.

Experimental Protocols

In Vivo Microdialysis in Rats

This technique allows for the continuous sampling of unbound drug from the brain extracellular fluid of a freely moving animal.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Implantation:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover for several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected.

    • This compound is administered intravenously.

    • Dialysate samples are collected at regular intervals for several hours.

    • Simultaneously, blood samples are collected to determine plasma drug concentrations.

  • Sample Analysis:

    • The concentration of this compound in the dialysate and plasma samples is determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Data Analysis:

    • The in vivo recovery of the microdialysis probe is determined to calculate the absolute unbound brain concentration of this compound.

    • Pharmacokinetic parameters, including the AUCbrain/AUCblood ratio, are calculated.

G cluster_surgery Surgical Implantation cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic_Implantation Anesthesia->Stereotaxic_Implantation Guide Cannula Recovery Recovery Stereotaxic_Implantation->Recovery Probe_Insertion Probe_Insertion Recovery->Probe_Insertion Perfusion Perfusion Probe_Insertion->Perfusion aCSF Baseline_Sampling Baseline_Sampling Perfusion->Baseline_Sampling Drug_Administration Drug_Administration Baseline_Sampling->Drug_Administration This compound (i.v.) Sample_Collection Sample_Collection Drug_Administration->Sample_Collection Dialysate & Blood UPLC_MS_MS UPLC-MS/MS Analysis Sample_Collection->UPLC_MS_MS PK_Analysis Pharmacokinetic Analysis UPLC_MS_MS->PK_Analysis Concentration Data

In Vivo Microdialysis Workflow

GCase Activity Assay in Mouse Brain

This assay measures the enzymatic activity of GCase in brain tissue homogenates.

  • Animal Treatment:

    • Mice are administered this compound, typically in their drinking water or via oral gavage, for a specified duration.

    • A control group receives the vehicle.

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, mice are euthanized, and brains are rapidly dissected.

    • Specific brain regions are isolated and homogenized in a lysis buffer containing detergents and protease inhibitors.

  • Protein Quantification:

    • The total protein concentration of the brain homogenate is determined using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • The brain homogenate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH ~5.2) to mimic the lysosomal environment.

    • The reaction is carried out at 37°C for a defined period.

  • Fluorescence Measurement:

    • The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.

  • Data Analysis:

    • GCase activity is calculated based on the rate of fluorescent product formation and normalized to the total protein concentration.

G start Start animal_treatment animal_treatment start->animal_treatment This compound Administration end End tissue_collection tissue_collection animal_treatment->tissue_collection Brain Dissection homogenization homogenization tissue_collection->homogenization Lysis Buffer protein_quantification protein_quantification homogenization->protein_quantification BCA Assay enzymatic_reaction enzymatic_reaction protein_quantification->enzymatic_reaction 4-MUG Substrate fluorescence_measurement fluorescence_measurement enzymatic_reaction->fluorescence_measurement Plate Reader data_analysis data_analysis fluorescence_measurement->data_analysis Calculate GCase Activity data_analysis->end

GCase Activity Assay Workflow

Signaling Pathways and Mechanism of Action

This compound's neuroprotective effects are believed to be mediated, at least in part, by its ability to enhance GCase activity. This leads to improved lysosomal function and clearance of misfolded proteins, such as α-synuclein. Additionally, this compound has been shown to modulate other cellular pathways involved in neuroinflammation and oxidative stress.

G This compound This compound GCase GCase Activity This compound->GCase enhances Neuroinflammation Neuroinflammation This compound->Neuroinflammation reduces Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress reduces Lysosomal_Function Lysosomal Function GCase->Lysosomal_Function improves Alpha_Synuclein α-synuclein Clearance Lysosomal_Function->Alpha_Synuclein increases Neuronal_Survival Neuronal Survival Alpha_Synuclein->Neuronal_Survival promotes Neuroinflammation->Neuronal_Survival inhibits Oxidative_Stress->Neuronal_Survival inhibits

This compound's Neuroprotective Signaling Pathways

Conclusion

The preclinical data from in vivo and in vitro models provide strong and consistent evidence that this compound can effectively cross the blood-brain barrier and distribute into the central nervous system. Quantitative studies in rats demonstrate significant brain penetration, with brain-to-plasma ratios indicating a favorable distribution profile. This is further supported by pharmacodynamic studies in mice and non-human primates, where oral administration of this compound leads to increased GCase activity in various brain regions. The favorable physicochemical properties and high in vitro permeability of this compound underpin these observations. Collectively, these findings provide a solid rationale for the ongoing clinical investigation of this compound as a potential treatment for a range of neurodegenerative disorders. Further studies utilizing advanced in vitro BBB models could provide additional insights into the specific transport mechanisms involved in this compound's CNS uptake.

References

Ambroxol: A Technical Guide on its Historical Mucolytic Use and Modern Repurposed Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ambroxol, a metabolite of bromhexine, was first patented in 1966 and entered medical use in 1979 as a mucolytic agent for respiratory diseases.[1] Its primary role has been to treat conditions with excessive or viscous mucus by promoting mucus clearance and facilitating expectoration.[1][2] For decades, its mechanism was understood to involve the stimulation of surfactant production and the breakdown of mucus fibers.[3][4] However, recent research has unveiled a broader pharmacological profile, leading to significant interest in repurposing this compound for a range of extrapulmonary disorders. Extensive preclinical and clinical investigations have highlighted its roles as a pharmacological chaperone for lysosomal enzymes, an anti-inflammatory and antioxidant agent, a potent local anesthetic, and a neuroprotective molecule. This technical guide provides an in-depth review of this compound's journey from a simple cough medicine to a promising therapeutic candidate for complex conditions such as Parkinson's disease, Gaucher's disease, and neuropathic pain. We will detail its mechanisms of action, summarize quantitative data from key clinical studies, provide representative experimental protocols, and visualize its complex signaling pathways.

Historical Use as a Mucolytic Agent

This compound was developed in the late 1960s and commercially introduced in 1978 as a secretolytic agent to treat bronchopulmonary diseases. It is an active N-desmethyl metabolite of bromhexine, which itself is a synthetic derivative of the alkaloid vasicine, found in the plant Adhatoda vasica. Its primary indication is for "secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired mucus transport". It is available over-the-counter in many countries in various formulations, including syrups, tablets, and lozenges.

Mechanism of Mucolytic Action

This compound's efficacy in respiratory conditions stems from a multi-faceted mechanism of action that restores the physiological clearance mechanisms of the respiratory tract.

  • Secretolytic and Mucokinetic Effects : this compound acts on the structure of mucus by breaking down acid mucopolysaccharide fibers, which reduces mucus viscosity and adhesiveness. This makes the sputum thinner and easier to expel.

  • Stimulation of Surfactant Production : It stimulates type II pneumocytes to synthesize and release pulmonary surfactant. Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to bronchial walls and improving its transport.

  • Enhancement of Mucociliary Clearance : By increasing the ciliary beat frequency, this compound accelerates the transport of mucus out of the respiratory tract, facilitating a productive cough.

Mucolytic_Action_of_this compound Figure 1: this compound's Mucolytic Mechanism of Action cluster_drug Drug cluster_airway Airway Cells & Secretions cluster_effects Physiological Effects This compound This compound pneumocytes Type II Pneumocytes This compound->pneumocytes stimulates glands Serous Glands This compound->glands stimulates cilia Bronchial Cilia This compound->cilia increases beat frequency mucus Viscous Mucus This compound->mucus breaks down fibers surfactant ↑ Surfactant Production pneumocytes->surfactant thin_mucus ↓ Mucus Viscosity (Thinner Mucus) glands->thin_mucus clearance ↑ Mucociliary Clearance cilia->clearance mucus->thin_mucus surfactant->clearance reduces adhesion thin_mucus->clearance enables transport outcome Improved Expectoration clearance->outcome

Figure 1: this compound's Mucolytic Mechanism of Action
Clinical Applications and Efficacy

This compound is clinically used for respiratory infections, bronchopulmonary infections, and as an adjunctive therapy in severe pneumonia. Its ability to enhance the penetration of antibiotics like amoxicillin and erythromycin into bronchial secretions can improve the efficacy of treatments for respiratory infections. Several clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have shown that this compound can reduce the frequency of acute exacerbations.

Repurposed Applications of this compound

Beyond its mucolytic properties, this compound possesses anti-inflammatory, antioxidant, local anesthetic, and neuroprotective effects that have paved the way for its investigation in a variety of non-respiratory diseases.

Neurodegenerative Diseases

The most significant repurposing of this compound is in the treatment of neurodegenerative disorders, primarily driven by its function as a pharmacological chaperone.

Gaucher disease (GD) is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), resulting from mutations in the GBA1 gene. These same mutations are the most common genetic risk factor for Parkinson's disease (PD). In both conditions, the mutated GCase enzyme misfolds, is retained in the endoplasmic reticulum (ER), and fails to reach the lysosome, leading to the accumulation of its substrate, glucocerebroside, and, in PD, the toxic buildup of α-synuclein protein aggregates (Lewy bodies).

This compound acts as a chemical chaperone that binds to the misfolded GCase enzyme, stabilizing its structure. This allows the enzyme to traffic correctly from the ER to the lysosome, where it can perform its function. By increasing functional GCase levels, this compound enhances the clearance of harmful protein aggregates.

GCase_Chaperone_Activity Figure 2: this compound as a Pharmacological Chaperone for GCase cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome gba1 Mutated GBA1 Gene misfolded_gcase Misfolded GCase gba1->misfolded_gcase translates complex This compound-GCase Complex misfolded_gcase->complex This compound This compound This compound->misfolded_gcase binds & stabilizes functional_gcase Functional GCase complex->functional_gcase traffics to lysosome substrates Glucocerebroside α-synuclein functional_gcase->substrates degrades clearance Substrate Clearance substrates->clearance outcome Reduced Neurotoxicity & Cell Death clearance->outcome

Figure 2: this compound as a Pharmacological Chaperone for GCase

Clinical trials have shown that high-dose this compound is safe, well-tolerated, and successfully crosses the blood-brain barrier. Studies in both Gaucher and Parkinson's patients have demonstrated that this compound increases GCase activity in cerebrospinal fluid (CSF) and can lead to clinical improvements, including reduced neurological symptoms in neuronopathic Gaucher disease and stabilized motor and cognitive symptoms in Parkinson's.

This compound is also being investigated for its neuroprotective effects in ischemic stroke and Alzheimer's disease. Its benefits in these contexts are attributed to a combination of GCase activation, anti-inflammatory effects, antioxidant activity, and modulation of ion channels. Preclinical studies show this compound can reduce stroke volume, alleviate ER stress, and mitigate neuroinflammation by downregulating pro-inflammatory cytokines like TNF-α and IL-1β and inhibiting the NF-κB and JNK signaling pathways.

Anti-inflammatory and Antioxidant Properties

This compound exhibits significant anti-inflammatory and antioxidant activities. It can scavenge free radicals and reduce oxidative stress. The drug also inhibits the release of pro-inflammatory cytokines and histamine from mast cells and other inflammatory cells. These properties contribute to its efficacy in both chronic respiratory diseases and neurodegenerative disorders, where inflammation and oxidative stress are key pathological drivers.

Local Anesthetic Effect

A distinct pharmacological property of this compound is its local anesthetic effect, which is more potent than procaine, albeit with a shorter duration. This effect is mediated by the potent blockade of voltage-gated sodium channels (Na+), particularly the Nav1.8 subtype, which is crucial in pain signaling pathways. This mechanism explains the efficacy of this compound lozenges in providing rapid pain relief for acute sore throat. This sodium-channel blocking activity has also sparked interest in repurposing this compound for the treatment of neuropathic pain.

Summary of Quantitative Data

Table 1: this compound Dosage for Mucolytic Use
Patient GroupOral DosageFrequency
Children 2 to <6 years7.5 - 15 mg3 times daily
Children 6 to 12 years15 - 30 mg2-3 times daily
Adults & Children >12 years60 - 120 mgDaily, in 2-3 divided doses
(Source: Pediatric Oncall)
Table 2: Key Findings from this compound Clinical Trials in Parkinson's Disease (PD)
Trial PhaseKey Findings & Quantitative DataReference
Phase 2 (AIM-PD)This compound crossed the blood-brain barrier and increased GCase protein levels in CSF by an average of 35%. The treatment was safe and well-tolerated.
Phase 2 (Ontario)Confirmed safety and boosted GCase activity. Showed possible benefits for psychiatric and cognitive symptoms.
Phase 2 (PD Dementia)Over 12 months, psychiatric symptoms remained stable in the this compound group vs. worsening in the placebo group. A marker of brain cell damage (GFAP) was stable with this compound but increased in the placebo group.
Phase 3 (ASPro-PD)Ongoing trial with 330 participants to assess if this compound can slow the progression of motor symptoms over two years.
Table 3: Key Findings from this compound Clinical Trials in Gaucher Disease (GD)
Study TypeKey Findings & Quantitative DataReference
Pilot Study (nGD)High-dose this compound (up to 25 mg/kg/day) significantly increased lymphocyte GCase activity, permeated the blood-brain barrier, and decreased CSF glucosylsphingosine levels. Markedly improved myoclonus and seizures.
Clinical Study (GD1)In a patient receiving 150 mg/day for 6 months, hemoglobin increased by 16.2%, platelet count increased by 32.9%, and spleen/liver volumes decreased by 2.9%/14.4%.
Systematic ReviewResponse rates for neurological improvements were reported as 29% in patients with type 3 GD. Response rates for systemic improvements in type 1 GD were 36% and 55% in two studies.

Key Experimental Protocols

Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the effect of this compound on GCase enzyme activity in patient-derived fibroblasts or lymphocytes.

Methodology:

  • Cell Culture: Culture patient-derived fibroblasts or isolate peripheral blood mononuclear cells (PBMCs) using standard cell culture techniques.

  • Treatment: Seed cells in appropriate plates. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for 48-72 hours.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100) on ice to prepare a cell lysate containing the GCase enzyme.

  • Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.

  • Enzymatic Reaction: Incubate a standardized amount of protein lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a reaction buffer (e.g., citrate/phosphate buffer, pH 5.4).

  • Fluorescence Measurement: After incubation (e.g., 60 minutes at 37°C), stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH). Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis: Calculate GCase activity as the amount of fluorescent product generated per unit of protein per unit of time. Compare the activity in this compound-treated cells to the vehicle control.

GCase_Assay_Workflow Figure 3: Experimental Workflow for GCase Activity Assay start Start: Patient-derived Cells (Fibroblasts/PBMCs) culture 1. Cell Culture & Plating start->culture treat 2. Treatment with this compound or Vehicle Control culture->treat lyse 3. Cell Lysis to Extract Proteins treat->lyse quantify 4. Protein Quantification (BCA/Bradford Assay) lyse->quantify react 5. Incubation with Fluorogenic GCase Substrate quantify->react measure 6. Measure Fluorescence (Plate Reader) react->measure analyze 7. Data Analysis: Normalize activity to protein concentration measure->analyze end End: GCase Activity Levels analyze->end

Figure 3: Experimental Workflow for GCase Activity Assay
Protocol 2: In Vitro α-synuclein Aggregation Assay

Objective: To assess the ability of this compound to inhibit the aggregation of α-synuclein protein in vitro.

Methodology:

  • Protein Preparation: Use purified, monomeric recombinant human α-synuclein protein.

  • Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing α-synuclein (e.g., 50-100 µM) in a suitable aggregation buffer (e.g., PBS, pH 7.4).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells. Include a positive control (no inhibitor) and a negative control (no protein).

  • Aggregation Induction: Add Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils. Seal the plate to prevent evaporation.

  • Incubation and Monitoring: Place the plate in a fluorescence plate reader equipped with shaking capabilities. Incubate at 37°C with intermittent shaking to promote aggregation. Monitor the increase in ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) over time (e.g., every 15-30 minutes for up to 72 hours).

  • Data Analysis: Plot ThT fluorescence intensity versus time to generate aggregation curves. Analyze key parameters such as the lag time (time to onset of aggregation) and the maximum fluorescence intensity. Compare the curves from this compound-treated samples to the positive control to determine if this compound delays or reduces α-synuclein aggregation.

Conclusion and Future Directions

This compound stands as a prime example of successful drug repurposing. Originally developed as a mucolytic agent with a well-established safety profile, its newly discovered pharmacological properties have positioned it as a promising candidate for treating complex and debilitating diseases far beyond the respiratory system. Its role as a GCase chaperone offers a potential disease-modifying therapy for Gaucher disease and the large subset of Parkinson's patients with GBA1 mutations. Furthermore, its anti-inflammatory, antioxidant, and analgesic properties open therapeutic avenues for stroke, Alzheimer's disease, and chronic pain.

The ongoing Phase 3 ASPro-PD trial represents a critical step in validating its efficacy in slowing Parkinson's progression. Future research should focus on optimizing dosage for neurological conditions, exploring its efficacy in non-GBA1 associated neurodegeneration, and further elucidating the downstream effects of its multi-target mechanisms. The journey of this compound from a simple cough remedy to a potential neuroprotective agent underscores the immense value of reinvestigating established drugs for new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Ambroxol in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention in neuroscience research for its neuroprotective properties.[1] It acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[2][3] Mutations in GBA1 are a major genetic risk factor for Parkinson's disease (PD), and reduced GCase activity is observed in both genetic and sporadic forms of the disease.[4][5] this compound can cross the blood-brain barrier, increase GCase activity, and modulate cellular pathways implicated in neurodegeneration, such as the autophagy-lysosome pathway and α-synuclein metabolism. These application notes provide a detailed protocol for the treatment of primary neuronal cell cultures with this compound to study its effects on neuronal health and function.

Data Presentation: Effects of this compound on Primary Neurons

The following table summarizes the quantitative effects of this compound treatment on primary wild-type mouse cortical neurons after 5 days of incubation, as reported in the literature.

Parameter AssessedThis compound Conc. (µM)Result (Change vs. Control)Reference
Cell Viability 10No significant effect
30No significant effect
60~63% decrease in live cells
GCase Activity 10Increased
30~37% increase
GCase (Gba1) mRNA 10Increased
30Increased
Total α-synuclein (intracellular) 10Increased
30Increased
α-synuclein mRNA 10Increased
30Increased
α-synuclein (extracellular) 10Increased release
30Increased release
Phosphorylated α-synuclein (S129) 10Decreased
30Decreased
TFEB Translocation to Nucleus 10Increased
30Increased
Cathepsin D Protein 30Increased
LAMP1 Protein 30Increased
PGC1-α mRNA 10Increased
30Increased

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic mice (E14.5-E18.5), a common model for these studies.

Materials:

  • Timed-pregnant mouse (E14.5-E18.5)

  • Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin

  • Papain or Trypsin for dissociation

  • Poly-D-Lysine or Poly-L-Ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant mouse according to approved institutional guidelines and dissect the embryonic cortices in ice-cold HBSS.

  • Remove the meninges from the cortical tissue.

  • Mince the tissue and enzymatically digest it with Papain or Trypsin at 37°C to dissociate the cells.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto Poly-D-Lysine coated plates or coverslips at a desired density in pre-warmed Neurobasal Plus complete medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 2: this compound Treatment

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • DMSO or appropriate solvent

  • Complete neuronal culture medium

Procedure:

  • Prepare a stock solution of this compound hydrochloride (e.g., 100 mM in DMSO). Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete neuronal culture medium to the desired final concentrations (e.g., 10 µM, 30 µM).

  • Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium.

  • Incubate the cells for the desired duration (e.g., 5 days). A vehicle control (medium with an equivalent concentration of DMSO) should always be run in parallel.

Protocol 3: Cell Viability Assessment (Live/Dead Assay)

This assay distinguishes live from dead cells based on membrane integrity and esterase activity.

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Following this compound treatment, gently wash the cells once with PBS.

  • Prepare the LIVE/DEAD staining solution by diluting Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).

  • Quantify the number of live and dead cells from multiple fields of view to determine the percentage of viable cells.

Protocol 4: Glucocerebrosidase (GCase) Activity Assay

This fluorometric assay measures GCase enzyme activity.

Materials:

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Sodium taurocholate (activator)

  • Cell lysis buffer

  • Citrate/phosphate buffer

  • Glycine-NaOH buffer (stop solution)

  • Fluorometer

Procedure:

  • Lyse the treated and control neurons and determine the total protein concentration of the lysates.

  • Incubate a known amount of protein lysate with the 4-MUG substrate in a citrate/phosphate buffer containing sodium taurocholate.

  • Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a high-pH glycine-NaOH buffer.

  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

  • Calculate GCase activity relative to the total protein concentration and normalize to the vehicle control.

Visualizations: Pathways and Workflows

Ambroxol_Mechanism This compound This compound GCase GCase (GBA1) Activity & Protein ↑ This compound->GCase TFEB TFEB Nuclear Translocation ↑ GCase->TFEB AlphaSyn α-synuclein Metabolism GCase->AlphaSyn Lysosome Lysosomal Biogenesis ↑ (LAMP1, Cathepsin D ↑) TFEB->Lysosome PGC1a PGC1-α ↑ TFEB->PGC1a pAlphaSyn Phospho-α-syn (S129) ↓ AlphaSyn->pAlphaSyn ExtraAlphaSyn Extracellular α-syn Release ↑ AlphaSyn->ExtraAlphaSyn Mito Mitochondrial Content ↑ PGC1a->Mito Experimental_Workflow start Culture Primary Neurons (7-10 DIV) treatment Treat with this compound (e.g., 10, 30 µM) for 5 days start->treatment viability Assess Cell Viability (Live/Dead Assay) treatment->viability harvest Harvest Cells (Lysate & Conditioned Media) treatment->harvest end Data Analysis viability->end gcase_assay Measure GCase Activity harvest->gcase_assay western Analyze Protein Levels (Western Blot) harvest->western elisa Measure Extracellular α-syn (ELISA) harvest->elisa gcase_assay->end western->end elisa->end Dose_Response This compound This compound Concentration C10 10 µM This compound->C10 C30 30 µM This compound->C30 C60 60 µM This compound->C60 Effect10 ↑ GCase Activity ↓ Phospho-α-syn C10->Effect10 Effect30 ↑ GCase Activity ↑ Lysosomal Proteins ↑ Mitochondrial Content C30->Effect30 Effect60 Cytotoxicity (~63% cell death) C60->Effect60

References

Best Practices for Administering Ambroxol in Rodent Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). Its mechanism of action is primarily linked to its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD. This compound has been shown to increase GCase activity, which may, in turn, enhance the clearance of pathological alpha-synuclein (α-synuclein) aggregates, a hallmark of PD.[1][2][3] This document provides a comprehensive guide to the best practices for administering this compound in preclinical rodent models of Parkinson's disease, including detailed protocols and data presentation guidelines.

Data Presentation: this compound Administration in Rodent PD Models

The following tables summarize key quantitative data from studies administering this compound in various rodent models of Parkinson's disease.

Table 1: this compound Dosage and Administration in Rat Models of Parkinson's Disease

Rodent ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
6-OHDA-induced hemiparkinsonian rats400 mg/kg, twice dailyOral gavage43 days (from day 28 to day 70 post-lesion)Restored tyrosine hydroxylase (TH) and dopamine transporter (DAT) levels, increased GCase activity, decreased α-synuclein pathology, and improved behavioral functions.[4]Mishra A, et al. (2020)
6-OHDA-induced hemiparkinsonian rats400 mg/kg, twice dailyOral gavage24 days (from day 4 to day 27 post-lesion)Attenuated motor impairments, dopamine depletion, and GCase deficiency. Ameliorated mitochondrial dysfunction and α-synuclein pathology.[5]Mishra A, et al. (2018)

Table 2: this compound Dosage and Administration in Mouse Models of Parkinson's Disease

Rodent ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Wild-type mice4mM in drinking waterAd libitum in drinking water12 daysIncreased brain GCase activity.Migdalska-Richards A, et al. (2016)
Transgenic mice with L444P GBA1 mutation4mM in drinking waterAd libitum in drinking water12 daysIncreased GCase activity in various brain regions, with the most significant increase in lysosomes.Migdalska-Richards A, et al. (2016)
Transgenic mice overexpressing human α-synuclein4mM in drinking waterAd libitum in drinking water12 daysIncreased GCase activity and decreased levels of both total and phosphorylated α-synuclein.Migdalska-Richards A, et al. (2016)

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the administration of this compound in rodent models of Parkinson's disease.

Preparation and Administration of this compound
  • Oral Gavage (Rats):

    • Prepare a suspension of this compound hydrochloride in 0.9% saline. For a 400 mg/kg dose in a 300g rat, this would be 120 mg of this compound. The volume administered is typically 5 ml/kg.

    • Ensure the suspension is homogenous by vortexing before each administration.

    • Administer the suspension directly into the stomach using a ball-tipped gavage needle.

  • In Drinking Water (Mice):

    • Dissolve this compound hydrochloride in distilled water to a final concentration of 4mM.

    • Provide the this compound-containing water to the mice as their sole source of drinking water.

    • Prepare fresh solutions at least weekly and monitor water intake to estimate the daily dose.

Induction of Parkinson's Disease in Rodent Models
  • 6-Hydroxydopamine (6-OHDA) Model in Rats (Unilateral Lesion):

    • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Stereotaxic Surgery:

      • Mount the anesthetized rat in a stereotaxic frame.

      • Make a midline incision on the scalp to expose the skull.

      • Identify and mark the bregma.

      • Drill a small burr hole at the desired coordinates for the striatum or medial forebrain bundle (MFB). For a striatal lesion, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) +3.0 mm, Dorsoventral (DV) -5.0 mm. For an MFB lesion, coordinates are approximately AP -2.2 mm, ML 1.5 mm from bregma.

    • 6-OHDA Injection:

      • Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-5 µg/µl.

      • Slowly inject the 6-OHDA solution into the target brain region using a Hamilton syringe at a rate of 1 µl/min. The total volume is typically 2-4 µl.

      • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model in Mice:

    • MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.

    • Administration: Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include:

      • Sub-acute: 30 mg/kg once daily for 5 consecutive days.

      • Acute: 10-20 mg/kg four times at 1-2 hour intervals.

    • Safety Precautions: MPTP is a neurotoxin and requires strict safety protocols, including the use of personal protective equipment (PPE) and a designated work area.

Behavioral Assessments
  • Cylinder Test (Forelimb Asymmetry):

    • Place the rodent in a transparent cylinder (e.g., 20 cm diameter for rats).

    • Videotape the animal for 5-10 minutes.

    • Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.

    • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral touches. A unilateral 6-OHDA lesion will result in reduced use of the contralateral forelimb.

  • Rotarod Test (Motor Coordination and Balance):

    • Acclimatize the rodents to the rotarod apparatus for several days before testing.

    • Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials with adequate rest periods in between.

  • Open Field Test (Locomotor Activity and Anxiety):

    • Place the rodent in the center of an open field arena (e.g., a 40x40 cm box).

    • Use video tracking software to record and analyze the animal's movement for a set period (e.g., 5-10 minutes).

    • Key parameters to measure include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

Biochemical Analyses
  • GCase Activity Assay:

    • Homogenize brain tissue samples in a suitable lysis buffer.

    • Determine the protein concentration of the homogenates.

    • Incubate the samples with a fluorescent substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.

    • Calculate GCase activity relative to the total protein concentration.

  • Alpha-Synuclein Levels (Western Blot or ELISA):

    • Western Blot:

      • Extract proteins from brain tissue and determine the concentration.

      • Separate proteins by size using SDS-PAGE.

      • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Incubate the membrane with a primary antibody specific for α-synuclein.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • ELISA:

      • Use a commercially available ELISA kit for α-synuclein.

      • Prepare brain tissue homogenates according to the kit's instructions.

      • Add samples and standards to the antibody-coated microplate.

      • Follow the kit's protocol for incubation with detection antibodies and substrate.

      • Measure the absorbance using a microplate reader and calculate the α-synuclein concentration based on the standard curve.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT):

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and prepare cryosections or paraffin-embedded sections.

    • Incubate the sections with a primary antibody against TH or DAT.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the sections and visualize the staining using a fluorescence microscope.

    • Quantify the density of TH-positive neurons or DAT-positive fibers in the substantia nigra and striatum, respectively.

Visualizations

experimental_workflow pd_model Induction of Parkinson's Model (e.g., 6-OHDA or MPTP) ambroxol_admin This compound Administration (Oral Gavage or in Drinking Water) pd_model->ambroxol_admin Treatment Initiation behavioral_tests Behavioral Assessments (Cylinder, Rotarod, Open Field) ambroxol_admin->behavioral_tests During/After Treatment biochemical_analysis Biochemical & Histological Analysis (GCase, α-synuclein, TH, DAT) behavioral_tests->biochemical_analysis Terminal Endpoint data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis

Experimental Workflow for this compound Studies in Rodent PD Models.

signaling_pathway This compound This compound gcase Misfolded GCase (in ER) This compound->gcase Acts as a chaperone lysosome Functional GCase (in Lysosome) gcase->lysosome Promotes proper folding & trafficking alpha_syn α-synuclein Aggregates lysosome->alpha_syn Increases lysosomal degradation clearance Enhanced α-synuclein Clearance lysosome->clearance Leads to neuroprotection Neuroprotection of Dopaminergic Neurons clearance->neuroprotection

Proposed Mechanism of this compound in Parkinson's Disease.

References

Application Notes and Protocols for Measuring Alpha-Synuclein Levels Following Ambroxol Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for quantifying alpha-synuclein levels in response to Ambroxol administration. This compound, a glucocerebrosidase (GCase) chaperone, has emerged as a potential therapeutic agent for Parkinson's disease and other synucleinopathies by targeting the GCase pathway and influencing alpha-synuclein metabolism.[1][2] This document outlines the key methodologies, presents quantitative data from preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Effect on Alpha-Synuclein

This compound is a small molecule chaperone that has been shown to increase the activity of GCase, an enzyme encoded by the GBA1 gene.[3] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are associated with the accumulation of alpha-synuclein.[1][2] this compound is believed to enhance GCase activity, which in turn improves the clearance of alpha-synuclein aggregates. Studies have demonstrated that this compound can cross the blood-brain barrier and modulate alpha-synuclein levels in both preclinical models and human subjects.

Key Techniques for Measuring Alpha-Synuclein

The primary methods for quantifying alpha-synuclein levels in various biological samples after this compound treatment include:

  • Western Blotting: A widely used technique to detect and quantify total and phosphorylated alpha-synuclein in cell lysates and tissue homogenates.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for the quantitative measurement of alpha-synuclein in liquid samples such as cerebrospinal fluid (CSF), plasma, and cell culture supernatants.

  • Mass Spectrometry (MS): An advanced technique for the detailed characterization and absolute quantification of different alpha-synuclein proteoforms.

Quantitative Data Summary

The following tables summarize the quantitative changes in alpha-synuclein levels observed in various studies after this compound administration.

Table 1: Preclinical Studies (In vitro and In vivo)

Model SystemThis compound Concentration/DoseSample TypeMeasurement TechniqueKey FindingsReference
Primary cortical neurons10 µM and 30 µMCell lysateWestern BlotIncrease in total α-synuclein.
Primary cortical neurons10 µM and 30 µMCell culture mediaELISAIncrease in extracellular α-synuclein release.
Primary cortical neurons10 µM and 30 µMCell lysateWestern BlotDecrease in phosphorylated (S129) α-synuclein.
Cholinergic neurons (N370S GBA1 mutation)Not specifiedCell lysateNot specifiedThis compound decreased α-synuclein levels.
α-synuclein overexpressing mice12 days of treatmentBrain homogenatesWestern BlotThis compound treatment reduced levels of alpha-synuclein.
HT-22 Hippocampal Neuronal CellsNot specifiedCell lysateImmunofluorescenceThis compound decreased α-synuclein aggregates.

Table 2: Clinical Studies

Study PopulationThis compound DoseSample TypeMeasurement TechniqueKey FindingsReference
17 Parkinson's disease patientsEscalating daily dose up to 1.26 g for 6 monthsCerebrospinal Fluid (CSF)Not specified13% mean increase (50 pg/mL) in CSF α-synuclein concentration.
Parkinson's disease patients (with and without GBA1 mutations)Not specifiedCerebrospinal Fluid (CSF)Not specifiedIncreased levels of α-synuclein in CSF.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound acts as a chaperone for the GCase enzyme, promoting its proper folding and trafficking to the lysosome. This enhances lysosomal function, leading to improved clearance of substrates, including alpha-synuclein.

Ambroxol_Mechanism This compound This compound GCase GCase (Glucocerebrosidase) This compound->GCase Acts as chaperone Lysosome Lysosome GCase->Lysosome Increased trafficking & activity alpha_syn α-synuclein Lysosome->alpha_syn Degrades clearance Enhanced Clearance alpha_syn->clearance

Caption: Proposed mechanism of this compound in enhancing GCase activity and alpha-synuclein clearance.

General Experimental Workflow for Alpha-Synuclein Measurement

The following diagram illustrates a typical workflow for measuring alpha-synuclein levels in biological samples.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Interpretation Sample Biological Sample (CSF, Plasma, Cell Lysate, Tissue Homogenate) Preparation Sample Preparation (e.g., Lysis, Centrifugation, Protein Quantification) Sample->Preparation WB Western Blotting Preparation->WB ELISA ELISA Preparation->ELISA MS Mass Spectrometry Preparation->MS Quantification Quantification of α-synuclein levels WB->Quantification ELISA->Quantification MS->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: A generalized workflow for the measurement of alpha-synuclein.

Detailed Experimental Protocols

Western Blotting for Total and Phosphorylated Alpha-Synuclein

This protocol is adapted from standard western blotting procedures for detecting alpha-synuclein.

A. Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-alpha-synuclein, anti-phospho-S129-alpha-synuclein, and a loading control like anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

B. Protocol:

  • Sample Preparation:

    • For cell cultures: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • For tissues: Homogenize tissue in ice-cold lysis buffer.

    • Centrifuge lysates at 14,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control.

ELISA for Alpha-Synuclein Quantification

This protocol provides a general outline for a sandwich ELISA, which is a common format for commercially available kits.

A. Materials:

  • Alpha-synuclein ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)

  • Microplate reader

B. Protocol:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and reconstituting standards.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate for the time specified in the protocol (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with wash buffer.

    • Add the detection antibody to each well and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until color develops.

    • Stop the reaction with the provided stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of alpha-synuclein in the samples by interpolating their absorbance values on the standard curve.

Mass Spectrometry for Alpha-Synuclein Quantification

Mass spectrometry offers high specificity and the ability to quantify different proteoforms of alpha-synuclein. The following is a generalized workflow.

A. General Workflow:

  • Sample Preparation:

    • Immuno-enrich alpha-synuclein from the biological sample (e.g., using immunoprecipitation).

    • Perform in-solution or in-gel digestion of the enriched protein (e.g., with trypsin or Lys-C).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides using a mass spectrometer operating in a targeted mode, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Identify and quantify peptides specific to alpha-synuclein.

    • Use stable isotope-labeled internal standards for absolute quantification.

MS_Workflow Sample Biological Sample IP Immunoprecipitation of α-synuclein Sample->IP Digestion Enzymatic Digestion IP->Digestion LCMS LC-MS/MS Analysis (e.g., MRM) Digestion->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: A simplified workflow for quantifying alpha-synuclein using mass spectrometry.

Conclusion

The measurement of alpha-synuclein levels is a critical component in evaluating the therapeutic potential of this compound. The choice of technique depends on the specific research question, the biological matrix being analyzed, and the required level of sensitivity and specificity. Western blotting and ELISA are robust methods for routine quantification, while mass spectrometry provides a more detailed and absolute quantification of various alpha-synuclein species. The protocols and data presented here serve as a comprehensive resource for researchers investigating the effects of this compound on alpha-synuclein metabolism.

References

Application of Ambroxol in High-Throughput Screening for Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, positioning it as a promising candidate for the development of therapies against neurodegenerative diseases.[1] Its multifaceted mechanism of action, centered on the enhancement of lysosomal function, makes it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel neuroprotective compounds. This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[2][3][4][5] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. By stabilizing GCase, this compound enhances its activity, promoting the clearance of misfolded proteins, such as α-synuclein, a key pathological hallmark of these diseases. Beyond its effect on GCase, this compound has been shown to modulate other cellular pathways implicated in neuroprotection, including the Nrf-2/JNK/GSK-3β signaling cascade, thereby reducing oxidative stress and neuroinflammation.

These application notes provide a comprehensive overview of the use of this compound as a reference compound in HTS assays for the identification of new neuroprotective agents. Detailed protocols for key experiments are provided to enable researchers to establish robust screening platforms.

Key Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective effects are attributed to several interconnected mechanisms:

  • GCase Chaperoning and Lysosomal Enhancement: this compound binds to and stabilizes the GCase enzyme, increasing its lysosomal activity. This enhances the breakdown of substrates and promotes the clearance of aggregated proteins like α-synuclein through autophagy.

  • Reduction of Oxidative Stress: this compound has been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses. This leads to the upregulation of antioxidant enzymes, mitigating oxidative damage in neuronal cells.

  • Anti-inflammatory Effects: this compound can suppress neuroinflammation by modulating microglial activation and reducing the production of pro-inflammatory cytokines.

  • Modulation of α-synuclein Metabolism: Studies have demonstrated that this compound can reduce levels of phosphorylated α-synuclein and promote its clearance. It has also been shown to directly inhibit the formation of early α-synuclein-lipid coaggregates.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize quantitative data from in vitro studies, demonstrating the neuroprotective effects of this compound. This data can serve as a benchmark for the evaluation of novel compounds identified through HTS.

Table 1: Effect of this compound on GCase Activity

Cell LineGBA1 MutationThis compound Concentration (µM)Increase in GCase ActivityReference
Patient FibroblastsN188S/IVS2+1G>A1067%
Patient FibroblastsL444P10No significant effect
Patient FibroblastsVarious GBA1 mutationsNot specifiedUp to 57% of wild-type activity
GD Patient MacrophagesVarious GBA1 mutationsNot specified3.3-fold
GBA-PD Patient MacrophagesVarious GBA1 mutationsNot specified3.5-fold

Table 2: Neuroprotective Effects of this compound on HT-22 Hippocampal Neuronal Cells

TreatmentCell Viability (%)Apoptotic Markers (Cleaved Caspase-3 & PARP)GCase Activityα-Synuclein Aggregates
Control100BaselineBaselineBaseline
Aβ + α-Synuclein51IncreasedReducedIncreased
Aβ + α-Synuclein + this compound (20 µM)~72ReducedRestoredReduced

Data adapted from a study on HT-22 hippocampal neuronal cells co-treated with Aβ and α-synuclein. The study demonstrated a dose-dependent restoration of cell viability with this compound treatment.

Table 3: Effect of this compound on α-Synuclein Metabolism in Neurons

This compound Concentration (µM)Total α-SynucleinExtracellular α-SynucleinPhosphorylated (S129) α-SynucleinReference
10IncreasedIncreasedDecreased
30IncreasedIncreasedDecreased

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for high-throughput screening formats.

High-Throughput GCase Activity Assay

This assay is designed to identify compounds that, like this compound, can enhance the enzymatic activity of GCase.

Principle:

The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to GCase activity.

Materials:

  • Cell line expressing GCase (e.g., patient-derived fibroblasts, SH-SY5Y cells, or engineered cell lines).

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS).

  • GCase assay buffer (0.2 M Na2HPO4 and 0.1 M citric acid, pH 5.4).

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc) substrate.

  • Stopping solution (0.25 M glycine buffer, pH 10.4).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence microplate reader (Excitation: 355-365 nm, Emission: 445-460 nm).

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with test compounds at various concentrations for 24-48 hours. Include this compound as a positive control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Centrifuge the plates to pellet cell debris.

  • Enzymatic Reaction:

    • Transfer the supernatant (cell lysate) to a new plate.

    • Prepare a reaction mixture containing the GCase assay buffer and the 4-MU-β-Glc substrate.

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement:

    • Stop the reaction by adding the stopping solution to each well.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Calculate the percentage increase in GCase activity relative to the vehicle-treated control.

High-Content Screening Assay for Autophagy

This assay allows for the visualization and quantification of autophagy induction by test compounds.

Principle:

The assay utilizes cells stably expressing a fluorescently tagged LC3B protein (e.g., GFP-LC3B). Upon induction of autophagy, LC3B is recruited to the autophagosome membrane, appearing as distinct puncta. High-content imaging and analysis are used to quantify the number and intensity of these puncta.

Materials:

  • Cell line stably expressing GFP-LC3B (e.g., U2OS, HeLa).

  • High-content imaging system with appropriate filters.

  • Image analysis software (e.g., MetaXpress).

  • Chloroquine or Rapamycin as positive controls.

  • 96- or 384-well imaging plates.

Protocol:

  • Cell Culture and Treatment:

    • Seed GFP-LC3B expressing cells in imaging plates.

    • Treat cells with test compounds for a suitable duration (e.g., 6-24 hours). Include this compound and known autophagy inducers/inhibitors as controls.

  • Cell Staining (Optional):

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI) to aid in cell segmentation.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing both the GFP-LC3B and nuclear channels.

  • Image Analysis:

    • Use image analysis software to:

      • Identify individual cells based on the nuclear stain.

      • Quantify the number, size, and intensity of GFP-LC3B puncta within each cell.

  • Data Analysis:

    • Determine the average number of puncta per cell for each treatment condition.

    • Compare the results to the vehicle control to identify compounds that induce autophagy.

Nrf2 Activation Reporter Assay

This assay is designed to screen for compounds that activate the Nrf2 antioxidant response pathway.

Principle:

The assay employs a cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene, such as luciferase. Activation of Nrf2 by test compounds leads to its binding to the ARE and subsequent expression of the reporter gene, which can be quantified.

Materials:

  • ARE-luciferase reporter cell line (e.g., AREc32).

  • Luciferase assay reagent (e.g., Steady-Glo).

  • 96- or 384-well white, solid-bottom plates.

  • Luminometer.

  • Sulforaphane or tBHQ as a positive control.

Protocol:

  • Cell Culture and Treatment:

    • Seed the ARE-luciferase reporter cells in white plates.

    • Treat the cells with test compounds for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 10-30 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a typical high-throughput screening workflow.

G cluster_Ambroxol_Action This compound cluster_Cellular_Processes Cellular Processes cluster_Neuroprotection Neuroprotection This compound This compound GCase GCase Stabilization & Activation This compound->GCase Lysosome Enhanced Lysosomal Function GCase->Lysosome Autophagy Autophagy Lysosome->Autophagy Clearance Clearance of α-synuclein Autophagy->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: this compound's primary neuroprotective mechanism via GCase activation.

G cluster_Ambroxol_Action This compound cluster_Signaling_Pathway Nrf-2/JNK/GSK-3β Pathway cluster_Neuroprotection Neuroprotection This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 JNK JNK Inhibition This compound->JNK GSK3b GSK-3β Modulation This compound->GSK3b OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation Reduced Neuroinflammation JNK->Neuroinflammation GSK3b->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: this compound's modulation of the Nrf-2/JNK/GSK-3β signaling pathway.

G cluster_Workflow High-Throughput Screening Workflow CompoundLibrary Compound Library PrimaryScreen Primary HTS Assay (e.g., GCase Activity) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation HitIdentification->DoseResponse SecondaryAssay Secondary Assays (e.g., Autophagy, Nrf2) DoseResponse->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

Caption: A typical workflow for high-throughput screening of neuroprotective compounds.

Conclusion

This compound serves as an invaluable tool in the quest for novel neuroprotective therapeutics. Its well-characterized mechanisms of action provide a solid foundation for the development of robust and relevant high-throughput screening assays. By utilizing this compound as a reference compound and employing the detailed protocols outlined in these application notes, researchers can effectively screen large compound libraries to identify and validate new drug candidates with the potential to combat neurodegenerative diseases. The integration of multiple assay formats, targeting different aspects of this compound's activity, will facilitate the discovery of next-generation neuroprotective agents.

References

Investigating GBA Mutations in Parkinson's Disease: Application and Protocols for Ambroxol as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to lysosomal dysfunction and the accumulation of α-synuclein, a key pathological hallmark of PD. Ambroxol, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for GCase. It has been shown to increase GCase activity, reduce α-synuclein levels, and restore lysosomal function in preclinical models of GBA-associated Parkinson's disease (GBA-PD).[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the cellular mechanisms underlying GBA-PD and to evaluate potential therapeutic strategies.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are protein aggregates primarily composed of α-synuclein.[5] While the majority of PD cases are sporadic, genetic factors play a crucial role in its pathogenesis. Heterozygous mutations in the GBA1 gene are the most common genetic risk factor for PD, increasing the risk of developing the disease by approximately 5- to 20-fold.

GBA1 mutations lead to a reduction in the enzymatic activity of GCase, a lysosomal hydrolase responsible for the breakdown of glucosylceramide. This enzymatic deficiency results in the accumulation of its substrate, which can impair lysosomal function and contribute to a cascade of downstream pathological events, including α-synuclein aggregation, mitochondrial dysfunction, and neuroinflammation.

This compound has emerged as a promising investigational tool and potential therapeutic agent for GBA-PD. It acts as a pharmacological chaperone, binding to misfolded GCase in the endoplasmic reticulum (ER), promoting its proper folding and trafficking to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, allowing the rescued GCase to function. Studies have demonstrated that this compound can increase GCase activity and protein levels in various cellular and animal models of GBA-PD, as well as in clinical trials. Furthermore, this compound treatment has been shown to reduce α-synuclein levels and ameliorate disease-related phenotypes.

These application notes provide researchers with a comprehensive guide to using this compound as a tool to dissect the molecular mechanisms of GBA-PD and to assess the efficacy of chaperone-based therapies.

Data Presentation

Table 1: In Vitro Efficacy of this compound on GCase Activity
Cell Line/ModelGBA1 MutationThis compound ConcentrationTreatment DurationIncrease in GCase ActivityReference
Patient-derived FibroblastsN370S/N370S5-60 µM5 daysSignificant enhancement
Patient-derived FibroblastsF213I/L444P60 µM5 daysSignificant enhancement
Patient-derived Macrophages (GD)VariousNot specified4 days3.3-fold
Patient-derived Macrophages (GBA-PD)VariousNot specified4 days3.5-fold
Mouse Cortical NeuronsWild-type10 µMNot specified39%
Mouse Cortical NeuronsWild-type30 µMNot specified47%
Neuroblastoma cellsGBA mutations60 µM5 days30% increase
Table 2: In Vivo and Clinical Efficacy of this compound
Model/Study PopulationGBA1 StatusThis compound DosageTreatment DurationKey FindingsReference
Transgenic MiceL444P/+4 mM in drinking water12 daysSignificant increase in brain GCase activity
AiM-PD Clinical Trial (Phase 2)With and without GBA1 mutations1.26 g/day 6 months35% increase in CSF GCase protein levels
Clinical Trial (PDD) (Phase 2)Not specified1050 mg/day52 weeksTarget engagement confirmed by plasma this compound levels

Mandatory Visualizations

GBA_Ambroxol_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) mutant_GBA Mutant GBA1 mRNA misfolded_GCase Misfolded GCase mutant_GBA->misfolded_GCase Translation Correctly_Folded_GCase Correctly Folded GCase misfolded_GCase->Correctly_Folded_GCase This compound-assisted folding ERAD Proteasomal Degradation misfolded_GCase->ERAD ER-Associated Degradation (ERAD) Ambroxol_ER This compound Ambroxol_ER->misfolded_GCase Binds & Chaperones Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking Ambroxol_Lyso This compound Functional_GCase->Ambroxol_Lyso Dissociation Glucosylceramide Glucosylceramide Functional_GCase->Glucosylceramide Hydrolysis alpha_synuclein_agg α-synuclein Aggregates Functional_GCase->alpha_synuclein_agg Reduces aggregation Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose alpha_synuclein_clear Cleared α-synuclein alpha_synuclein_agg->alpha_synuclein_clear

Caption: this compound's mechanism of action in GBA-PD.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Biochemical & Functional Assays cluster_Analysis Data Analysis & Interpretation start Seed GBA-mutant cells (e.g., fibroblasts, iPSC-neurons) treatment Treat with this compound (e.g., 10-100 µM) or vehicle start->treatment gcase_assay GCase Activity Assay treatment->gcase_assay western_blot Western Blot (GCase, α-synuclein, LC3) treatment->western_blot alpha_syn_agg α-synuclein Aggregation Assay treatment->alpha_syn_agg lyso_imaging Lysosomal Function Imaging treatment->lyso_imaging quantification Quantify enzyme activity, protein levels, aggregate formation gcase_assay->quantification western_blot->quantification alpha_syn_agg->quantification visualization Visualize lysosomal morphology and colocalization lyso_imaging->visualization conclusion Correlate biochemical changes with cellular phenotypes quantification->conclusion visualization->conclusion

Caption: General experimental workflow.

Experimental Protocols

GCase Activity Assay (Fluorometric)

This protocol is adapted from previously described methods for measuring GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Citrate-phosphate buffer (pH 5.4)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (5 mM in DMSO)

  • Sodium taurocholate

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)

  • 4-methylumbelliferone (4-MU) standard for calibration curve

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation: 350-365 nm, Emission: 445-460 nm)

Procedure:

  • Cell Lysis:

    • Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.

    • Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Assay Reaction:

    • Prepare the assay buffer containing citrate-phosphate buffer (pH 5.4), sodium taurocholate, BSA, and EDTA.

    • In a 96-well plate, add 5-10 µg of protein lysate to each well.

    • Add the assay buffer to bring the volume to 80 µL.

    • To initiate the reaction, add 20 µL of 5 mM 4-MUG solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding 100 µL of stop buffer to each well.

    • Measure the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of 4-MU.

    • Calculate the amount of 4-MU produced in each sample based on the standard curve.

    • Express GCase activity as nmol of 4-MU produced per hour per mg of protein.

α-Synuclein Aggregation Assay (Thioflavin T)

This protocol is based on the Thioflavin T (ThT) fluorescence assay to monitor the aggregation of α-synuclein in vitro.

Materials:

  • Recombinant human α-synuclein monomer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, freshly prepared and filtered)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm) and shaking capabilities.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing α-synuclein monomer (e.g., 100 µM) and ThT (final concentration of 25 µM) in PBS.

    • This compound or other test compounds can be added to the reaction mixture at desired concentrations.

    • Pipette 80-100 µL of the reaction mixture into each well of the 96-well plate.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking (e.g., 600 rpm) in the plate reader.

    • Measure ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the lag time, maximum fluorescence intensity, and the slope of the elongation phase to assess the effect of this compound on α-synuclein aggregation kinetics.

Western Blot for GCase and α-Synuclein

This protocol outlines the detection of GCase and α-synuclein protein levels in cell lysates by western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: anti-GCase, anti-α-synuclein, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the GCase activity assay protocol.

    • Determine protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Live-Cell Imaging of Lysosomal Function

This protocol describes the use of LysoTracker dyes to visualize and assess lysosomal integrity and function in live cells.

Materials:

  • Live-cell imaging medium

  • LysoTracker dye (e.g., LysoTracker Red DND-99) stock solution (1 mM in DMSO)

  • Glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO₂).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass-bottom dishes to achieve 50-70% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

  • Lysosome Staining:

    • Prepare a working solution of LysoTracker dye (e.g., 50-100 nM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium and replace it with the LysoTracker-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Imaging:

    • Gently wash the cells twice with pre-warmed imaging medium to remove excess dye.

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen LysoTracker dye.

    • Time-lapse imaging can be performed to monitor lysosomal dynamics.

  • Analysis:

    • Analyze images for changes in lysosomal morphology, number, and fluorescence intensity.

    • Co-staining with other markers (e.g., for GCase or LAMP1) can be performed to assess colocalization.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the cellular and molecular consequences of GBA1 mutations in the context of Parkinson's disease. The protocols provided herein offer a framework for researchers to study the effects of this compound on GCase activity, α-synuclein aggregation, and lysosomal function. By utilizing these methods, the scientific community can further elucidate the pathogenic mechanisms of GBA-PD and accelerate the development of novel therapeutic interventions.

References

Clinical trial design for testing Ambroxol in neurodegenerative disorders

Author: BenchChem Technical Support Team. Date: November 2025

Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for neurodegenerative disorders, particularly those involving lysosomal dysfunction and protein aggregation, such as Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).[1][2] Its neuroprotective potential stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[1][3]

Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease.[4] These mutations lead to a misfolded, unstable GCase enzyme that is prematurely degraded, resulting in reduced lysosomal GCase activity. This impairment disrupts the lysosome's ability to clear cellular waste, leading to the accumulation of toxic protein aggregates like α-synuclein, a hallmark of PD. This compound has been shown to cross the blood-brain barrier, bind to the GCase enzyme in the endoplasmic reticulum, and stabilize its conformation. This action facilitates its proper trafficking to the lysosome, thereby increasing GCase levels and activity, enhancing the clearance of α-synuclein, and reducing cellular stress. Beyond its chaperone activity, this compound also exhibits anti-inflammatory and antioxidant properties, further contributing to its neuroprotective profile.

Clinical trials are actively investigating this compound's safety, tolerability, and efficacy in slowing disease progression in patients with neurodegenerative disorders, with a focus on both individuals with and without GBA1 mutations.

Ambroxol_MOA cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) cluster_Cell Cellular Outcomes GBA1 GBA1 Gene misfolded_GCase Misfolded GCase GBA1->misfolded_GCase Transcription & Translation (with mutation) stabilized_GCase Stabilized GCase misfolded_GCase->stabilized_GCase Chaperone Action This compound This compound This compound->misfolded_GCase Binds & Stabilizes active_GCase Active GCase stabilized_GCase->active_GCase Traffics to Lysosome clearance Enhanced Clearance active_GCase->clearance aSyn α-synuclein Aggregates aSyn->clearance reduced_stress Reduced Oxidative & ER Stress clearance->reduced_stress reduced_inflammation Reduced Neuroinflammation clearance->reduced_inflammation neuron_survival Improved Neuronal Survival reduced_stress->neuron_survival reduced_inflammation->neuron_survival Trial_Workflow cluster_treatment Screening Screening & Consent (Visit 1, -4 to 0 weeks) Randomization Baseline & Randomization (Visit 2, Week 0) Screening->Randomization Eligible Participants Treatment Treatment Period (104 Weeks) Double-Blind Randomization->Treatment FollowUp Follow-up Visits (Weeks 4, 12, 26, 52, 78, 104) Randomization->FollowUp Arm A: this compound Arm B: Placebo EOS End of Study (Week 104) FollowUp->EOS OpenLabel Optional Open-Label Extension (26 Weeks) EOS->OpenLabel Participants may enroll GCase_Assay start Start: Collect Whole Blood isolate 1. Isolate PBMCs (Density Gradient Centrifugation) start->isolate lyse 2. Lyse Cells (Detergent Buffer, pH 5.4) isolate->lyse quantify 3. Quantify Protein (BCA Assay) lyse->quantify react 4. Set up Reaction (Lysate + 4-MUG Substrate) quantify->react incubate 5. Incubate (37°C for 1-2 hours) react->incubate stop 6. Stop Reaction (High pH Buffer) incubate->stop read 7. Read Fluorescence (Ex: 365nm, Em: 445nm) stop->read end End: Calculate Activity (nmol/h/mg protein) read->end ELISA_Workflow coat 1. Coat Plate (Capture Antibody) block 2. Wash & Block (BSA Solution) coat->block add_sample 3. Add Samples & Standards (CSF / Recombinant α-Syn) block->add_sample add_detect 4. Add Detection Antibody (Biotinylated) add_sample->add_detect add_enzyme 5. Add Enzyme Conjugate (Streptavidin-HRP) add_detect->add_enzyme add_substrate 6. Add Substrate (TMB) add_enzyme->add_substrate stop_read 7. Stop & Read (Stop Solution, Read at 450nm) add_substrate->stop_read calculate 8. Calculate Concentration stop_read->calculate Lyso_Assay culture 1. Culture & Treat Cells (e.g., Fibroblasts +/- this compound) load 2. Load with Dye (LysoTracker Red) culture->load incubate 3. Incubate (37°C for 30-60 min) load->incubate wash 4. Wash Cells (Remove excess dye) incubate->wash image 5. Live-Cell Imaging (Fluorescence Microscope) wash->image analyze 6. Quantify Fluorescence (Image Analysis Software) image->analyze interpret 7. Interpret Results analyze->interpret

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Ambroxol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing Ambroxol hydrochloride solutions in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

A1: this compound hydrochloride is characterized as sparingly soluble in water and soluble in methanol. It is practically insoluble in methylene chloride.[1][2] Its aqueous solubility is approximately 5 mg/mL.[1][3] In organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the solubility is significantly higher, at approximately 20 mg/mL.[4]

Q2: How does pH affect the solubility of this compound hydrochloride?

A2: The solubility of this compound hydrochloride is pH-dependent. As a hydrochloride salt of a weakly basic compound, its solubility is generally higher in acidic conditions. A study has been conducted on its solubility in 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4), indicating that solubility varies with pH. For instance, a solution of 0.2 g of this compound hydrochloride in 20 mL of carbon dioxide-free water has a pH in the range of 4.5 to 6.0.

Q3: I observed precipitation when diluting my this compound hydrochloride DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent it?

A3: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, causing the compound to exceed its solubility limit in the final aqueous environment. To prevent this, it is recommended to perform a stepwise dilution, use pre-warmed (37°C) media, and add the stock solution dropwise while gently vortexing. Ensuring the final DMSO concentration remains low (typically below 0.5%) is also crucial for both solubility and minimizing solvent toxicity to cells.

Q4: What are some common co-solvents and excipients that can be used to improve the solubility of this compound hydrochloride in aqueous solutions?

A4: For laboratory-scale experiments, organic co-solvents like DMSO and ethanol are commonly used to prepare stock solutions. For aqueous formulations, excipients such as citric acid, disodium hydrogen phosphate, and sodium sulfite have been used to enhance solubility and stability. In some formulations, propylene glycol and glycerin have also been employed to improve the stability and solubility of this compound hydrochloride.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound hydrochloride in experimental buffers.

Issue 1: this compound Hydrochloride Powder Does Not Dissolve in Aqueous Buffer
  • Potential Cause: The concentration of this compound hydrochloride exceeds its solubility limit in the chosen buffer at the experimental temperature.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve the compound above its known solubility limit (approximately 5 mg/mL in water).

    • Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to facilitate dissolution. Be cautious, as excessive heat can degrade the compound.

    • pH Adjustment: If your experimental design allows, try lowering the pH of the buffer, as this compound hydrochloride is more soluble in acidic conditions.

    • Use of a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer.

Issue 2: Precipitation Occurs After Initially Dissolving
  • Potential Cause: The solution is supersaturated, and precipitation is occurring over time. This can be influenced by temperature changes or interactions with buffer components.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare your this compound hydrochloride working solutions immediately before use to minimize the time for precipitation to occur.

    • Solubility Testing: Determine the maximum soluble concentration in your specific buffer system by preparing a series of dilutions and observing for precipitation over your experimental timeframe.

    • Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature, as fluctuations can affect solubility.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference(s)
WaterSparingly soluble (~5 mg/mL)
MethanolSoluble
EthanolSlightly soluble
Methylene ChloridePractically insoluble
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL

Table 2: pH of this compound Hydrochloride Solution

ConcentrationSolventpH RangeReference(s)
10 g/LWater (at 25°C)4.0 - 6.0
0.2 g / 20 mLCO2-free water4.5 - 6.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder (MW: 414.56 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.15 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tube

Procedure:

  • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • To minimize precipitation, perform a serial dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube to create a 100 µM working solution.

  • Gently vortex the working solution immediately after adding the stock solution.

  • The final concentration of DMSO in the working solution will be 0.1%.

  • Use the working solution immediately for your experiments. Always include a vehicle control (0.1% DMSO in cell culture medium) in your experiments.

Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound HCl in Aqueous Buffer issue Issue: Powder does not dissolve or precipitate forms start->issue check_conc Is concentration below solubility limit (~5 mg/mL)? issue->check_conc high_conc Reduce concentration check_conc->high_conc No gentle_heat Apply gentle heat (e.g., 37°C) check_conc->gentle_heat Yes high_conc->issue ph_adjust Adjust pH to be more acidic (if possible) gentle_heat->ph_adjust use_cosolvent Prepare stock in DMSO and dilute ph_adjust->use_cosolvent precipitation_check Does precipitation occur after dilution? use_cosolvent->precipitation_check success Success: this compound HCl is dissolved precipitation_check->success No stepwise_dilution Use stepwise dilution into pre-warmed buffer precipitation_check->stepwise_dilution Yes fresh_solution Prepare fresh solution before use stepwise_dilution->fresh_solution fresh_solution->success

Caption: Troubleshooting workflow for dissolving this compound HCl.

Ambroxol_Mucolytic_Pathway This compound This compound breakdown Breaks down fibers This compound->breakdown mucus Viscous Mucus (Acid Mucopolysaccharide Fibers) mucus->breakdown reduced_viscosity Reduced Mucus Viscosity breakdown->reduced_viscosity clearance Enhanced Mucociliary Clearance reduced_viscosity->clearance

Caption: this compound's mucolytic mechanism of action.

Ambroxol_Neuroprotective_Pathway This compound This compound gcase Glucocerebrosidase (GCase) Activity This compound->gcase enhances alpha_synuclein α-synuclein Accumulation gcase->alpha_synuclein reduces tau Tau Protein Accumulation gcase->tau reduces neuroprotection Neuroprotective Effects gcase->neuroprotection alpha_synuclein->neuroprotection tau->neuroprotection

Caption: this compound's neuroprotective signaling pathway.

References

Technical Support Center: Optimizing Ambroxol Dosage for GCase Activity Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ambroxol to enhance glucocerebrosidase (GCase) activity in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data from relevant studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in GCase activity enhancement between experiments. 1. Inconsistent this compound dosage or preparation. 2. Cell line instability or high passage number. 3. Variation in cell density at the time of treatment. 4. Inconsistent incubation times. 5. Assay variability (e.g., substrate degradation, temperature fluctuations).1. Prepare fresh this compound solutions for each experiment from a validated stock. 2. Use low-passage cells and ensure consistent cell culture conditions. 3. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 4. Strictly adhere to a standardized incubation timeline. 5. Include appropriate controls (untreated, vehicle-treated) and run replicates. Ensure the GCase assay is properly validated.
No significant increase in GCase activity observed. 1. The specific GBA1 mutation is unresponsive to this compound.[1] 2. Suboptimal this compound concentration. 3. Insufficient treatment duration. 4. Low residual GCase in the cell model.1. Verify the responsiveness of the specific mutation from published literature. Some mutations may not benefit from chaperone therapy. 2. Perform a dose-response study to determine the optimal concentration for your specific cell model.[2] 3. Extend the treatment duration (e.g., 5-7 days) as some studies show time-dependent effects. 4. Ensure the cell model has a detectable level of residual GCase protein for this compound to act upon.
Cell toxicity observed at higher this compound concentrations. 1. This compound may exhibit off-target effects at high concentrations. 2. The cell line may be particularly sensitive to the drug or the vehicle (e.g., DMSO).1. Determine the maximum non-toxic dose for your cell line using a cell viability assay (e.g., MTT, LDH). 2. Lower the concentration of the vehicle or use an alternative solvent if possible.
Conflicting results with published data. 1. Differences in experimental models (e.g., cell type, species). 2. Variations in experimental protocols (e.g., assay method, reagents). 3. Different this compound salt or formulation used.1. Ensure your experimental model is comparable to the one in the cited literature. 2. Carefully review and align your protocol with the published methodology. 3. Confirm the specific this compound product used in the original study and use the same if possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action by which this compound enhances GCase activity?

A1: this compound acts as a pharmacological chaperone. It binds to the misfolded GCase enzyme in the endoplasmic reticulum (ER) at a neutral pH, stabilizing its conformation.[1][3] This stabilization facilitates the proper trafficking of the enzyme to the lysosome.[1] Once in the acidic environment of the lysosome, this compound dissociates from GCase, allowing the enzyme to fold into its active conformation and carry out its function of breaking down glucosylceramide. This compound's binding is pH-dependent, with maximal binding at the neutral pH of the ER and minimal binding at the acidic pH of the lysosome.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: Based on published studies, a typical starting concentration range for in vitro experiments is between 10 µM and 100 µM. Some studies have shown significant enhancement of GCase activity within the 5-60 µM range in fibroblast cell lines. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and GBA1 mutation.

Q3: How long should I treat my cells with this compound to see an effect?

A3: Treatment duration can vary depending on the cell type and the specific experimental goals. Many studies report significant increases in GCase activity after 5 to 7 days of treatment. For instance, a 5-day treatment of fibroblasts with this compound has shown positive results.

Q4: Does this compound work for all GBA1 mutations?

A4: The efficacy of this compound can vary depending on the specific GBA1 mutation. While it has shown promise for several missense mutations, such as N370S and L444P, some mutations may not respond to chaperone therapy. It is crucial to consult the literature for information on the responsiveness of the particular mutation you are studying. Preclinical assessment using patient-derived cells is also a recommended approach to determine potential efficacy.

Q5: Are there any known signaling pathways activated by this compound in the context of GCase enhancement?

A5: Yes, besides its chaperone activity, this compound has been shown to influence cellular signaling pathways. For instance, it may upregulate GCase expression through the activation of transcription factors like Nrf2 and TFEB. Additionally, some studies suggest that this compound can activate the Wnt/β-catenin signaling pathway, which may play a role in its neuroprotective effects.

Quantitative Data Summary

Table 1: In Vitro Studies on this compound-Mediated GCase Activity Enhancement

Cell TypeGBA1 GenotypeThis compound ConcentrationTreatment DurationFold Increase in GCase ActivityReference
Gaucher Disease FibroblastsN370S/N370S5-60 µM5 days~1.15 - 1.5
Gaucher Disease FibroblastsF213I/L444PNot specifiedNot specifiedIncreased activity
Gaucher Disease LymphoblastsN370S/N370S30 µM5 days~2-fold
Patient-derived Macrophages (GD)VariousNot specified4 days~3.3-fold
Patient-derived Macrophages (GBA-PD)VariousNot specified4 days~3.5-fold
Control FibroblastsWild-typeNot specified5 daysSignificant increase
Gaucher Disease FibroblastsVariousNot specified5 daysSignificant increase
Parkinson's with GBA mutationsVariousNot specified5 daysSignificant increase
Midbrain Dopaminergic NeuronsN370S/wtNot specifiedNot specifiedSignificant increase

Table 2: In Vivo and Clinical Studies on this compound Dosage and GCase Activity

ModelDosageTreatment DurationKey FindingsReference
L444P/+ Transgenic Mice4 mM in drinking water12 daysSignificant increase in GCase activity in brain tissues.
Cynomolgus Monkeys100 mg/day (oral)28 daysIncreased GCase activity in midbrain, cortex, and striatum.
Parkinson's Disease PatientsDose escalation up to 1.26 g/day 186 daysThis compound crossed the blood-brain barrier and increased GCase protein levels in CSF.
Neuronopathic Gaucher Disease PatientDose escalation up to 30 mg/kg/dayLong-termImproved clinical symptoms and increased lymphocyte GCase activity.

Detailed Experimental Protocols

Protocol 1: In Vitro GCase Activity Assay in Cultured Fibroblasts
  • Cell Culture and Treatment:

    • Culture human fibroblasts (either patient-derived with a specific GBA1 mutation or a control line) in standard culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the treatment period.

    • Allow cells to adhere for 24 hours.

    • Prepare a stock solution of this compound hydrochloride in DMSO.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 30, 60 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Replace the medium in the cell culture plates with the this compound-containing or vehicle control medium.

    • Incubate the cells for 5-7 days, changing the medium with fresh this compound or vehicle every 2-3 days.

  • Cell Lysis:

    • After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • GCase Activity Assay:

    • The GCase activity is typically measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Prepare a reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2) containing 4-MUG at a final concentration of ~1.6 mM.

    • In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

    • Add the 4-MUG reaction buffer to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M glycine, pH 10.5).

    • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

    • Calculate the GCase activity as nanomoles of 4-MU generated per hour per milligram of total protein.

Visualizations

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase GCase_Ambroxol_Complex GCase-Ambroxol Complex Misfolded_GCase->GCase_Ambroxol_Complex Binding & Stabilization ER_Degradation ER-Associated Degradation Misfolded_GCase->ER_Degradation Ambroxol_ER This compound Ambroxol_ER->GCase_Ambroxol_Complex Active_GCase Active GCase GCase_Ambroxol_Complex->Active_GCase Trafficking & Dissociation Ambroxol_Lysosome This compound GCase_Ambroxol_Complex->Ambroxol_Lysosome Ceramide_Glucose Ceramide + Glucose Active_GCase->Ceramide_Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide_Glucose

Caption: Mechanism of this compound as a pharmacological chaperone for GCase.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification assay GCase Activity Assay (4-MUG Substrate) quantification->assay analysis Data Analysis & Normalization assay->analysis end End: Determine Optimal Dosage analysis->end

Caption: Experimental workflow for determining optimal this compound dosage.

Signaling_Pathways This compound This compound GCase_Chaperoning GCase Chaperoning This compound->GCase_Chaperoning Wnt_Pathway Wnt/β-catenin Pathway Activation This compound->Wnt_Pathway Nrf2_TFEB Nrf2/TFEB Activation This compound->Nrf2_TFEB GCase_Trafficking Increased GCase Trafficking & Activity GCase_Chaperoning->GCase_Trafficking Cellular_Response Enhanced Lysosomal Function & Neuroprotection Wnt_Pathway->Cellular_Response GCase_Expression Increased GCase Expression Nrf2_TFEB->GCase_Expression GCase_Trafficking->Cellular_Response GCase_Expression->Cellular_Response

Caption: Signaling pathways influenced by this compound treatment.

References

Navigating Inconsistent Results with Ambroxol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ambroxol in cell line-based experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during in vitro studies. This compound, a mucolytic agent, is increasingly being investigated for its potential therapeutic effects in various diseases, including lysosomal storage disorders and neurodegenerative diseases, due to its role as a pharmacological chaperone and its broader cellular effects.[1][2] However, its efficacy can vary between cell lines and experimental setups. This resource aims to help you identify potential sources of variability and optimize your experimental protocols for more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable effects of this compound on my cell line?

Inconsistent results with this compound treatment can stem from several factors, often related to the specific characteristics of the cell line and the experimental conditions. Key considerations include:

  • Cell Line Specificity: The response to this compound is highly dependent on the genetic background and proteostasis network of the cell line.[3] For instance, effects on glucocerebrosidase (GCase) activity are prominent in cells with specific GBA1 mutations.[2][3] The expression levels of this compound's targets and interacting partners can differ significantly among cell lines.

  • GBA1 Mutation Status: In research related to Gaucher disease and Parkinson's disease, the type of GBA1 mutation can determine the responsiveness to this compound's chaperone activity. Some mutations may not be amenable to stabilization by this compound.

  • Basal Lysosomal Function and Autophagy: Cell lines may have different basal levels of lysosomal function and autophagic flux. This compound's effects on these pathways may be more pronounced in cells with existing deficits.

  • Drug Concentration and Incubation Time: The optimal concentration and duration of this compound treatment can vary significantly between cell types and the specific endpoint being measured. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.

Q2: I am not seeing the expected increase in GCase activity after this compound treatment. What could be wrong?

Several factors could contribute to a lack of response in GCase activity:

  • Incorrect GBA1 Mutation: As mentioned, not all GBA1 mutations are responsive to this compound. Verify the genotype of your cell line.

  • Suboptimal this compound Concentration: The effective concentration for GCase enhancement can vary. Titration experiments are essential. For example, studies have used concentrations ranging from 10 µM to 100 µM.

  • Insufficient Incubation Time: The chaperone effect of this compound may require a sufficient duration to allow for protein folding, transport, and accumulation. Treatment times of 24 hours to 5 days have been reported.

  • Cell Lysis and Assay Conditions: Ensure that your cell lysis buffer and GCase activity assay protocol are optimized. The presence of detergents and the pH of the assay buffer can impact enzyme activity measurements.

Q3: My cell viability assay results are inconsistent after this compound treatment. What should I check?

Variability in cell viability assays can be caused by:

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence the final readout.

  • Solvent Effects: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to account for any solvent-induced effects.

  • This compound Purity: Use high-purity this compound to avoid confounding effects from impurities.

  • Assay Type: The choice of viability assay (e.g., MTT, PrestoBlue, LDH) can influence the results. Some assays may be more susceptible to interference from the compound or experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent Protein Expression Levels (e.g., GCase, LC3-II) by Western Blot
Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
Inconsistent Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane of the SDS-PAGE gel.
Antibody Quality Validate the specificity of your primary and secondary antibodies. Use positive and negative controls to confirm antibody performance.
Variable Transfer Efficiency Optimize the Western blot transfer conditions (voltage, time) and use a loading control (e.g., β-actin, GAPDH) to normalize for loading variations.
Cell Confluency Ensure that cells are harvested at a consistent confluency, as protein expression can vary with cell density.
Issue 2: Variable Readouts in Functional Assays (e.g., Enzyme Activity, Autophagy Flux)
Potential Cause Recommended Solution
Inconsistent this compound Dosage Prepare fresh this compound solutions for each experiment and verify the final concentration. Perform a dose-response curve to identify the optimal concentration.
Fluctuations in Incubation Time Adhere to a strict and consistent incubation schedule for all experimental replicates.
Basal Pathway Activity Some cell lines may have low basal activity of the pathway being investigated. Consider stimulating the pathway (if applicable) to observe a more robust effect of this compound.
Assay-Specific Conditions Carefully optimize all parameters of the functional assay, including substrate concentrations, pH, and temperature.

Experimental Protocols

Western Blotting for GCase and LC3-II
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GCase, LC3B, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

GCase Activity Assay
  • Cell Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol.

  • Enzymatic Assay:

    • The GCase enzymatic assay is performed using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Prepare a reaction buffer (e.g., citrate/phosphate buffer, pH 5.4) containing sodium taurocholate as an activator.

    • In a 96-well plate, add a specific amount of protein lysate to each well.

    • Add the 4-MUG substrate to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer (e.g., glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~360 nm and emission at ~445 nm.

    • Calculate GCase activity and normalize to the total protein concentration.

MTT Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations and a vehicle control for the desired time.

  • MTT Assay:

    • After treatment, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Visualizing this compound's Mechanisms and Troubleshooting

To further aid in understanding the complexities of this compound's action and to provide a clear path for troubleshooting, the following diagrams have been generated.

cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Folded GCase Folded GCase Misfolded GCase->Folded GCase Promotes Correct Folding This compound->Misfolded GCase Binds & Stabilizes Functional GCase Functional GCase Folded GCase->Functional GCase Transport Substrate Substrate Functional GCase->Substrate Hydrolyzes Degradation Products Degradation Products Substrate->Degradation Products

Caption: this compound's chaperone effect on GCase.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Cell Line Verify Cell Line: - Genotype (GBA1 status) - Basal pathway activity Inconsistent Results->Check Cell Line Check Protocol Review Experimental Protocol: - this compound concentration & purity - Incubation time - Seeding density Inconsistent Results->Check Protocol Check Assay Validate Assay: - Antibody specificity - Lysis buffer composition - Positive/Negative controls Inconsistent Results->Check Assay Optimize Optimize Conditions: - Dose-response curve - Time-course experiment Check Cell Line->Optimize Check Protocol->Optimize Check Assay->Optimize Consistent Results Consistent Results Optimize->Consistent Results

Caption: Troubleshooting workflow for inconsistent results.

cluster_Inflammation Anti-inflammatory Effects cluster_Lysosome Lysosomal Enhancement This compound This compound NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Erk Pathway Erk Pathway This compound->Erk Pathway GCase Chaperone GCase Chaperone This compound->GCase Chaperone Cytokine Release Cytokine Release NF-kB Pathway->Cytokine Release Inhibits Erk Pathway->Cytokine Release Inhibits Autophagy Autophagy GCase Chaperone->Autophagy Lysosomal Biogenesis Lysosomal Biogenesis Autophagy->Lysosomal Biogenesis

Caption: Overview of this compound's signaling pathways.

References

Addressing potential off-target effects of Ambroxol in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ambroxol in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound that I should be aware of in my experiments?

A1: Beyond its role as a mucolytic agent and a pharmacological chaperone for glucocerebrosidase (GCase), this compound has several well-documented off-target effects. The most significant of these are the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels. Additionally, this compound has been shown to inhibit acid sphingomyelinase and may affect the activity of other lysosomal enzymes and alter lysosomal pH.[1][2]

Q2: At what concentrations are the off-target effects of this compound typically observed?

A2: The off-target effects of this compound are concentration-dependent. Blockade of sodium channels, particularly the TTX-resistant Nav1.8 subtype, occurs with IC50 values in the micromolar range (e.g., 35.2 µM for tonic block).[3][4] Effects on calcium channels are also observed in the micromolar range. Inhibition of acid sphingomyelinase has been noted at concentrations as low as 1 µM. It is crucial to consider these concentrations in the context of the doses used in your specific research model.

Q3: How can I differentiate between this compound's intended chaperone effect on GCase and its potential off-target effects?

A3: Distinguishing between the intended chaperone activity and off-target effects requires careful experimental design. Key strategies include:

  • Dose-response studies: Characterize the concentration at which this compound enhances GCase activity versus the concentrations at which it affects ion channels or other lysosomal enzymes.

  • Use of specific inhibitors: Employ known inhibitors of the off-target proteins (e.g., specific sodium or calcium channel blockers) as controls to see if they replicate the observed cellular phenotype.

  • GCase-knockout/knockdown models: In cellular models where GCase is absent or significantly reduced, any remaining effects of this compound can be attributed to off-target mechanisms.

  • Biochemical versus functional readouts: Correlate direct measures of GCase activity and protein levels with broader cellular functional assays.

Q4: Can this compound's effect on lysosomal pH confound my results when studying its role as a GCase chaperone?

A4: Yes, this is a critical consideration. This compound, as a weak base, can accumulate in acidic organelles like lysosomes and neutralize their pH. This alteration in lysosomal pH can have broad effects on lysosomal enzyme function, including GCase, and on cellular processes like autophagy. Therefore, it is essential to monitor lysosomal pH in your experiments and consider its potential contribution to the observed effects.

Troubleshooting Guides

Electrophysiological Recordings (Patch-Clamp)

Issue 1: I am observing a decrease in neuronal firing or altered ion channel kinetics after applying this compound, which is not my intended target.

  • Potential Cause: this compound is a known blocker of voltage-gated sodium and calcium channels. This is a direct off-target pharmacological effect.

  • Troubleshooting Steps:

    • Confirm the effect with specific blockers: Use known sodium channel blockers (e.g., tetrodotoxin for TTX-sensitive channels) and calcium channel blockers (e.g., nifedipine for L-type channels) to see if they phenocopy the effects of this compound.

    • Perform a dose-response analysis: Determine the IC50 of this compound for the ion channels in your specific cell type. This will help you identify a concentration window where GCase chaperoning might be observed with minimal ion channel inhibition.

    • Use a GCase-deficient cell line: If the effect persists in cells lacking GCase, it is likely an off-target effect.

Issue 2: My whole-cell patch-clamp recordings become unstable after this compound application.

  • Potential Cause: High concentrations of this compound might affect membrane integrity or the seal of the patch pipette.

  • Troubleshooting Steps:

    • Check the final concentration of the solvent (e.g., DMSO): Ensure the final solvent concentration is low and consistent across all conditions.

    • Lower the this compound concentration: Start with a lower concentration and gradually increase it to find a balance between observing an effect and maintaining a stable recording.

    • Monitor seal resistance: Continuously monitor the seal resistance throughout the experiment. A significant drop after this compound application could indicate a compromised seal.

GCase Activity Assays

Issue 1: I see an increase in GCase activity with this compound, but I am unsure if it's a direct chaperone effect or an artifact.

  • Potential Cause: The observed increase in activity could be due to the alteration of lysosomal pH by this compound, which might create a more favorable environment for GCase, rather than a direct chaperoning effect on the protein.

  • Troubleshooting Steps:

    • Measure lysosomal pH: Use a fluorescent pH indicator (e.g., LysoSensor probes) to determine if this compound is altering the lysosomal pH at the concentrations used in your GCase assay.

    • Use a pH-clamping protocol: In cell-based assays, you can use ionophores like nigericin and monensin to clamp the intracellular pH to a specific value and then assess the effect of this compound on GCase activity.

    • Perform in vitro GCase assays with purified enzyme: Using a cell-free system with purified GCase can help to isolate the direct effect of this compound on the enzyme from cellular environmental factors like pH.

Issue 2: My GCase activity results are highly variable between replicates.

  • Potential Cause: Inconsistent cell lysis, inaccurate protein quantification, or issues with the fluorescent substrate can all contribute to variability.

  • Troubleshooting Steps:

    • Optimize lysis buffer and procedure: Ensure complete and consistent cell lysis. Sonication on ice can improve reproducibility.

    • Use a reliable protein quantification method: A BCA assay is generally recommended over Bradford for samples containing detergents.

    • Prepare fresh substrate solution: The fluorescent substrate (e.g., 4-MUG) can degrade over time. Prepare it fresh for each experiment and protect it from light.

    • Include a GCase inhibitor control: Use a specific GCase inhibitor like conduritol B epoxide (CBE) to confirm that the measured activity is specific to GCase.

Lysosomal pH Measurement

Issue 1: I am not seeing a change in lysosomal pH with this compound, even though it is reported to be a weak base.

  • Potential Cause: The concentration of this compound may be too low, the incubation time too short, or the detection method not sensitive enough.

  • Troubleshooting Steps:

    • Increase this compound concentration and/or incubation time: Perform a time- and dose-course experiment to find the optimal conditions for observing a pH change.

    • Use a ratiometric pH probe: Ratiometric probes (e.g., LysoSensor Yellow/Blue) are generally more reliable than single-wavelength probes as they are less affected by dye concentration and photobleaching.

    • Include a positive control: Use a known lysosomotropic agent like chloroquine or bafilomycin A1 to confirm that your assay can detect changes in lysosomal pH.

Issue 2: The fluorescent signal from my lysosomal pH probe is weak or unstable.

  • Potential Cause: Poor dye loading, phototoxicity, or dye leakage can lead to weak or unstable signals.

  • Troubleshooting Steps:

    • Optimize dye loading conditions: Adjust the dye concentration and incubation time according to the manufacturer's instructions and your cell type.

    • Minimize phototoxicity: Use the lowest possible excitation light intensity and exposure time during imaging.

    • Perform imaging at 37°C: Maintaining physiological temperature can improve cell health and dye retention.

Quantitative Data Summary

Table 1: Off-Target Inhibition of Ion Channels by this compound

TargetSubtypeEffectIC50 (µM)Reference(s)
Sodium Channel TTX-resistant (Nav1.8)Tonic Block35.2
TTX-resistant (Nav1.8)Phasic Block22.5
TTX-sensitiveTonic Block100 - 111.5
Calcium Channel Total Ca2+ currentBlock140

Table 2: Other Potential Off-Target Effects of this compound

TargetEffectEffective ConcentrationReference(s)
Acid Sphingomyelinase Inhibition1 - 25 µM
Lysosomal pH Neutralization>1 µM
Other Lysosomal Enzymes Altered ActivityVaries

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium and Calcium Channel Blockade
  • Cell Preparation: Culture cells expressing the ion channels of interest on glass coverslips.

  • Solutions:

    • External Solution (for Sodium Channels): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (for Sodium Channels): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.

    • External Solution (for Calcium Channels): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, pH 7.4 with TEA-OH.

    • Internal Solution (for Calcium Channels): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Recording:

    • Obtain whole-cell configuration using standard patch-clamp techniques.

    • For sodium currents, hold the membrane potential at -100 mV and apply depolarizing steps to elicit currents.

    • For calcium currents, hold the membrane potential at -80 mV and apply depolarizing steps.

  • This compound Application: Perfuse this compound at various concentrations onto the cells and record the changes in current amplitude.

  • Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition and calculate the IC50 value.

Protocol 2: GCase Activity Assay in Cell Lysates using 4-MUG
  • Cell Lysis: Harvest cells and lyse them in a buffer containing 0.25% sodium taurocholate, 1 mM EDTA, and 1% BSA in citrate-phosphate buffer (pH 5.4).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Assay Reaction:

    • In a black 96-well plate, add 5-10 µg of protein lysate to each well.

    • Add assay buffer to a final volume of 80 µl.

    • Include wells with a GCase inhibitor (e.g., 25 µM CBE) as a negative control.

    • Initiate the reaction by adding 20 µl of 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop Reaction: Stop the reaction by adding 100 µl of 1 M glycine, pH 12.5.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.

  • Data Analysis: Create a standard curve using 4-methylumbelliferone (4-MU) to quantify the amount of product formed. Normalize the GCase activity to the protein concentration and incubation time.

Protocol 3: Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160
  • Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis.

  • Dye Loading: Incubate cells with 1 µM LysoSensor Yellow/Blue DND-160 in imaging medium for 5-10 minutes at 37°C.

  • Washing: Gently wash the cells with fresh imaging medium to remove excess dye.

  • This compound Treatment: Add this compound at the desired concentrations and incubate for the desired duration.

  • Imaging/Measurement:

    • For microscopy, capture images using two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 527 nm).

    • For a plate reader, measure the fluorescence intensity at the two excitation wavelengths.

  • Calibration Curve: To quantify the pH, create a calibration curve by treating cells with a buffer containing 10 µM nigericin and 10 µM monensin at a range of known pH values (e.g., pH 4.0 to 6.5).

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Use the calibration curve to convert the ratio values to pH values.

Visualizations

Signaling_Pathway_Ambroxol_Off_Target cluster_membrane Cell Membrane cluster_lysosome Lysosome This compound This compound Nav Voltage-gated Sodium Channels This compound->Nav Cav Voltage-gated Calcium Channels This compound->Cav GCase GCase This compound->GCase ASM Acid Sphingomyelinase This compound->ASM H_ion H+ This compound->H_ion Neutralization Effect_Nav Inhibition of Na+ Influx Nav->Effect_Nav Effect_Cav Inhibition of Ca2+ Influx Cav->Effect_Cav Effect_GCase Increased GCase Activity (Chaperone) GCase->Effect_GCase Effect_ASM Inhibition of ASM Activity ASM->Effect_ASM pH Lysosomal pH Effect_pH Increased Lysosomal pH GCase_Assay_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant plate_setup Plate Setup (96-well, black) protein_quant->plate_setup add_lysate Add Cell Lysate plate_setup->add_lysate add_controls Add Controls (Inhibitor/Vehicle) add_lysate->add_controls add_substrate Add 4-MUG Substrate add_controls->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (High pH buffer) incubate->stop_reaction read_fluorescence Read Fluorescence (Ex:350/Em:460) stop_reaction->read_fluorescence analyze Data Analysis (Standard Curve) read_fluorescence->analyze end End analyze->end Troubleshooting_Logic unexpected_effect Unexpected Cellular Effect with this compound is_dose_dependent Is the effect dose-dependent? unexpected_effect->is_dose_dependent gcase_ko Does the effect persist in GCase KO/KD cells? is_dose_dependent->gcase_ko Yes gcase_related Likely a GCase-related (or other on-target) Effect is_dose_dependent->gcase_related No specific_inhibitor Does a specific inhibitor of the off-target phenocopy the effect? gcase_ko->specific_inhibitor Yes gcase_ko->gcase_related No off_target_effect Likely an Off-Target Effect specific_inhibitor->off_target_effect Yes specific_inhibitor->gcase_related No

References

Technical Support Center: Ambroxol Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Ambroxol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for improving the bioavailability of this compound?

This compound is a widely used mucolytic and expectorant agent.[1] While it is generally absorbed quickly and completely after oral administration, it undergoes metabolism, which can affect its systemic availability.[2][3] In humans, the enzyme CYP3A4 is predominantly involved in its metabolism.[4] Research into new formulations aims to enhance bioavailability, provide sustained drug release for improved patient compliance, and potentially target drug delivery.[1] Strategies often focus on overcoming issues like poor solubility or high metabolic breakdown.

Q2: What are the primary strategies for enhancing this compound's bioavailability in animal models?

Several advanced formulation strategies have been investigated to improve the oral and systemic bioavailability of this compound and other poorly soluble drugs. The main approaches include:

  • Novel Drug Delivery Systems: This includes formulating this compound into solid lipid nanoparticles (SLNs), nanosuspensions, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.

  • Alternative Routes of Administration: Transdermal delivery has been explored to bypass first-pass metabolism and provide sustained plasma concentrations.

  • Modified Oral Formulations: The development of sustained-release matrix tablets or gastro-retentive systems can prolong drug release and absorption time.

Q3: How effective is transdermal delivery for this compound in animal studies?

Transdermal administration has shown success in enhancing this compound's bioavailability in rats. A study using an ethylene-vinyl acetate (EVA) matrix containing polyoxyethylene-2-oleyl ether as a penetration enhancer demonstrated a significant increase in systemic exposure. The relative bioavailability of the enhancer-containing transdermal patch increased by approximately 1.51-fold compared to a control transdermal patch without the enhancer. This route also provided a more constant and sustained blood concentration compared to oral administration.

Comparative Pharmacokinetic Data of this compound in Rats

Administration Route Dose AUC (ng/ml·hr) Cmax (ng/ml) Tmax (hr) Absolute Bioavailability (%)
Intravenous (IV) 1.25 mg/kg 662 ± 165.5 - - 100
Oral 5 mg/kg 359 ± 89.8 - - 18.1
Transdermal (Control) 15 mg/kg 1,112 ± 279 59.0 ± 14.8 - 13.9

| Transdermal (Enhancer) | 15 mg/kg | 1,678 ± 413.3 | 86.0 ± 21.5 | Increased | 21.1 |

Q4: How do nanoparticle formulations improve this compound's bioavailability?

Nanoparticle-based systems, such as Solid Lipid Nanoparticles (SLNs) and nanosuspensions, enhance oral bioavailability through several mechanisms. They increase the surface area of the drug for faster dissolution, protect the drug from degradation in the gastrointestinal (GI) tract, and can improve absorption across the intestinal mucosa via transcellular and paracellular pathways. For this compound, a gastro-retentive nanosuspension gel has been developed to overcome poor solubility and high metabolism by providing sustained release at the absorption site. Another approach involves preparing this compound hydrochloride nanoparticles using emulsion polymerization to enhance stability and bioavailability.

G General Mechanism of Nanoparticle-Enhanced Oral Absorption cluster_GI GI Tract cluster_Abs Intestinal Absorption Oral Oral Administration of This compound Nanoparticles Protect Drug protected from acid/enzymatic degradation Oral->Protect Dissolve Increased surface area leads to faster dissolution Oral->Dissolve Adhesion Mucoadhesion increases residence time Oral->Adhesion Trans Transcellular Pathway (Uptake by enterocytes) Adhesion->Trans Enhanced Uptake Para Paracellular Pathway (Between cells) Adhesion->Para Enhanced Uptake Systemic Systemic Circulation (Increased Bioavailability) Trans->Systemic Para->Systemic Lymph Lymphatic Uptake (Bypasses first-pass metabolism) Lymph->Systemic

Caption: Nanoparticle-Enhanced Oral Absorption Workflow.

Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they be applied to this compound?

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to improve the oral delivery of poorly water-soluble or lipophilic drugs. Upon gentle agitation in the GI fluids, these systems spontaneously form fine oil-in-water emulsions or microemulsions. This process enhances the dissolution and absorption of the drug. For a lipophilic drug, this formulation strategy can significantly increase bioavailability by presenting the drug in a solubilized state at the site of absorption. While specific studies on this compound SEDDS are not detailed in the provided results, the principles of SEDDS make it a viable strategy to investigate for enhancing its absorption.

G Logical Flow of SEDDS Action start SEDDS Formulation (Drug in Oil/Surfactant Mixture) oral Oral Administration (e.g., in capsule) start->oral gi Dispersion in GI Fluids oral->gi emulsify Spontaneous Emulsification gi->emulsify droplets Fine Oil Droplets Form (Drug remains solubilized) emulsify->droplets absorb Enhanced Absorption across intestinal wall droplets->absorb end Increased Bioavailability absorb->end

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic results between animals.

High variability in plasma concentration data is a common issue in animal studies.

  • Check Fasting Protocol: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before drug administration, as food can affect GI motility and drug absorption.

  • Standardize Administration: Verify that the oral gavage or other administration techniques are performed consistently to ensure accurate dosing.

  • Review Blood Sampling: Inconsistent sampling times can significantly alter pharmacokinetic profiles. Ensure the sampling schedule (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) is strictly followed.

  • Increase Sample Size: Using a larger number of animals per group can help minimize errors and make observations more precise.

  • Animal Health: Ensure all animals are healthy and within a consistent weight range (e.g., 270-300 g for Sprague-Dawley rats) before the experiment.

Problem 2: A novel oral formulation shows poor in vivo performance despite promising in vitro data.

A discrepancy between in vitro dissolution and in vivo bioavailability can arise from several factors.

  • In Vitro Dissolution Medium: The pH of the dissolution medium can significantly affect the release rate of certain formulations. Ensure your in vitro tests are conducted across a range of pH values that mimic the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • Excipient Interactions: Ensure there are no interactions between the drug and the excipients used in the formulation that could inhibit absorption in vivo.

  • First-Pass Metabolism: this compound is subject to metabolism. If your formulation releases the drug in a region with high metabolic activity, the bioavailability may be lower than expected. Novel systems like SLNs or SEDDS can sometimes utilize lymphatic absorption to bypass the first-pass effect in the liver.

  • GI Tract Transit Time: The formulation may pass through the optimal absorption window too quickly. Consider gastro-retentive strategies to increase residence time in the stomach or upper small intestine.

Experimental Protocols

Protocol 1: Transdermal this compound Bioavailability Study in Rats

This protocol outlines the key steps for evaluating the pharmacokinetics of a transdermal this compound formulation.

G Experimental Workflow for Transdermal this compound Study cluster_groups Experimental Groups start Animal Preparation group Divide Male Sprague-Dawley Rats (270-300g) into 4 groups (n=6 each) start->group admin Drug Administration group->admin g1 Oral Group (5 mg/kg this compound) g2 IV Group (1.25 mg/kg this compound) g3 Transdermal Control (15 mg/kg patch) g4 Transdermal Enhancer (15 mg/kg patch with enhancer) sample Blood Sampling (Collect via femoral artery over 28 hours) g1->sample g2->sample g3->sample g4->sample process Plasma Separation & This compound Extraction sample->process analyze HPLC Analysis (Determine plasma concentration) process->analyze calc Pharmacokinetic Calculation (AUC, Cmax, Bioavailability) analyze->calc end Data Comparison calc->end

References

Refining protocols for detecting Ambroxol-induced changes in lysosomal pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for studying the effects of Ambroxol on lysosomal pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on lysosomes?

A1: this compound is a mucolytic agent used to treat respiratory diseases.[1] Its mechanism of action on lysosomes involves its nature as a weak base. This compound accumulates in acidic organelles like lysosomes and lamellar bodies (secretory lysosomes in type II pneumocytes), where it becomes protonated.[1][2][3] This process leads to a neutralization (increase) of the luminal pH of these organelles.[2]

Q2: Why is measuring lysosomal pH important when studying this compound?

A2: The acidic environment of the lysosome, typically ranging from pH 4.5 to 5.5, is critical for the function of its hydrolytic enzymes which are involved in degrading macromolecules. This compound-induced neutralization of this pH can have significant downstream effects, including triggering calcium (Ca²⁺) release from the lysosome, which in turn can induce processes like lysosomal exocytosis. Therefore, accurately measuring this pH change is fundamental to understanding this compound's cellular effects.

Q3: What are the common methods for measuring lysosomal pH?

A3: Several methods are available, each with its own advantages. The most common are:

  • Ratiometric Fluorescent Dyes: Probes like LysoSensor™ Yellow/Blue and dextran-conjugated dyes (e.g., FITC-dextran) are widely used. These dyes exhibit a pH-dependent shift in their fluorescence emission or excitation spectra, allowing for quantitative measurements that are less sensitive to dye concentration.

  • Genetically Encoded Biosensors: These involve expressing a pH-sensitive fluorescent protein (like pHluorin) fused to a lysosomal resident protein (like LAMP1). This approach allows for stable, long-term monitoring of lysosomal pH in live cells.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): This advanced technique measures the decay rate of fluorescence, which can be pH-dependent. FLIM is highly sensitive and not affected by fluorophore concentration, making it suitable for detecting subtle pH differences and lysosomal heterogeneity.

Q4: What is a typical effective concentration of this compound for inducing lysosomal pH changes in cell culture?

A4: Effective concentrations can vary between cell types. However, studies have shown effects on lysosomal content and enzyme activity at concentrations ranging from 10 µM to 60 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions.

Experimental Protocols

Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol details the use of a ratiometric dye for measuring lysosomal pH changes via fluorescence microscopy. The dye fluoresces blue in neutral environments and shifts to yellow in more acidic compartments. The pKa of this dye is approximately 4.2.

Materials:

  • Cells cultured on glass-bottom dishes suitable for live-cell imaging

  • LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)

  • This compound hydrochloride

  • Positive control: Bafilomycin A1 (V-ATPase inhibitor) or Chloroquine

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • pH Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0): Typically a MES-based buffer containing NaCl and KCl.

  • Ionophores: Nigericin (10 µM) and Monensin (10 µM) or Valinomycin (10µM)

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Drug Treatment:

    • Prepare fresh solutions of this compound and a positive control (e.g., 200 nM Bafilomycin A1) in live-cell imaging medium.

    • Replace the culture medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

    • Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Dye Loading:

    • Dilute the 1 mM LysoSensor™ stock to a final working concentration of 2-5 µM in pre-warmed medium.

    • Remove the drug-containing medium and add the LysoSensor™-containing medium to the cells.

    • Incubate for 1-5 minutes at 37°C, protected from light. Note: Longer incubation times can themselves cause lysosomal alkalinization.

  • Imaging:

    • Wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.

    • Acquire images using a fluorescence microscope equipped for live-cell imaging.

    • Capture fluorescence from both the "blue" (emission ~440-450 nm) and "yellow" (emission ~530-540 nm) channels. A common excitation wavelength is ~360-380 nm.

  • In Situ Calibration (Crucial for Quantitative Data):

    • After imaging the experimental samples, treat a separate set of dye-loaded cells with the pH calibration buffers, each containing the ionophores nigericin and monensin/valinomycin.

    • Incubate for 5-10 minutes to allow the intralysosomal pH to equilibrate with the buffer pH.

    • Image the cells in each pH buffer using the same settings as the experiment.

  • Data Analysis:

    • For each lysosome (punctum) in the experimental and calibration images, measure the fluorescence intensity in both the yellow and blue channels.

    • Calculate the ratio of the yellow to blue intensity (I_yellow / I_blue).

    • Plot the intensity ratio from the calibration samples against the known pH of the buffers to generate a standard curve.

    • Use the standard curve to convert the intensity ratios from your experimental samples into absolute lysosomal pH values.

Troubleshooting Guide

Q: My fluorescent signal with LysoSensor™ is very weak.

  • Possible Cause: The dye concentration may be too low, or the incubation time too short.

  • Solution: While you can try increasing the dye concentration (up to 5 µM) or incubation time (max 5-10 minutes), be aware that this can introduce artifacts. Ensure your microscope's light source and filters are appropriate for the dye's excitation and emission spectra. Using silver nanoparticles to enhance fluorescence is an advanced but effective method to boost signal while minimizing phototoxicity.

Q: I don't see any pH change after treating with this compound, or even with my positive control (Bafilomycin A1/Chloroquine).

  • Possible Cause 1: The drug concentration or incubation time is insufficient for your cell type.

  • Solution 1: Perform a dose-response and time-course experiment to optimize treatment conditions.

  • Possible Cause 2: The dye is not reporting pH changes correctly. Your calibration curve is essential to verify this.

  • Solution 2: Carefully re-run your in situ calibration. If the ratio does not change across the different pH buffers, there may be an issue with your buffers, ionophores, or imaging setup. One user reported issues seeing changes with Bafilomycin A1 when using a plate reader, highlighting the importance of single-cell imaging.

  • Possible Cause 3: You are using a plate reader for analysis.

  • Solution 3: Plate readers provide an average fluorescence of the entire cell population and cannot resolve individual organelles, which can mask subtle or heterogeneous pH changes. Switching to fluorescence microscopy is highly recommended.

Q: My baseline lysosomal pH is not in the expected 4.5-5.5 range.

  • Possible Cause: The calibration curve is inaccurate.

  • Solution: Ensure your pH calibration buffers are made correctly and their pH is verified with a calibrated pH meter. Confirm that your ionophores (nigericin and monensin/valinomycin) are active and used at an effective concentration to fully equilibrate the pH.

Q: My cells look unhealthy or are dying during the experiment.

  • Possible Cause 1: Phototoxicity from excessive light exposure during imaging.

  • Solution 1: Reduce laser power and/or exposure time. Increase the time interval between image acquisitions if performing time-lapse microscopy. Phototoxicity has been shown to interfere with lysosome dynamics.

  • Possible Cause 2: Toxicity from the dye or drug treatment.

  • Solution 2: Use the lowest effective concentration of the dye and drugs. Include a vehicle-only control to assess the baseline health of the cells under experimental conditions.

Data Presentation

Quantitative data should be summarized to clearly show the effects of different treatments on lysosomal pH.

Table 1: Effect of this compound on Lysosomal pH in Cultured Neurons

Treatment GroupConcentrationMean Lysosomal pH (± SEM)N (Number of Cells)P-value (vs. Vehicle)
Vehicle Control-4.75 (± 0.08)50-
This compound10 µM5.15 (± 0.10)52< 0.01
This compound30 µM5.60 (± 0.12)48< 0.001
Bafilomycin A1200 nM6.25 (± 0.15)45< 0.001

Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_stain Staining & Imaging cluster_analysis Data Analysis A Seed Cells on Glass-Bottom Dish B Culture to 60-70% Confluency A->B C Treat with this compound, Control, or Vehicle B->C D Incubate at 37°C C->D E Load with LysoSensor Dye (1-5 min) D->E F Wash Excess Dye E->F G Live-Cell Fluorescence Microscopy F->G H Image Processing: Identify Lysosomes G->H I Measure Fluorescence (Yellow/Blue Ratio) H->I K Calculate Absolute pH I->K J Generate Calibration Curve (with Ionophores) J->K

Caption: Workflow for measuring this compound-induced lysosomal pH changes.

This compound Signaling Pathway

G cluster_lysosome This compound This compound Lysosome Lysosome (Acidic pH) This compound->Lysosome Accumulation pH_inc Lysosomal pH Neutralization Ca_release Ca²⁺ Release from Lysosome pH_inc->Ca_release Triggers GCase Altered GCase Activity/Chaperoning pH_inc->GCase Affects Exocytosis Lysosomal Exocytosis Ca_release->Exocytosis Induces

Caption: this compound's mechanism of action on the lysosome.

References

Mitigating cytotoxicity of high Ambroxol concentrations in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering cytotoxicity with high concentrations of Ambroxol in vitro.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

A1: The cytotoxicity of this compound is highly dependent on the cell type and the experimental context. While it exhibits low cytotoxicity in some primary cells like fibroblasts, it can induce cell death in others, particularly cancer cell lines like A549 lung carcinoma.[1][2] In some applications, this compound is used to enhance the cytotoxic effects of chemotherapeutic agents by blocking autophagic flux.[3] Therefore, a baseline level of cytotoxicity at high concentrations may be an expected pharmacological effect in certain cell models.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

A2: While often neuroprotective, high concentrations of this compound may induce cytotoxicity through several mechanisms.[4] These can include the induction of apoptosis, indicated by the activation of caspase-3, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] Mitochondrial dysfunction is another common pathway for drug-induced cytotoxicity. In specific cancer cell lines, this compound promotes autophagosome accumulation by blocking late-stage autophagic flux, which can potentiate cell death when combined with other stressors.

Q3: At what concentration ranges has this compound shown protective versus cytotoxic effects?

A3: this compound's effects are dose-dependent. In models of neurotoxicity, protective effects have been observed at concentrations around 20 μM. In contrast, concentrations used to inhibit neutrophil superoxide production had an IC50 of 146.7 μmol/l. For A549 lung cancer cells, the IC50 value for this compound alone was reported as 3.74 µg/mL. It is crucial to determine the optimal concentration for your specific cell line and experimental goals through a dose-response curve.

Q4: Can this compound interfere with standard cytotoxicity assays?

A4: Assays that measure metabolic activity, such as the MTT assay, can be misleading. A compound might reduce metabolic activity without directly causing cell death, leading to an overestimation of cytotoxicity. It is recommended to use an orthogonal method that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm cell death. Always include controls with this compound in cell-free media to check for direct reactions with assay reagents.

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments, consult the following troubleshooting steps.

Issue 1: High Cell Death in All Treated Groups, Including Low Concentrations

This may point to a systemic issue with the experimental setup rather than a specific effect of this compound.

Potential Cause Recommended Strategy
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used in the culture medium.
Solution: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control (cells + solvent, no this compound) to assess solvent toxicity directly.
Incorrect Cell Seeding Density Cells seeded at too low a density can be more susceptible to drug-induced stress. Conversely, over-confluence can also lead to cell death.
Solution: Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment.
Suboptimal Cell Culture Conditions Variations in media components, serum quality, or incubation conditions can stress cells and increase their sensitivity to any compound.
Solution: Standardize all cell culture parameters. Use consistent batches of media and serum and precisely control incubation times and conditions.
Issue 2: Inconsistent Results Between Experiments

Variability in results can obscure the true effect of this compound.

Potential Cause Recommended Strategy
Reagent Variability Different lots of this compound may have variations in purity or potency.
Solution: Use a single, quality-controlled batch of this compound for a set of experiments. If you must switch batches, perform a bridging experiment to ensure consistency.
Edge Effects in Multi-Well Plates The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell health and drug efficacy.
Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Assay Timing The time point at which cytotoxicity is measured is critical. Cell death may be a delayed effect.
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for assessing cytotoxicity.

Experimental Protocols & Methodologies

Protocol 1: Determining Cell Viability with MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Mix gently and read the absorbance at a wavelength of 570 nm.

Protocol 2: Measuring Oxidative Stress with H2DCFDA

This protocol measures intracellular reactive oxygen species (ROS) levels.

Materials:

  • Cells of interest in a black, clear-bottom 96-well plate

  • This compound stock solution

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • Phenol red-free culture medium

  • Fluorescence microplate reader

Procedure:

  • Seed cells in the specialized 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the specified time. Include a positive control for ROS induction (e.g., H₂O₂) and an untreated control.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Load the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of phenol red-free medium or PBS to each well.

  • Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.

Caption: A step-by-step workflow for diagnosing the cause of unexpected in vitro cytotoxicity.

This compound's Antioxidant Signaling Pathway

High concentrations of this compound can cause oxidative stress, but the drug is also known to mitigate it through several mechanisms, as depicted below.

G cluster_stress Cellular Stressors cluster_ros Oxidative Stress Induction cluster_this compound This compound Intervention stress Inflammatory Stimuli (e.g., PMA, Zymosan) ros Generation of Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) stress->ros silica Silica Exposure silica->ros hocl HOCl Production (via MPO) ros->hocl damage Cell Damage & Cytotoxicity ros->damage hocl->damage This compound This compound This compound->ros Inhibits O₂⁻ Production This compound->hocl Directly Scavenges & Inhibits Production nrf2 Upregulates Nrf-2/HO-1 Antioxidant Pathway This compound->nrf2 nrf2->damage Protects

References

Strategies for enhancing the neuroprotective efficacy of Ambroxol

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with technical guidance, troubleshooting strategies, and detailed protocols for experiments aimed at enhancing the neuroprotective efficacy of Ambroxol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's neuroprotective effects? A: this compound's primary neuroprotective mechanism involves acting as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3] By binding to GCase in the endoplasmic reticulum, this compound facilitates its correct folding and trafficking to the lysosome, leading to increased GCase levels and enzymatic activity.[1][4] This enhanced activity promotes the clearance of toxic protein aggregates, such as α-synuclein, which is a key pathological hallmark in neurodegenerative diseases like Parkinson's disease.

Q2: Beyond GCase chaperoning, what other neuroprotective actions does this compound have? A: this compound exhibits a multi-faceted neuroprotective profile. It has direct antioxidant and anti-inflammatory properties, reducing oxidative stress and suppressing the activation of microglia and pro-inflammatory cytokines like TNF-α and IL-1β. It also modulates the Nrf-2/JNK/GSK-3β signaling pathway, helps alleviate endoplasmic reticulum (ER) stress, and influences calcium homeostasis.

Q3: Does this compound cross the blood-brain barrier (BBB)? A: Yes, studies in humans and animal models confirm that this compound is lipophilic and effectively crosses the blood-brain barrier, accumulating at therapeutic concentrations in the central nervous system (CNS). Clinical trials have measured its presence in cerebrospinal fluid (CSF) following oral administration.

Q4: What are the main strategies being explored to enhance this compound's efficacy? A: Key strategies include:

  • Combination Therapy: Using this compound alongside other treatments, such as enzyme replacement therapy (ERT) in Gaucher disease, has shown neuroprotective benefits. Combining it with other neuroprotective agents is a suggested avenue for future trials.

  • Development of Derivatives: Creating prodrugs, such as amino acid esters of this compound, aims to improve water solubility and bioavailability.

  • Novel Drug Delivery Systems: Formulating this compound into nanoparticles or nanosuspensions can improve stability, provide sustained release, and potentially enhance CNS delivery.

Q5: Has this compound shown clinical efficacy in neurodegenerative diseases? A: Phase II clinical trials in patients with Parkinson's Disease Dementia (PDD) have shown that this compound is safe, well-tolerated, and successfully engages its target by increasing GCase activity in the CNS. However, these trials have not yet demonstrated a statistically significant improvement in cognitive or motor symptoms. Some promising signals were observed, particularly in patients with GBA1 gene mutations, suggesting further studies with larger cohorts or longer durations are needed.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem 1: I am not observing a significant increase in GCase activity after this compound treatment.

Possible CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment. Effective concentrations in cell models often range from 10 µM to 100 µM. An N370S cell model showed a 55% GCase activity increase with this compound.
Mutation-Dependent Efficacy The chaperone effect of this compound can be dependent on the specific GBA1 mutation being studied. Confirm the responsiveness of your specific cell model or consider testing on multiple patient-derived cell lines.
Incorrect Assay Conditions The GCase activity assay is highly pH-sensitive. Ensure your assay buffer is at the correct acidic pH (e.g., pH 5.4) to measure lysosomal GCase specifically and that the GCase inhibitor control (like CBE) is working.
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered lysosomal function, masking the effects of this compound.

Problem 2: My cell viability results (e.g., MTT assay) are highly variable or show a false protective effect.

Possible CauseRecommended Solution
Direct Interference with Assay Reagent This compound, as an antioxidant, can directly reduce redox-based reagents like MTT, leading to a false-positive signal for cell viability. Solution: Run a "cell-free" control containing only media, this compound (at the highest concentration used), and the MTT reagent. A color change indicates direct interference.
Assay Choice The chosen assay may not be suitable. Solution: Use an orthogonal assay that measures a different aspect of cell health. For example, switch from a metabolic assay (MTT) to one that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, which is less prone to redox interference.
Inconsistent Cell Seeding Uneven cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension before seeding and be precise with pipetting.
Edge Effects on Plate Cells in the outer wells of a 96-well plate can evaporate faster, leading to skewed results. Avoid using the outermost wells or ensure proper humidification during incubation.

Problem 3: I am unable to detect a clear reduction in α-synuclein levels via Western blot.

Possible CauseRecommended Solution
Insufficient Treatment Duration The clearance of protein aggregates is a slow process. Ensure a sufficient treatment duration (e.g., 72 hours or longer) for this compound to upregulate the lysosomal machinery and process the α-synuclein.
Poor Antibody Quality Use a validated, high-affinity antibody specific for α-synuclein. Run positive controls (e.g., recombinant α-synuclein protein) and negative controls to validate antibody performance.
Inefficient Protein Extraction Aggregated α-synuclein can be difficult to solubilize. Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors and consider sonication to ensure complete cell lysis and protein solubilization.
Low Protein Expression The cell model may not express sufficient levels of α-synuclein. Consider using a model that overexpresses α-synuclein or induces its aggregation to provide a larger window for detecting a reduction.

Quantitative Data Summaries

Table 1: Summary of Preclinical this compound Efficacy
Model SystemThis compound Dose/ConcentrationKey OutcomeCitation
HT-22 Hippocampal Cells (Aβ + α-Syn model)20 µMCell viability increased from 51% to ~72%
Patient-Derived Macrophages (GD & GBA-PD)Not specified~3.5-fold increase in GCase activity; ~2-fold reduction in substrate levels
N370S Mutant GCase Cell ModelNot specified55% increase in GCase activity
Dopamine-Depleted RatsNot specifiedRecovered GCase activity and striatal dopamine levels
Murine Model of Alzheimer's-like Pathology90 mg/kg/day for 14 daysSignificantly reduced neuroinflammation and oxidative stress
SH-SY5Y Cells (6-OHDA model)0.1 nMSignificantly attenuated apoptosis and ROS generation
Table 2: Summary of this compound Clinical Trial Observations in Parkinson's Disease Dementia (PDD)
Study PopulationThis compound DoseDurationPharmacodynamic OutcomeClinical OutcomeCitation
55 PDD PatientsHigh Dose: 1050 mg/day52 weeksIncreased β-GCase in CSF (12.45 nmol/h/mg vs 8.50 in placebo)No significant improvement in cognitive or motor scores
PDD PatientsHigh Dose: 1050 mg/day52 weeksPlasma this compound: ~7.5 µM; CSF this compound: ~0.73 µMSafe and well-tolerated; more gastrointestinal adverse events than placebo
PDD Patients (exploratory)1050 mg/day52 weeksStabilized levels of GFAP (brain damage marker) vs. increase in placeboPotential cognitive stabilization in patients with GBA1 gene variants

Experimental Protocols

Protocol 1: Fluorometric Glucocerebrosidase (GCase) Activity Assay

This protocol is adapted from established methods for measuring lysosomal GCase activity in cell lysates.

Materials:

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Inhibitor: Conduritol B epoxide (CBE)

  • Calibrator: 4-Methylumbelliferone (4-MU)

  • Buffers:

    • Citrate-Phosphate Buffer (pH 5.4)

    • Assay Buffer: Citrate-Phosphate Buffer containing sodium taurocholate, BSA, and EDTA.

    • Stop Buffer (e.g., 0.5 M Glycine-NaOH, pH 10.7)

  • Equipment: 96-well black, flat-bottom plates; plate reader with 350 nm excitation / 460 nm emission filters; 37°C incubator.

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates using a suitable lysis buffer on ice.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Dilute lysates to a final concentration of 10-20 µg of protein in Assay Buffer.

  • Assay Setup (in duplicate):

    • Sample Wells: Add 80 µL of diluted lysate to each well.

    • Inhibitor Control Wells: To a parallel set of wells, add lysate and CBE to a final concentration of 250 µM to measure non-GCase activity.

    • Blank Wells: Add 80 µL of Assay Buffer without lysate.

  • Enzymatic Reaction:

    • Prepare a fresh solution of 4-MUG substrate in the Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 4-MUG solution to all wells.

    • Cover the plate to protect from light and incubate at 37°C for 60 minutes.

  • Standard Curve Preparation:

    • During incubation, prepare a serial dilution of the 4-MU calibrator stock solution in Stop Buffer to create a standard curve (e.g., from 0 to 20 µM). Add 100 µL of each standard to empty wells.

  • Stopping the Reaction & Measurement:

    • After incubation, stop the reaction by adding 100 µL of Stop Buffer to all sample, control, and blank wells.

    • Measure the fluorescence intensity in a plate reader (Excitation: 350 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all readings.

    • Calculate the specific GCase activity by subtracting the fluorescence of the inhibitor (CBE) control wells from the corresponding sample wells.

    • Use the 4-MU standard curve to convert the fluorescence intensity of the samples into pmol of product formed.

    • Express GCase activity as pmol of 4-MU / mg of protein / hour.

Protocol 2: Western Blotting for α-synuclein Detection

This protocol provides a general workflow for detecting α-synuclein in cell lysates.

Materials:

  • Buffers:

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Laemmli Sample Buffer (4x) with 5% β-mercaptoethanol.

    • Running Buffer (e.g., MOPS or MES).

    • Transfer Buffer (e.g., Towbin buffer with 20% methanol).

    • Tris-Buffered Saline with Tween-20 (TBST).

  • Antibodies:

    • Primary Antibody: Mouse anti-α-synuclein (e.g., 1:1000 dilution).

    • Loading Control: Rabbit anti-β-actin (e.g., 1:5000 dilution).

    • Secondary Antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG.

  • Other: Precast Bis-Tris gels (e.g., 4-20%), nitrocellulose membrane (0.2 µm), ECL detection reagent.

Procedure:

  • Sample Preparation & Lysis:

    • Wash cultured cells with ice-cold PBS and lyse them by adding 150 µL of ice-cold Lysis Buffer.

    • Homogenize the samples and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (BCA assay).

  • Gel Electrophoresis:

    • Dilute samples to equal concentrations. Mix 15 µL of lysate with 5 µL of 4x Laemmli buffer.

    • Heat samples at 95°C for 5 minutes.

    • Load 4-20 µg of total protein per lane onto a precast polyacrylamide gel. Include a protein ladder.

    • Run the gel at 120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Soak the gel, nitrocellulose membrane, and filter papers in Transfer Buffer.

    • Assemble the transfer sandwich and transfer proteins to the membrane (e.g., 300 mA for 90 minutes or using a semi-dry system).

  • Immunodetection:

    • After transfer, rinse the membrane with TBST.

    • Block non-specific binding sites by incubating the membrane in a blocking solution (e.g., 5% non-fat milk or 2% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-α-synuclein and anti-β-actin) diluted in blocking solution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Visualization:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Visualize the protein bands using a chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc™).

  • Analysis:

    • Quantify band intensity using imaging software. Normalize the intensity of the α-synuclein band to the corresponding β-actin loading control band.

Visualizations

Ambroxol_Pathway This compound This compound GCase_ER Misfolded GCase in Endoplasmic Reticulum This compound->GCase_ER Acts as Pharmacological Chaperone GCase_Lysosome Functional GCase in Lysosome GCase_ER->GCase_Lysosome Promotes Correct Folding & Trafficking Lysosome Enhanced Lysosomal Function GCase_Lysosome->Lysosome Increases Enzymatic Activity Clearance Aggregate Clearance Lysosome->Clearance aSyn α-synuclein Aggregates aSyn->Clearance Degrades Neuroprotection Neuroprotection aSyn->Neuroprotection Reduces Toxicity Clearance->Neuroprotection

Caption: Core neuroprotective pathway of this compound.

Experimental_Workflow start Start: Seed Neuronal Cells in Culture Plates culture Culture Cells to Desired Confluency start->culture treatment Apply Treatments: 1. Vehicle Control 2. Neurotoxin (e.g., 6-OHDA) 3. Neurotoxin + this compound culture->treatment incubation Incubate for Specified Duration (e.g., 24-72h) treatment->incubation assays Perform Endpoint Assays incubation->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability gcase GCase Activity Assay assays->gcase western Western Blot (e.g., for α-synuclein) assays->western analysis Data Analysis & Interpretation viability->analysis gcase->analysis western->analysis

Caption: Workflow for in vitro neuroprotection screening.

Troubleshooting_Logic start Unexpected Result (e.g., No Effect) check_reagents Check Reagents start->check_reagents check_cells Check Cell Culture start->check_cells check_assay Check Assay Protocol start->check_assay reagent_fresh Is this compound stock freshly prepared? check_reagents->reagent_fresh reagent_ok Reagents OK reagent_fresh->reagent_ok Yes reagent_bad Prepare fresh stock reagent_fresh->reagent_bad No reagent_bad->check_reagents cells_health Are cells healthy & not over-confluent? check_cells->cells_health cells_ok Cells OK cells_health->cells_ok Yes cells_bad Restart culture with fresh stock/lower passage cells_health->cells_bad No cells_bad->check_cells assay_interference Potential for direct assay interference? check_assay->assay_interference assay_no_interference Assay OK assay_interference->assay_no_interference No assay_interference_yes Run cell-free control & use orthogonal assay assay_interference->assay_interference_yes Yes assay_interference_yes->check_assay

Caption: Logic flow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Analysis of Ambroxol and Other Mucolytic Agents on Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and respiratory conditions. Several mucolytic agents, traditionally used to clear mucus from the airways, have been investigated for their effects on this pathway. This guide provides a comparative analysis of the current experimental evidence on the modulation of autophagy by Ambroxol and other mucolytics such as N-acetylcysteine (NAC), Erdosteine, and Carbocisteine.

Comparative Overview of Mucolytic Agents on Autophagy

The influence of mucolytic agents on autophagy is varied and appears to be context-dependent, with this compound being the most extensively studied in this regard. While this compound is largely reported to be an inhibitor of autophagic flux, the effects of other mucolytics like N-acetylcysteine are more complex, with reports of both induction and inhibition. Evidence for Erdosteine and Carbocisteine's direct impact on autophagy is still emerging.

Data on Autophagy Modulation

The following table summarizes the quantitative findings from key studies on the effects of these agents on established autophagy markers, such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). An increase in LC3-II suggests an accumulation of autophagosomes, which can result from either increased autophagosome formation (autophagy induction) or decreased degradation (blockage of autophagic flux). The autophagic flux, a measure of the degradation of autophagosomes, is often assessed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BAF). An increase in p62, a protein that is itself degraded by autophagy, generally points towards autophagy inhibition.

DrugModel SystemKey Findings on Autophagy MarkersReported Effect on AutophagyReference
This compound Primary cortical neurons- Increased basal LC3B-II levels. - No further increase in LC3B-II with Bafilomycin A1 treatment. - Tendency for increased p62 levels.Inhibition of autophagic flux [Magalhães et al., 2018]
Lung carcinoma cells- Promoted accumulation of autophagosomes. - Blocked late-stage autophagic flux.Inhibition of autophagic flux [Li et al., 2017]
N-acetylcysteine (NAC) Diabetic rat hearts (Ischemia/Reperfusion)- Attenuated increases in the LC3-II/I ratio and p62 levels.Inhibition of excessive autophagy [Zhu et al., 2018]
RAW264.7 cells (Mycolic acid-induced stress)- Suppressed the expression of LC3 and beclin-1.Inhibition of autophagy [Wang et al., 2021]
Pichia pastoris- Promoted autophagy, especially at later time points.Induction of autophagy [Wang et al., 2022]
Erdosteine Rat model of Rhinitis Medicamentosa (Hippocampus)- Restored the mRNA expression of autophagy genes (Atg5, Atg10, BECN1, ULK1).Restoration of autophagy gene expression [Dokuyucu et al., 2015]
Carbocisteine In vitro model of Parkinson's Disease- RNAseq analysis suggested a recovery of the autophagy pathway.Potential recovery of the autophagy pathway [D'Amico et al., 2021]

Signaling Pathways and Mechanisms of Action

The mechanisms through which these mucolytic agents modulate autophagy are diverse. This compound's effects are closely linked to its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase) and its broader impact on lysosomal function. In contrast, NAC's influence is often attributed to its antioxidant properties and its role in modulating key metabolic signaling pathways.

This compound: TFEB Activation and Lysosomal Calcium Release

This compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[1][2]. By promoting the translocation of TFEB to the nucleus, this compound can increase the expression of genes involved in lysosomal function. Furthermore, this compound has been reported to trigger the release of calcium from acidic stores like lysosomes[3][4]. This release of lysosomal calcium can, in turn, activate downstream signaling pathways that influence autophagy. However, studies also indicate that this compound blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy[2].

Ambroxol_Pathway This compound This compound Lysosome Lysosome (Acidic Ca2+ Store) This compound->Lysosome Accumulates in lysosomes Autophagic_flux Autophagic Flux (Blocked) This compound->Autophagic_flux Leads to Ca_release Lysosomal Ca2+ Release Lysosome->Ca_release TFEB_cyto TFEB (Cytoplasm) Ca_release->TFEB_cyto Activates Calcineurin (not shown) TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Translocation Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_genes Upregulates Autophagosome Autophagosome Autophagosome->Lysosome Fusion

Figure 1: Proposed signaling pathway for this compound's effect on autophagy.

N-acetylcysteine (NAC): Modulation of the AMPK/mTOR Pathway

N-acetylcysteine's effects on autophagy are often linked to the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cellular metabolism and autophagy. In conditions of cellular stress, AMPK is activated and can induce autophagy either by inhibiting mTOR or by directly phosphorylating key autophagy-initiating proteins. Conversely, mTOR activation suppresses autophagy. NAC has been shown to inhibit autophagy in some models by activating mTOR and inhibiting AMPK. This highlights the complex, context-dependent nature of NAC's influence on this pathway.

NAC_Pathway cluster_regulation Autophagy Regulation NAC N-acetylcysteine (NAC) AMPK AMPK NAC->AMPK Inhibits (in some models) mTOR mTOR NAC->mTOR Activates (in some models) AMPK->mTOR Inhibits Autophagy_initiation Autophagy Initiation AMPK->Autophagy_initiation Induces mTOR->Autophagy_initiation Inhibits

Figure 2: NAC's modulation of the AMPK/mTOR autophagy signaling pathway.

Experimental Protocols

Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature for evaluating the impact of mucolytic agents on autophagy.

Western Blotting for LC3 and p62

This protocol is a standard method for quantifying the protein levels of autophagy markers.

  • Cell Lysis:

    • Treat cells with the mucolytic agent at the desired concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel (12-15% for LC3, 10% for p62).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (typically 1:1000) and p62 (typically 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize protein levels.

Autophagic Flux Assay with Bafilomycin A1

This assay is crucial for distinguishing between autophagy induction and the inhibition of lysosomal degradation.

  • Experimental Setup:

    • Plate cells and allow them to adhere.

    • Prepare four experimental groups:

      • Vehicle control

      • Mucolytic agent alone

      • Bafilomycin A1 (BAF, typically 100 nM) alone for the last 2-4 hours of the experiment

      • Mucolytic agent, with BAF added for the last 2-4 hours.

  • Treatment and Lysis:

    • Treat cells with the mucolytic agent for the desired duration.

    • In groups 3 and 4, add BAF to the culture medium for the final 2-4 hours of incubation.

    • Harvest the cells and perform Western blotting for LC3B as described above.

  • Data Analysis:

    • Quantify the LC3-II band intensity for all conditions.

    • Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of BAF. An increase in LC3-II upon BAF treatment indicates an active autophagic flux. If a drug increases basal LC3-II levels but this level does not further increase with BAF, it suggests a blockage in the autophagic flux.

Autophagic_Flux_Workflow start Cell Culture treatment Treatment Groups: 1. Control 2. Drug 3. Bafilomycin A1 (BAF) 4. Drug + BAF start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for LC3-II lysis->western analysis Quantify LC3-II levels and compare (Drug + BAF) vs. Drug western->analysis

Figure 3: Experimental workflow for the autophagic flux assay.

Conclusion

The available evidence indicates that mucolytic agents can have significant, though varied, effects on the autophagy pathway. This compound stands out as a potent modulator of lysosomal function and an inhibitor of autophagic flux, with a well-defined mechanism involving TFEB activation. The effects of N-acetylcysteine are more pleiotropic, likely due to its broad antioxidant activity influencing multiple signaling pathways, including the central AMPK/mTOR axis. For Erdosteine and Carbocisteine, the data on autophagy modulation are still preliminary, and further research is required to elucidate their specific roles and mechanisms. This comparative guide highlights the need for careful consideration of the specific mucolytic agent and the experimental context when investigating their impact on autophagy. For drug development professionals, these findings open avenues for repositioning these established drugs for new therapeutic applications in diseases characterized by dysfunctional autophagy.

References

Ambroxol in the Spotlight: A Comparative Analysis Against Other Anti-inflammatory Agents in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the experimental evidence supporting Ambroxol's potential as a potent anti-inflammatory agent in the context of neuroinflammation, this guide offers a comparative analysis against established drugs, Ibuprofen and Dexamethasone. This document is intended for researchers, scientists, and drug development professionals.

This guide synthesizes findings from multiple preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective comparison of this compound's performance.

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is a key target for therapeutic intervention. This compound, a well-known mucolytic agent, has emerged as a promising candidate due to its demonstrated anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of this compound's efficacy in mitigating neuroinflammation in established animal models, juxtaposed with the performance of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The evidence presented suggests that this compound effectively reduces pro-inflammatory cytokine levels and modulates key inflammatory signaling pathways, positioning it as a molecule of significant interest for further investigation in the field of neurotherapeutics.

Comparative Efficacy in Neuroinflammation Models

To provide a clear comparison, the following tables summarize the quantitative effects of this compound, Ibuprofen, and Dexamethasone on key inflammatory markers in widely used mouse models of neuroinflammation. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis relies on data from separate studies utilizing similar models and analytical techniques.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The LPS model is a cornerstone for studying the mechanisms of neuroinflammation. Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines.

Treatment GroupKey Inflammatory MarkerFold Change vs. LPS ControlAnimal ModelSource
This compound TNF-α (protein)↓ (Significant reduction)Mice[1][2]
IL-1β (protein)↓ (Significant reduction)Mice[1][2]
Dexamethasone TNF-α (gene expression)↓ (Dose-dependent reduction)Mice[3]
IL-1β (gene expression)↓ (Dose-dependent reduction)Mice
IL-6 (protein)↓ (Significant reduction)Mice
IL-1β (protein)No significant effectMice
Ibuprofen IL-6, IL-1β, TNF-α (mRNA)No significant changeMice
Behavioral changesReversed LPS-induced changesMice

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in neuroinflammation.

This compound's Impact on the TLR4/NF-κB Signaling Pathway

Lipopolysaccharide (LPS) primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB, a master regulator of inflammation. This compound has been shown to interfere with this pathway, reducing the downstream expression of pro-inflammatory genes.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->TLR4 Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Caption: this compound inhibits the TLR4/NF-κB pathway.

Modulation of the JNK Signaling Pathway by this compound

The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress-induced inflammation and apoptosis. Studies have demonstrated that this compound can attenuate the activation of JNK in models of neuroinflammation, contributing to its neuroprotective effects.

JNK_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Phosphorylation Inflammation Pro-inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->JNK Inhibition

Caption: this compound inhibits the JNK signaling pathway.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for the key neuroinflammation models cited in this guide.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to induce a systemic inflammatory response that leads to neuroinflammation.

LPS_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Random Grouping (Control, LPS, LPS + Treatment) Animal_Acclimation->Grouping Treatment Pre-treatment (this compound, Dexamethasone, Ibuprofen, or Vehicle) Grouping->Treatment LPS_Injection LPS Injection (i.p., e.g., 250 µg/kg) Treatment->LPS_Injection Time_Course Time Point for Analysis (e.g., 24 hours post-LPS) LPS_Injection->Time_Course Analysis Tissue Collection & Analysis (Brain - Cytokines, Western Blot, IHC) Time_Course->Analysis

Caption: Workflow for LPS-induced neuroinflammation.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Acclimation: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Mice are randomly assigned to experimental groups: (1) Control (vehicle), (2) LPS, (3) LPS + this compound, (4) LPS + Dexamethasone, (5) LPS + Ibuprofen.

  • Drug Administration: this compound (e.g., 30 mg/kg), Dexamethasone (e.g., 1 mg/kg), or Ibuprofen (e.g., 50 mg/kg) are administered intraperitoneally (i.p.) or orally, typically 30-60 minutes before LPS injection. The control group receives the corresponding vehicle.

  • LPS Administration: Lipopolysaccharide from E. coli is dissolved in sterile saline and administered via i.p. injection at a dose of 250 µg/kg.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, mice are euthanized, and brain tissue is collected.

  • Analysis: Brain homogenates are used for quantifying cytokine levels (e.g., TNF-α, IL-1β) using ELISA or for protein expression analysis of inflammatory markers via Western blotting. Immunohistochemistry can be performed on brain sections to assess microglial activation.

Scopolamine-Induced Cognitive Impairment and Neuroinflammation Model

Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits and neuroinflammation, mimicking aspects of Alzheimer's disease.

Detailed Protocol:

  • Animals and Acclimation: Similar to the LPS model, male mice are acclimated for at least one week.

  • Grouping: Animals are randomly divided into experimental groups.

  • Drug Administration: this compound or other test compounds are administered for a specified period (e.g., 14 days) before and/or during scopolamine treatment.

  • Scopolamine Administration: Scopolamine is administered i.p. at a dose of 1-2 mg/kg to induce cognitive impairment and neuroinflammation.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Tissue Analysis: Following behavioral testing, brain tissue is collected for analysis of inflammatory markers and neuronal damage.

Collagenase-Induced Intracerebral Hemorrhage (ICH) Model

This model simulates a hemorrhagic stroke by inducing bleeding within the brain parenchyma.

Detailed Protocol:

  • Animals and Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a small burr hole is drilled in the skull over the target brain region (e.g., striatum).

  • Collagenase Injection: A solution of bacterial collagenase is slowly infused into the brain parenchyma using a microsyringe. This digests the blood vessel walls, causing a localized hemorrhage.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover.

  • Drug Administration: this compound or other therapeutic agents can be administered before or after the induction of ICH.

  • Assessment: Neurological deficits are scored at various time points. Brain tissue is collected for histological analysis of hematoma volume, edema, and inflammatory cell infiltration.

Conclusion

The compiled evidence from various preclinical models of neuroinflammation indicates that this compound holds significant promise as a therapeutic agent. Its ability to attenuate pro-inflammatory cytokine production and modulate key inflammatory signaling pathways, such as TLR4/NF-κB and JNK, underscores its potential to mitigate the detrimental effects of neuroinflammation. While direct comparative data with other anti-inflammatory agents like Ibuprofen and Dexamethasone is still emerging, the existing findings suggest that this compound's efficacy is comparable and, in some aspects, may offer a more targeted approach with a potentially favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound in the context of neuroinflammatory and neurodegenerative diseases.

References

Confirming the in vivo efficacy of Ambroxol in a transgenic mouse model of Parkinson's

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Ambroxol's performance against alternative therapies in transgenic mouse models of Parkinson's disease, supported by experimental data and detailed protocols.

This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the in vivo efficacy of this compound, a potential disease-modifying therapy for Parkinson's disease. By objectively comparing its performance with other emerging therapeutic strategies and providing detailed experimental methodologies, this document aims to facilitate informed decisions in preclinical research.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the brain.[1] Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for PD.[2] Reduced GCase activity is believed to contribute to the accumulation of α-synuclein, suggesting that enhancing GCase activity could be a viable therapeutic approach.[3] this compound, a small molecule chaperone, has been shown to increase GCase activity and is being investigated for its potential to modify the course of PD.[2][4]

Comparative Efficacy of this compound and Alternatives

This compound has demonstrated promising results in various transgenic mouse models of Parkinson's disease. Its primary mechanism of action involves enhancing the activity of GCase, which in turn helps to reduce the pathological burden of α-synuclein. For a comprehensive evaluation, its efficacy is compared here with other GCase activators and LRRK2 inhibitors, which represent alternative therapeutic strategies targeting different aspects of Parkinson's disease pathology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its alternatives.

Table 1: In Vivo Efficacy of this compound in Transgenic Parkinson's Disease Mouse Models

Transgenic ModelTreatment DetailsGCase Activity Changeα-Synuclein Pathology ChangeMotor Function OutcomeReference
GBA1 L444P Mutation 4mM this compound for 12 daysIncreased in brainstem, midbrain, cortex, and striatumNot ReportedNot Reported
Human α-Synuclein Overexpression 4mM this compound for 12 daysIncreased in brainstem, midbrain, and cortexDecreased total and phosphorylated α-synuclein in the brainstemNot Reported
6-OHDA Rat Model This compound (dose not specified)Restored GCase activityReduced α-synuclein pathologyImproved motor performance in behavioral tests

Table 2: Comparative Efficacy of Alternative Therapies in Parkinson's Disease Mouse Models

Therapeutic AgentMechanism of ActionTransgenic ModelKey Efficacy FindingsReference
GT-02287 GCase ActivatorGBA1-PD Mouse ModelIncreased cell survival, improved lysosomal function, and rescued motor function.
LRRK2 Inhibitors (e.g., DNL201) LRRK2 Kinase InhibitionLRRK2 Mutant Knock-in MiceReduced phosphorylated LRRK2 and Rab10, indicating target engagement.
LRRK2 Inhibitors LRRK2 Kinase InhibitionRat models of PDReduced α-synuclein aggregation and dopaminergic neuron loss.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are crucial for a clear understanding of the research.

Proposed Mechanism of this compound in Parkinson's Disease cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention GBA1 Mutation GBA1 Mutation Reduced GCase Activity Reduced GCase Activity GBA1 Mutation->Reduced GCase Activity Leads to Lysosomal Dysfunction Lysosomal Dysfunction Reduced GCase Activity->Lysosomal Dysfunction Causes α-Synuclein Accumulation α-Synuclein Accumulation Lysosomal Dysfunction->α-Synuclein Accumulation Promotes Neuronal Cell Death Neuronal Cell Death α-Synuclein Accumulation->Neuronal Cell Death Induces This compound This compound This compound->Reduced GCase Activity Acts as chaperone Increased GCase Activity Increased GCase Activity This compound->Increased GCase Activity Enhances Improved Lysosomal Function Improved Lysosomal Function Increased GCase Activity->Improved Lysosomal Function Restores Reduced α-Synuclein Reduced α-Synuclein Improved Lysosomal Function->Reduced α-Synuclein Decreases Neuroprotection Neuroprotection Reduced α-Synuclein->Neuroprotection Promotes

Caption: Proposed mechanism of this compound in Parkinson's Disease.

Experimental Workflow for In Vivo Efficacy Testing cluster_1 Post-Mortem Analysis Transgenic PD Mouse Model Transgenic PD Mouse Model Treatment Administration (this compound vs. Vehicle/Alternative) Treatment Administration (this compound vs. Vehicle/Alternative) Transgenic PD Mouse Model->Treatment Administration (this compound vs. Vehicle/Alternative) Behavioral Testing Behavioral Testing Treatment Administration (this compound vs. Vehicle/Alternative)->Behavioral Testing Rotarod Test Rotarod Test Behavioral Testing->Rotarod Test Open Field Test Open Field Test Behavioral Testing->Open Field Test Tissue Collection and Processing Tissue Collection and Processing Behavioral Testing->Tissue Collection and Processing Data Analysis and Interpretation Data Analysis and Interpretation Behavioral Testing->Data Analysis and Interpretation Biochemical Analysis Biochemical Analysis Tissue Collection and Processing->Biochemical Analysis GCase Activity Assay GCase Activity Assay Biochemical Analysis->GCase Activity Assay α-Synuclein Western Blot α-Synuclein Western Blot Biochemical Analysis->α-Synuclein Western Blot Biochemical Analysis->Data Analysis and Interpretation

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments cited in the evaluation of this compound and its alternatives.

GCase Activity Assay in Mouse Brain Tissue

This protocol describes the measurement of GCase activity in brain homogenates using a fluorogenic substrate.

Materials and Reagents:

  • Mouse brain tissue

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, 10% Triton X-100)

  • GCase enzyme buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, with 0.25% sodium taurocholate and 0.1% Triton X-100)

  • 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate

  • CBE (conduritol-B-epoxide) inhibitor

  • BCA Protein Assay Kit

  • Fluorometer

Procedure:

  • Homogenize fresh or frozen mouse brain tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA protein assay.

  • For each sample, prepare triplicate reactions in a 96-well plate.

  • To each well, add a standardized amount of protein lysate diluted in GCase enzyme buffer.

  • To measure GCase-specific activity, include wells with the GCase inhibitor CBE.

  • Initiate the enzymatic reaction by adding the 4-MUG substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., glycine-carbonate buffer, pH 10.5).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited samples from the total fluorescence and normalize to the protein concentration.

α-Synuclein Western Blot for Brain Tissue

This protocol outlines the detection and quantification of total and phosphorylated α-synuclein in brain tissue lysates.

Materials and Reagents:

  • Mouse brain tissue

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-α-synuclein (total) and anti-phospho-S129-α-synuclein

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Homogenize brain tissue in ice-cold lysis buffer.

  • Centrifuge to pellet debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-α-synuclein) overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using densitometry software and normalize to the loading control.

Rotarod Test for Motor Coordination

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodent models of Parkinson's disease.

Apparatus:

  • Automated rotarod apparatus with a rotating rod and individual lanes for each mouse.

Procedure:

  • Habituation/Training:

    • For 2-3 consecutive days before testing, train the mice on the rotarod.

    • Place each mouse on the stationary rod.

    • Begin rotation at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).

    • If a mouse falls, place it back on the rod. Repeat for a set number of trials per day with inter-trial intervals (e.g., 15-30 minutes).

  • Testing:

    • On the test day, place the mice individually on the rod.

    • Start the rod rotation with an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall for each mouse. The trial ends when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).

    • Perform multiple trials (e.g., 3 trials) with adequate rest periods in between.

    • The average latency to fall across the trials is used as the measure of motor coordination.

  • Data Analysis:

    • Compare the average latency to fall between the different treatment groups (e.g., this compound-treated vs. vehicle-treated).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

References

Ambroxol's Dual Impact: A Comparative Analysis of its Chaperone Effect on Wild-Type vs. Mutant GCase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic chaperones is paramount. Ambroxol, a repurposed mucolytic agent, has emerged as a promising pharmacological chaperone for Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene leading to deficient glucocerebrosidase (GCase) activity. This guide provides a comprehensive comparative analysis of this compound's effects on both wild-type and mutant GCase, supported by experimental data and detailed protocols.

This compound's primary mechanism of action is to bind to and stabilize the GCase enzyme within the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, where it can perform its function of degrading glucosylceramide. This chaperone effect has been observed for both the normal, wild-type GCase and various mutant forms of the enzyme associated with Gaucher disease. However, the magnitude of this effect and its therapeutic implications differ significantly between the two.

Quantitative Analysis: this compound's Effect on GCase Activity and Protein Levels

The efficacy of this compound as a pharmacological chaperone is most evident in its ability to increase the residual activity of mutant GCase enzymes. Numerous studies have quantified this effect across various cell types and GCase mutations.

Cell Type/ModelGCase StatusThis compound Concentration/DoseFold Increase in GCase Activity (vs. Untreated)Fold Increase in GCase Protein Level (vs. Untreated)Reference
Gaucher Disease Patient Fibroblasts (N370S/N370S)Mutant (N370S)Increasing concentrations1.15 - 1.5Not specified[1]
Gaucher Disease Patient Fibroblasts (R131C/R131C)Mutant (R131C)Increasing concentrations~1.2Increased lysosomal fraction[1]
Gaucher Disease Patient MacrophagesMutantNot specified3.3Increased[2][3]
GBA-Parkinson's Disease Patient MacrophagesMutantNot specified3.5Not specified[2]
Human Cholinergic Neurons (N370S/WT)Mutant (N370S)Not specified1.551.5
Wild-Type Mouse BrainWild-Type4mM in drinking water~1.1 - 1.2 (region-dependent)Not specified
L444P/+ Mouse BrainMutant (L444P)4mM in drinking waterSignificant increase in total and lysosomal fractionsNot specified
Control Human FibroblastsWild-Type60 µM1.88Increased
N370S/wt Human FibroblastsMutant (N370S)60 µM2.06Increased
L444P/wt Human FibroblastsMutant (L444P)60 µM1.99Increased
Control Human FibroblastsWild-TypeNot specifiedSignificant increase1.3
Gaucher Disease FibroblastsMutantNot specifiedSignificant increase2.0
Parkinson's Disease with GBA mutations FibroblastsMutantNot specifiedSignificant increase1.5

Experimental Protocols

Fluorogenic GCase Activity Assay

This assay measures the enzymatic activity of GCase by quantifying the cleavage of a fluorogenic substrate.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., 30 mM Citrate Phosphate buffer pH 5.5, 0.65% Sodium Taurocholate, 0.65% Triton-X 100)

  • Assay buffer (e.g., 30 mM Citrate Phosphate buffer pH 4.4, 0.6% Sodium Taurocholate)

  • Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop solution (e.g., 0.1 M glycine, 0.1 M NaOH, pH 10)

  • 96-well plate

  • Fluorometer

Procedure:

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add a specific amount of protein from the cell lysate (e.g., 40 µg) to the assay buffer.

  • Substrate Addition: Add the 4-MUG substrate to a final concentration of 1.5 mM.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of 340-365 nm and an emission wavelength of 448-460 nm.

  • Data Analysis: Calculate GCase activity based on a standard curve generated with known concentrations of 4-MU.

Immunofluorescence for GCase Localization

This technique visualizes the subcellular localization of GCase, particularly its trafficking to the lysosome.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., PBS with bovine serum albumin)

  • Primary antibody against GCase

  • Secondary antibody conjugated to a fluorophore

  • Lysosomal marker (e.g., antibody against LAMP1 or LysoTracker dye)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as required.

  • Fixation: Fix the cells with PFA.

  • Permeabilization: Permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate with the primary antibody against GCase.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

  • Lysosomal Staining: If using an antibody, co-stain with a primary antibody against a lysosomal marker like LAMP1, followed by a secondary antibody with a different fluorophore. If using a dye, incubate with LysoTracker before fixation.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the GCase signal with the lysosomal marker indicates successful trafficking.

Signaling Pathways and Mechanisms of Action

This compound's influence extends beyond simple chaperone activity. It has been shown to activate the Coordinated Lysosomal Expression and Regulation (CLEAR) network , a set of genes involved in lysosomal biogenesis and function. This activation is mediated by the transcription factor EB (TFEB). Upon activation, TFEB translocates to the nucleus and promotes the expression of CLEAR network genes, including GBA1 itself, leading to increased GCase synthesis.

Furthermore, in the context of ischemic stroke models, this compound has been shown to promote the differentiation of neural stem cells into neurons through the activation of the Wnt/β-catenin signaling pathway , a process that also involves increased GCase expression.

GCASE_Chaperone_Action cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Unfolded_GCase Misfolded Mutant GCase Complex This compound-GCase Complex Unfolded_GCase->Complex ERAD ER-Associated Degradation Unfolded_GCase->ERAD Default Pathway Ambroxol_ER This compound Ambroxol_ER->Complex Binds & Stabilizes Folded_GCase Correctly Folded GCase Complex->Folded_GCase Facilitates Folding Folded_GCase_Lysosome Active GCase Folded_GCase->Folded_GCase_Lysosome Trafficking Ambroxol_Lysosome This compound Folded_GCase_Lysosome->Ambroxol_Lysosome Dissociates Degradation Substrate Degradation Folded_GCase_Lysosome->Degradation Catalyzes Substrate Glucosylceramide Substrate->Degradation

Figure 1: Chaperone action of this compound on mutant GCase.

Ambroxol_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Lysosome_synthesis Lysosome Biogenesis & Function This compound This compound TFEB_inactive Inactive TFEB This compound->TFEB_inactive Activates TFEB_active Active TFEB TFEB_inactive->TFEB_active Translocation CLEAR_genes CLEAR Network Genes (including GBA1) TFEB_active->CLEAR_genes Promotes Transcription mRNA mRNA synthesis CLEAR_genes->mRNA GCase_synthesis Increased GCase Synthesis & Activity mRNA->GCase_synthesis Lysosomal_function Enhanced Lysosomal Function GCase_synthesis->Lysosomal_function

Figure 2: this compound-mediated activation of the TFEB/CLEAR pathway.

Conclusion

This compound demonstrates a significant chaperone effect on both wild-type and, more critically, mutant GCase. While it modestly enhances the activity of the wild-type enzyme, its true therapeutic potential lies in its ability to rescue misfolded mutant GCase, leading to clinically relevant increases in enzymatic activity in patient-derived cells. The activation of the TFEB-CLEAR signaling pathway further augments GCase levels, suggesting a multi-faceted mechanism of action. This comparative analysis underscores the importance of this compound as a promising therapeutic strategy for Gaucher disease and potentially other synucleinopathies linked to GCase dysfunction, warranting further investigation and clinical development.

References

Comparative Guide to Replicating Ambroxol's Impact on Alpha-Synuclein Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key findings and methodologies related to the effects of Ambroxol on alpha-synuclein clearance, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a widely used mucolytic agent, has been identified as a promising candidate for repurposing as a disease-modifying therapy for Parkinson's disease (PD) and other synucleinopathies.[1][2] Its primary proposed mechanism involves acting as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[3][4] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for PD.[5] Reduced GCase activity is linked to the accumulation of alpha-synuclein (α-syn), a key pathological hallmark of the disease. This compound has been shown to increase GCase activity, thereby enhancing the clearance of pathological α-syn aggregates. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Data Presentation: this compound's Efficacy on GCase and α-Synuclein

The following table summarizes key in vitro and in vivo findings on the impact of this compound treatment.

Model SystemThis compound Concentration/DoseKey FindingOutcomeReference
N370S Mutant GCase Cell ModelNot SpecifiedIncreased GCase Activity55% increase
Human α-synuclein overexpressing mice (SNCA/SNCA)4mM in drinking waterIncreased GCase ActivitySignificant increase in brainstem, midbrain, and cortex
Human α-synuclein overexpressing mice (SNCA/SNCA)4mM in drinking waterReduced α-synuclein Levels~20% reduction in brainstem, midbrain, and cortex
HT-22 Hippocampal Neuronal Cells (Aβ and α-syn co-treated)20 µMIncreased Cell ViabilityFrom 51% to ~72%
HT-22 Hippocampal Neuronal Cells (Aβ and α-syn co-treated)20 µMRestored GCase ActivityPartial restoration
Primary Cortical Neurons10 µM and 30 µMIncreased Total α-synucleinSignificant increase
Primary Cortical Neurons10 µM and 30 µMIncreased Extracellular α-synucleinSignificant increase in release
Primary Cortical Neurons10 µM and 30 µMDecreased Phosphorylated (S129) α-synucleinSignificant decrease
Parkinson's Disease Patients (Phase 2 Trial)1.26 g/day Brain Penetration & Target EngagementThis compound detected in CSF; evidence of GCase interaction

Experimental Protocols

Replicating the findings on this compound requires robust experimental methodologies. Below are detailed protocols for key assays.

1. GCase Activity Assay (in vitro / cell-based)

This protocol is designed to measure the enzymatic activity of GCase in cell lysates.

  • Cell Culture and Lysis:

    • Culture neuronal cells (e.g., SH-SY5Y, HT-22, or primary neurons) to 80-90% confluency.

    • Treat cells with desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

    • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine total protein concentration using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • Dilute cell lysates to a standardized protein concentration.

    • Add the lysate to a reaction mixture containing the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in a citrate/phosphate buffer.

    • To distinguish GCase activity from other β-glucosidases, include a specific GCase inhibitor, such as Conduritol B Epoxide (CBE), in parallel control wells.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Data Quantification:

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).

    • Calculate GCase activity by subtracting the fluorescence values of the CBE-inhibited wells from the total β-glucosidase activity.

    • Normalize the activity to the total protein concentration and express as pmol/hr/mg protein.

2. Alpha-Synuclein Quantification (Western Blot)

This protocol measures changes in total and phosphorylated α-synuclein levels.

  • Protein Extraction and Quantification:

    • Following this compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate briefly to ensure complete lysis and shear DNA.

    • Centrifuge to pellet debris and collect the supernatant.

    • Measure protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against total α-synuclein (e.g., Syn-1) and phosphorylated S129 α-synuclein. A loading control antibody (e.g., β-actin or GAPDH) must be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Express data as a percentage or fold change relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow for its evaluation.

Ambroxol_Mechanism cluster_cell Neuron cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome Misfolded_GCase Misfolded GCase Correctly_Folded_GCase Correctly Folded GCase Misfolded_GCase->Correctly_Folded_GCase Promotes Folding Ambroxol_ER This compound Ambroxol_ER->Misfolded_GCase Chaperones Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Trafficking aSyn_Aggregates α-synuclein Aggregates Functional_GCase->aSyn_Aggregates Enhances Degradation Cleared_aSyn Cleared α-synuclein (Degradation Products) aSyn_Aggregates->Cleared_aSyn Ambroxol_Ext This compound (Extracellular) Ambroxol_Ext->Ambroxol_ER Crosses Cell Membrane

Caption: Proposed mechanism of this compound in enhancing alpha-synuclein clearance.

Experimental_Workflow cluster_assays Downstream Assays start Start | Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment This compound vs. Vehicle Control (24-72 hours) start->treatment harvest Cell Harvest & Lysis treatment->harvest gcase_assay GCase Activity Assay (Fluorogenic Substrate) harvest->gcase_assay western_blot Western Blot (Total & Phospho α-syn) harvest->western_blot viability_assay Cell Viability Assay (e.g., MTT, LDH) harvest->viability_assay analysis Data Analysis Normalize to Control Quantify Changes gcase_assay->analysis western_blot->analysis viability_assay->analysis end Conclusion | Determine this compound Efficacy analysis->end

References

Head-to-head comparison of Ambroxol and other potential Parkinson's disease therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development for Parkinson's disease (PD) is undergoing a significant transformation, moving beyond purely symptomatic treatments to disease-modifying strategies. This guide provides a head-to-head comparison of Ambroxol, a repurposed mucolytic agent, with two other leading-edge investigational therapies: Prasinezumab, a monoclonal antibody targeting alpha-synuclein, and LRRK2 inhibitors. The comparison is based on available clinical trial data, mechanisms of action, and relevant experimental protocols to inform ongoing research and development efforts.

Mechanism of Action and Signaling Pathways

A fundamental differentiator between these emerging therapies lies in their distinct molecular targets and mechanisms of action.

This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, leading to GCase misfolding, reduced lysosomal activity, and subsequent accumulation of alpha-synuclein. This compound is believed to stabilize the GCase protein, facilitating its proper trafficking to the lysosome and enhancing its enzymatic activity. This, in turn, is thought to improve lysosomal function and the clearance of aggregated alpha-synuclein.[1]

cluster_this compound This compound Signaling Pathway This compound This compound GCase Misfolded GCase (in Endoplasmic Reticulum) This compound->GCase Binds and stabilizes Corrected_GCase Correctly Folded GCase GCase->Corrected_GCase Promotes proper folding Lysosome Lysosome Corrected_GCase->Lysosome Trafficking to lysosome AlphaSyn α-synuclein aggregates Corrected_GCase->AlphaSyn Increases degradation of Lysosome->AlphaSyn Degrades Clearance Enhanced Clearance AlphaSyn->Clearance

This compound's chaperone activity on GCase.

Prasinezumab is a humanized monoclonal antibody that targets aggregated forms of alpha-synuclein in the extracellular space. The underlying hypothesis is that the cell-to-cell transmission of pathological alpha-synuclein contributes to the progression of Parkinson's disease. By binding to these extracellular aggregates, Prasinezumab is designed to prevent their uptake by healthy neurons and promote their clearance by microglia, thereby slowing the spread of pathology.

cluster_Prasinezumab Prasinezumab Signaling Pathway Neuron1 Pathological Neuron AlphaSyn_agg Extracellular α-synuclein aggregates Neuron1->AlphaSyn_agg Releases Neuron2 Healthy Neuron AlphaSyn_agg->Neuron2 Uptake and propagation of pathology Microglia Microglia AlphaSyn_agg->Microglia Opsonization and phagocytosis Prasinezumab Prasinezumab Prasinezumab->AlphaSyn_agg Binds to Clearance Clearance of aggregates Microglia->Clearance cluster_LRRK2 LRRK2 Inhibitor Signaling Pathway LRRK2_mut Mutant LRRK2 (Hyperactive) LRRK2_norm LRRK2 (Normal Activity) LRRK2_mut->LRRK2_norm Lysosomal_dys Lysosomal Dysfunction LRRK2_mut->Lysosomal_dys LRRK2_inhibitor LRRK2 Inhibitor LRRK2_inhibitor->LRRK2_mut Inhibits kinase activity Lysosomal_func Restored Lysosomal Function LRRK2_norm->Lysosomal_func Neurodegeneration Neurodegeneration Lysosomal_dys->Neurodegeneration cluster_GCase_Assay Experimental Workflow: GCase Activity Assay start Start: Cell Culture (e.g., patient-derived fibroblasts) lysis Cell Lysis (e.g., with Triton X-100 based buffer) start->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant reaction_setup Reaction Setup in 96-well plate: - Cell lysate - 4-MUG substrate - Citrate/phosphate buffer (pH 5.4) protein_quant->reaction_setup incubation Incubation (37°C for 1-2 hours) reaction_setup->incubation stop_reaction Stop Reaction (add high pH buffer, e.g., glycine-NaOH) incubation->stop_reaction readout Fluorescence Reading (Excitation: 365nm, Emission: 445nm) stop_reaction->readout analysis Data Analysis: Calculate GCase activity relative to protein concentration readout->analysis end End analysis->end cluster_AlphaSyn_Assay Experimental Workflow: Alpha-Synuclein Aggregation Assay start Start: Prepare Reagents - Recombinant α-synuclein monomer - Thioflavin T (ThT) - Assay buffer reaction_setup Reaction Setup in 96-well plate: - α-synuclein - ThT - Test compound (e.g., this compound) - Control (vehicle) start->reaction_setup incubation_shaking Incubation with Shaking (e.g., 37°C with orbital shaking) reaction_setup->incubation_shaking readout Kinetic Fluorescence Reading (Excitation: ~440nm, Emission: ~485nm) Read at regular intervals incubation_shaking->readout analysis Data Analysis: Plot fluorescence intensity vs. time to generate aggregation curves. Determine lag time and maximal fluorescence. readout->analysis end End analysis->end

References

Validating the safety and tolerability of long-term Ambroxol administration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term safety and tolerability profile of a compound is paramount. This guide provides a comprehensive comparison of long-term Ambroxol administration with its primary alternatives, N-acetylcysteine (NAC) and Carbocisteine, focusing on their use as mucolytic agents in chronic respiratory conditions. This analysis is based on available clinical trial data and experimental studies.

Executive Summary

This compound, a widely used mucolytic agent, has demonstrated a favorable safety and tolerability profile in long-term studies, particularly in the context of chronic bronchitis and as an emerging therapy for neurodegenerative diseases such as Parkinson's and Gaucher disease. Its alternatives, N-acetylcysteine (NAC) and Carbocisteine, are also generally well-tolerated in long-term use for chronic respiratory conditions. The choice between these agents may depend on the specific patient population, the desired secondary therapeutic effects (e.g., antioxidant, anti-inflammatory), and the specific adverse event profile.

Data Presentation: Quantitative Comparison of Adverse Events

The following tables summarize the incidence of adverse events reported in long-term clinical studies of this compound, N-acetylcysteine, and Carbocisteine. It is important to note that direct head-to-head, long-term comparative trials with detailed adverse event percentages are limited. The data presented is compiled from various studies, and therefore, direct comparison of percentages should be interpreted with caution.

Table 1: Long-Term Safety and Tolerability of this compound

Adverse Event CategoryFrequency/IncidenceStudy Population/DurationReference
Gastrointestinal
- Nausea and Vomiting0.8%1192 adult patients with respiratory diseases (7 days)[1][2]
- Digestive Tract Symptoms0.7%1192 adult patients with respiratory diseases (7 days)[1][2]
- Dry Mouth0.9%1192 adult patients with respiratory diseases (7 days)[2]
Respiratory
- Respiratory Symptoms/Signs1.5%1192 adult patients with respiratory diseases (7 days)
- Throat Discomfort0.8%1192 adult patients with respiratory diseases (7 days)
General
- Any Grade Adverse Events16.3%1192 adult patients with respiratory diseases (7 days)
- Mild Adverse Events15.1%1192 adult patients with respiratory diseases (7 days)
- Moderate Adverse Events1.7%1192 adult patients with respiratory diseases (7 days)
- Serious Adverse Events0.3% (none treatment-related)1192 adult patients with respiratory diseases (7 days)

Table 2: Long-Term Safety and Tolerability of N-acetylcysteine (NAC)

Adverse Event CategoryFrequency/IncidenceStudy Population/DurationReference
Gastrointestinal
- VomitingVery Common (≥10%)General use
- NauseaCommon (1-10%)General use
- Dyspepsia, Diarrhea, Heartburn10.2% (vs. 10.9% in placebo)Patients with chronic bronchitis
General
- Anaphylactoid ReactionMost common general adverse eventGeneral use
- Flushing, Skin RashCommon general adverse eventsGeneral use

Table 3: Long-Term Safety and Tolerability of Carbocisteine

Adverse Event CategoryFrequency/IncidenceStudy Population/DurationReference
Gastrointestinal
- Mild GI ManifestationsPart of 15.6% total adverse effects32 patients with bronchiectasis (3 months)
- No significant difference vs. placeboNot specifiedMeta-analysis of 4 studies (1357 patients with COPD)
Neurological
- HeadachePart of 15.6% total adverse effects32 patients with bronchiectasis (3 months)
General
- Total Adverse Effects15.6% (did not require discontinuation)32 patients with bronchiectasis (3 months)
- No significant difference vs. placeboNot specifiedMeta-analysis of 4 studies (1357 patients with COPD)

Experimental Protocols

Detailed experimental protocols for long-term safety trials are often extensive and not fully published within primary articles. However, based on the available literature, the general methodologies employed in key long-term studies are outlined below.

General Protocol for a Long-Term, Randomized, Double-Blind, Placebo-Controlled Trial of Oral Mucoactive Agents in Chronic Bronchitis/COPD

1. Study Objective: To evaluate the long-term safety and tolerability of the investigational mucoactive agent (this compound, NAC, or Carbocisteine) compared to placebo in patients with stable chronic bronchitis or COPD.

2. Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: Typically 6 to 12 months, with some studies extending to 2 years.

3. Participant Population:

  • Inclusion Criteria:

    • Adult patients (typically aged 40-80 years).

    • Confirmed diagnosis of chronic bronchitis or COPD (according to established guidelines, e.g., GOLD criteria).

    • History of frequent exacerbations in the previous year.

    • Stable disease at the time of enrollment (no exacerbation for at least 4 weeks).

    • Informed consent obtained.

  • Exclusion Criteria:

    • Primary diagnosis of asthma.

    • Severe comorbidities (e.g., unstable cardiovascular disease, severe renal or hepatic impairment).

    • Known hypersensitivity to the study drug.

    • Concomitant use of other mucolytic agents.

    • Pregnancy or lactation.

4. Intervention:

  • Investigational Arm: Oral administration of the mucoactive agent at a specified daily dosage (e.g., this compound 75 mg retard capsule once daily, NAC 600 mg twice daily, or Carbocisteine 750 mg three times daily).

  • Control Arm: Oral administration of a matching placebo.

5. Study Procedures and Assessments:

  • Screening Visit: Assessment of eligibility criteria, medical history, physical examination, and baseline lung function tests (e.g., FEV1, FVC).

  • Randomization Visit: Eligible participants are randomly assigned to either the treatment or placebo group.

  • Follow-up Visits: Conducted at regular intervals (e.g., every 1-3 months) to assess:

    • Safety and Tolerability: Recording of all adverse events (AEs) and serious adverse events (SAEs). Vital signs, physical examinations, and clinical laboratory tests (hematology, biochemistry) are monitored.

    • Efficacy Endpoints (secondary to safety): Number and severity of exacerbations, changes in respiratory symptoms (e.g., using validated questionnaires like the St. George's Respiratory Questionnaire - SGRQ), and lung function.

  • End-of-Study Visit: Final safety and efficacy assessments.

6. Statistical Analysis:

  • The primary safety analysis is descriptive, summarizing the incidence, severity, and type of adverse events in each group.

  • The proportion of patients experiencing at least one adverse event is compared between the treatment and placebo groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways associated with this compound's mechanism of action and a general experimental workflow for a long-term safety trial.

Caption: this compound's Chaperone Activity on the GCase Pathway.

Ambroxol_Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ERK1_2->Pro_inflammatory_Cytokines Upregulates NF_kB->Pro_inflammatory_Cytokines Upregulates This compound This compound This compound->ERK1_2 Inhibits This compound->NF_kB Inhibits

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Ambroxol_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, HClO) Cellular_Damage Cellular Damage (Lipid Peroxidation) ROS->Cellular_Damage Neutralized_Products Neutralized Products This compound This compound This compound->ROS Scavenges

Caption: this compound's Antioxidant Mechanism via ROS Scavenging.

Experimental_Workflow Start Patient Recruitment (Chronic Respiratory Disease) Screening Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Group_A Group A: Long-Term this compound Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_Up Regular Follow-up Visits (Safety & Tolerability Assessment) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Adverse Event Reporting Clinical Laboratory Tests Follow_Up->Data_Collection End End of Study Follow_Up->End Data_Collection->Follow_Up Analysis Statistical Analysis of Safety Data Data_Collection->Analysis Analysis->End

Caption: General Workflow of a Long-Term Safety and Tolerability Trial.

References

A meta-analysis of clinical trials investigating Ambroxol for Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the repurposed cough medicine's potential as a disease-modifying therapy for Parkinson's disease, synthesizing data from key clinical trials and comparing its mechanism and efficacy with other emerging treatments.

Ambroxol, a commonly used mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy in Parkinson's disease (PD). This interest stems from its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2][3] Mutations in GBA1 are the most significant genetic risk factor for developing Parkinson's disease.[1][4] Reduced GCase activity leads to the accumulation of alpha-synuclein, a hallmark pathology in PD. This compound has been shown to increase GCase levels and activity, potentially enhancing the clearance of these toxic protein aggregates. This guide provides a meta-analysis of the available clinical trial data for this compound in PD, presents detailed experimental protocols, and compares its performance with other therapeutic alternatives.

Mechanism of Action: The GCase Pathway

This compound's primary mechanism of action in the context of Parkinson's disease is the enhancement of the glucocerebrosidase (GCase) enzyme's function within the lysosome. By acting as a pharmacological chaperone, this compound assists in the proper folding and trafficking of the GCase enzyme to the lysosomes, increasing its overall activity. This, in turn, is believed to improve the lysosomal breakdown and clearance of alpha-synuclein aggregates, which are toxic to neurons.

GCase_Pathway cluster_Cell Neuron cluster_Lysosome Lysosome Alpha-Synuclein_Aggregates α-Synuclein Aggregates GCase_Enzyme GCase Enzyme Alpha-Synuclein_Aggregates->GCase_Enzyme targeted by Clearance Clearance GCase_Enzyme->Clearance leads to Parkinsons_Pathology Parkinson's Pathology (Neuron loss) Clearance->Parkinsons_Pathology reduces This compound This compound This compound->GCase_Enzyme enhances activity GBA1_Gene GBA1 Gene GCase_Production GCase Production GBA1_Gene->GCase_Production GCase_Production->GCase_Enzyme

Fig. 1: this compound's Mechanism of Action in Parkinson's Disease.

Clinical Trial Data Summary

While a formal meta-analysis with pooled statistical data is not yet possible due to the ongoing nature of large-scale trials, we can synthesize and compare the findings from key studies. The primary clinical investigations of this compound for Parkinson's disease are the Phase II 'this compound in Disease Modification in Parkinson Disease' (AiM-PD) trial and the ongoing Phase III ASPro-PD trial.

Trial Identifier Phase Number of Participants Dosage Duration Key Outcomes Status
AiM-PD (NCT02941822) II17Up to 1.26g/day6 monthsSafe and well-tolerated; Crossed the blood-brain barrier; Increased GCase levels in CSF by 35%; Showed a 6.8-point improvement on the MDS-UPDRS Part III score.Completed
ASPro-PD (NCT05778617) III330Not specified2 yearsTo assess if this compound can slow the progression of Parkinson's disease using the MDS-UPDRS.Recruiting
AMBITIOUS (NCT05287503) II--12 monthsTo study this compound as a disease-modifying therapy for GBA-PD, focusing on cognitive dysfunction.-
PDD Trial (NCT02914366) II751050 mg/day52 weeksTo test the safety and efficacy of this compound in improving cognitive and motor symptoms of Parkinson's Disease Dementia.Completed

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the summarized protocols for the key this compound trials.

AiM-PD (Phase II) Study Protocol
  • Study Design : An open-label, non-controlled, single-center study.

  • Participant Population : 17 patients with Parkinson's disease, including individuals with and without GBA1 mutations.

  • Intervention : Oral this compound administered at an escalating daily dose up to 1.26g for 6 months.

  • Primary Outcome Measures : Safety and tolerability of this compound.

  • Secondary Outcome Measures :

    • Penetration of this compound into the cerebrospinal fluid (CSF).

    • Change in GCase levels in the CSF.

    • Change in motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.

  • Assessments : Clinical and neurological examinations, blood sampling, and lumbar punctures for CSF analysis at baseline and at the end of the treatment period.

ASPro-PD (Phase III) Study Protocol
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participant Population : 330 individuals with Parkinson's disease. Approximately half of the participants will be carriers of a GBA1 gene mutation.

  • Intervention : Participants will be randomly assigned to receive either this compound or a matching placebo for a duration of two years. Following the two-year period, all participants will be offered open-label this compound for six months.

  • Primary Outcome Measure : The primary endpoint is the change in the MDS-UPDRS score, which assesses both motor and non-motor symptoms of Parkinson's disease.

  • Secondary Outcome Measures : Assessment of safety and tolerability, quality of life, and various biomarkers.

ASPro_PD_Workflow Screening Screening of 330 PD Patients Randomization Randomization (1:1) Screening->Randomization Ambroxol_Arm This compound Treatment (2 years) Randomization->Ambroxol_Arm Placebo_Arm Placebo Treatment (2 years) Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (MDS-UPDRS Score) Ambroxol_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Open_Label_Extension Open-Label this compound (6 months for all) Primary_Endpoint->Open_Label_Extension Final_Assessment Final Assessment Open_Label_Extension->Final_Assessment

Fig. 2: ASPro-PD Phase III Clinical Trial Workflow.

Comparison with Alternative Therapies

This compound is one of several promising disease-modifying therapies currently in late-stage clinical trials for Parkinson's disease. A comparison with other notable candidates provides a broader perspective on the current landscape of PD drug development.

Therapeutic Agent Mechanism of Action Target Population Latest Clinical Phase
This compound GCase enzyme chaperone, enhances lysosomal function.PD patients, with a focus on GBA1 mutation carriers.Phase III
Prasinezumab Monoclonal antibody targeting alpha-synuclein aggregates.Early-stage PD patients.Phase IIb
Bemdaneprocel Dopamine neuron replacement therapy.Moderate to severe PD patients.Phase I/II
Lactobacillus acidophilus Probiotic, potential modulation of the gut-brain axis.PD patients.Phase III

Conclusion

The repurposing of this compound as a potential treatment for Parkinson's disease represents a promising and scientifically rational approach to tackling the underlying pathology of the disease. Early phase clinical trials have demonstrated that this compound is safe, well-tolerated, and successfully engages its target by increasing GCase levels in the central nervous system. The ongoing Phase III ASPro-PD trial is a pivotal study that will provide more definitive evidence on its efficacy in slowing disease progression. While the final results are still awaited, the existing data strongly supports the continued investigation of this compound as a disease-modifying therapy for Parkinson's disease, particularly for patients with GBA1 mutations. The broader landscape of late-stage clinical trials for PD, including immunotherapies and cell-based therapies, highlights a multi-pronged effort to address this complex neurodegenerative disorder.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Ambroxol is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe and compliant manner. The following procedures are based on established safety data sheets and aim to provide clear, step-by-step guidance.

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to prevent accidental exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator or a mask rated for nuisance levels of dusts.[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

Handling and Storage of this compound Waste:

  • Keep this compound waste in its original container whenever possible.

  • If transferring to a new container, ensure it is suitable, properly labeled, and kept tightly closed.[2][3]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Do not mix this compound waste with other chemical waste.

Step-by-Step Disposal Procedures

The primary methods for disposing of this compound involve chemical destruction or incineration. It is imperative to avoid releasing this compound into the environment due to its toxicity to aquatic life.

1. Unused or Expired this compound (Solid Form):

  • Step 1: Containment: Ensure the this compound is in a sealed, properly labeled container.

  • Step 2: Professional Disposal: Arrange for the material to be transported to a licensed chemical destruction plant.

  • Step 3: Incineration: Alternatively, the waste can be disposed of through controlled incineration with flue gas scrubbing to manage emissions.

  • Step 4: Regulatory Compliance: All disposal methods must adhere to local, state, and federal regulations.

2. Contaminated Materials and Packaging:

  • Empty Containers:

    • Triple rinse the container (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the container can be offered for recycling or reconditioning.

    • Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.

  • Contaminated Labware and PPE:

    • Items such as gloves, wipes, and lab coats that are contaminated with this compound should be collected in a designated, sealed waste bag or container.

    • Dispose of these materials as chemical waste, following the same procedures as for solid this compound (incineration or chemical destruction).

3. Spills and Accidental Releases:

  • Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Step 2: Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Step 3: Cleanup (Dry Spill): For solid this compound, carefully sweep or vacuum the material. Avoid creating dust. Use spark-proof tools and explosion-proof equipment if necessary.

  • Step 4: Cleanup (Wet Spill): For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).

  • Step 5: Collection and Disposal: Place the collected material and any contaminated absorbents into a suitable, closed container for disposal. Dispose of the waste in accordance with regulations.

Disposal Method Summary

While specific quantitative data for disposal (e.g., concentration thresholds) are not provided in the safety data sheets, the following table summarizes the recommended disposal methods and key precautions.

Waste TypeRecommended Disposal MethodKey Precautions and Notes
Unused/Expired this compound Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.Must be handled by a licensed waste disposal company. Do not discharge to sewer systems. Comply with all local, regional, and national regulations.
Contaminated Packaging Triple rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.Handle uncleaned containers in the same way as the substance itself. Combustible packaging may be incinerated.
Contaminated PPE/Labware Dispose of as chemical waste via incineration or a licensed disposal facility.Collect in a sealed, properly labeled container. Do not mix with general laboratory waste.
Spill Cleanup Residue Place in a sealed container and dispose of via a licensed chemical waste facility.Avoid dust generation during cleanup. Ensure the spill does not enter drains or waterways. Use appropriate PPE during cleanup.

Experimental Protocols

The reviewed safety and disposal literature for this compound does not cite specific experimental protocols for its disposal. The provided procedures are based on standard chemical waste management guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AmbroxolDisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Segregation cluster_disposal Disposal Path cluster_final Final Steps start Identify this compound Waste (Unused, Contaminated, Spill) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do Not Mix with Other Chemicals) ppe->segregate contain Place in a Suitable, Labeled, Sealed Container segregate->contain disposal_choice Select Disposal Method contain->disposal_choice incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration Option A destruction Licensed Chemical Destruction Plant disposal_choice->destruction Option B licensed_vendor Arrange Pickup by Licensed Waste Vendor incineration->licensed_vendor destruction->licensed_vendor documentation Complete Disposal Documentation licensed_vendor->documentation end_process Disposal Complete documentation->end_process

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ambroxol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ambroxol hydrochloride. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for handling and experimentation, and compliant disposal methods.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Equipment Specification and Use Case
Respiratory Protection Air-purifying respiratorFor handling small quantities (milligrams to grams) in a well-ventilated area or a chemical fume hood, a half-mask respirator with P100 (HEPA) particulate filters is recommended. For larger quantities or in situations with potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) with HEPA filters is advised.
Eye Protection Safety gogglesTightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling this compound powder and solutions in DMSO. It is recommended to use double gloves, especially when working with solutions, and to change gloves immediately if they become contaminated.
Body Protection Laboratory coat or disposable gownA standard laboratory coat should be worn when handling low volumes of this compound. For tasks with a higher risk of contamination, such as weighing larger quantities or cleaning spills, a disposable gown is recommended.

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • The recommended storage temperature is between +15°C and +25°C.[3]

2. Weighing and Handling:

  • All handling of powdered this compound should be conducted in a chemical fume hood or a powder containment booth to minimize inhalation exposure.[4]

  • Use anti-static tools and equipment to prevent the ignition of dust.[1]

  • Avoid the formation of dust and aerosols.

3. Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 20 mg/mL stock solution of this compound hydrochloride in DMSO. This compound hydrochloride is soluble in DMSO at approximately 20 mg/mL.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile serological pipettes and pipette aid

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

    • Transfer the powder to a sterile amber tube.

    • Add the appropriate volume of DMSO to achieve a 20 mg/mL concentration.

    • Tightly cap the tube and vortex until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.

    • Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound is classified as toxic to aquatic life with long-lasting effects.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a licensed chemical waste disposal service.
This compound Solutions (e.g., in DMSO) Collect in a labeled, sealed container designated for hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (gloves, gowns) Place in a sealed bag and dispose of as hazardous chemical waste.
Empty this compound Containers Handle as hazardous waste unless thoroughly decontaminated.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.

AmbroxolHandlingWorkflow This compound Handling Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Weigh Weigh Powder in Fume Hood Store->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect Collect Waste (Solid, Liquid, PPE) Use->Collect Label Label Hazardous Waste Collect->Label Dispose Dispose via Licensed Service Label->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Selection_Logic PPE Selection Logic for this compound node_action node_action start Handling this compound? is_powder Powder Form? start->is_powder wear_goggles Wear Safety Goggles start->wear_goggles wear_gloves Wear Nitrile Gloves start->wear_gloves wear_labcoat Wear Lab Coat start->wear_labcoat quantity Large Quantity? is_powder->quantity Yes splash_risk Splash Risk? is_powder->splash_risk No (Solution) wear_respirator Wear Respirator (P100) quantity->wear_respirator No wear_papr Wear PAPR quantity->wear_papr Yes wear_gown Wear Disposable Gown quantity->wear_gown splash_risk->wear_gown Yes

Caption: Decision logic for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol
Reactant of Route 2
Reactant of Route 2
Ambroxol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。